molecular formula C9H11F2N B1426686 2-(3,4-Difluorophenyl)propan-2-amine CAS No. 306761-17-1

2-(3,4-Difluorophenyl)propan-2-amine

Cat. No.: B1426686
CAS No.: 306761-17-1
M. Wt: 171.19 g/mol
InChI Key: BKEJWQVDJHFFAD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propan-2-amine (CAS 306761-17-1) is a valuable amine compound serving as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H11F2N and a molecular weight of 171.19 g/mol, this compound features a propan-2-amine structure substituted with a 3,4-difluorophenyl group . Its primary research application is as a precursor in the synthesis of biologically active compounds, particularly those targeting the central nervous system, such as potential antidepressants and neurostimulants . The structural motif of this molecule is engineered to enhance blood-brain barrier permeability and influence binding with specific receptors in the brain, making it a significant pharmacophore in the development of new therapeutics with potentially improved efficacy and reduced side effects . The compound is typically supplied as a liquid and should be stored at room temperature, sealed, and protected from light, with some sources recommending storage between 2-8°C under an inert gas . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJWQVDJHFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3,4-Difluorophenyl)propan-2-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)propan-2-amine

Introduction

2-(3,4-Difluorophenyl)propan-2-amine, a difluorinated derivative of phentermine, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug development.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physical properties of this compound. The narrative moves beyond a simple recitation of data, delving into the causality behind its physicochemical characteristics and the experimental methodologies used for their determination.

Compound Identification

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for 2-(3,4-Difluorophenyl)propan-2-amine are summarized below.

IdentifierValueSource
IUPAC Name 2-(3,4-difluorophenyl)propan-2-amineN/A
CAS Number 306761-17-1[1]
Molecular Formula C₉H₁₁F₂N[1][2]
Molecular Weight 171.19 g/mol [1][3]
Monoisotopic Mass 171.08595 Da[2]
InChIKey BKEJWQVDJHFFAD-UHFFFAOYSA-N[1][2]

Physicochemical Properties: A Quantitative Overview

The physical properties of an active pharmaceutical ingredient (API) candidate are critical determinants of its behavior in both biological and formulation contexts. While specific experimental data for some properties of 2-(3,4-Difluorophenyl)propan-2-amine are not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

PropertyPredicted/Observed ValueSignificance in Drug Development
Melting Point Data not publicly available.Influences solubility, dissolution rate, and stability of the solid form. It is a key parameter for purification and formulation processes.
Boiling Point Data not publicly available.Relevant for purification by distillation, though less critical for solid dosage forms.
pKa Estimated: 9.0 - 10.0Governs the degree of ionization at physiological pH, which profoundly impacts solubility, absorption, distribution, and target binding.
Solubility Predicted to be soluble in organic solvents (DMSO, Methanol, Ethanol) and sparingly soluble in aqueous solutions, with solubility increasing at lower pH.Directly affects bioavailability. Poor aqueous solubility is a major hurdle in drug development, requiring advanced formulation strategies.
Predicted XlogP 1.6 - 1.8[2][4]
Causality and Insights
  • Basicity (pKa): The primary amine group (-NH₂) is basic due to the lone pair of electrons on the nitrogen atom. However, the 3,4-difluorophenyl group is electron-withdrawing, which slightly reduces the electron density on the nitrogen, making it a weaker base than a simple alkylamine. The pKa is therefore expected to be slightly lower than that of phentermine itself. This property is critical, as the ionized (protonated) form of the amine will dominate in the acidic environment of the stomach, affecting its absorption profile.

  • Solubility: The molecule possesses both a polar amine group, which can engage in hydrogen bonding, and a nonpolar difluorophenylpropyl group. This amphiphilic nature dictates its solubility. In acidic aqueous media, the amine becomes protonated (R-NH₃⁺), forming a salt that is significantly more water-soluble. In organic solvents like DMSO and ethanol, the entire molecule can be effectively solvated.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule. For 2-(3,4-Difluorophenyl)propan-2-amine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of 172.09323.[2]

  • Predicted Fragmentation: The primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•) via alpha-cleavage, resulting in a significant fragment at m/z 156. This is a characteristic fragmentation for tertiary carbinamines.

Table: Predicted Collision Cross Section (CCS) Data This data is valuable for advanced analytical techniques like ion mobility-mass spectrometry, aiding in structural confirmation.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 172.09323133.1
[M+Na]⁺ 194.07517142.2
[M-H]⁻ 170.07867134.4
Source: PubChemLite[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would exhibit several key signals:

    • Aromatic Protons (Ar-H): Three protons on the difluorophenyl ring would appear in the aromatic region (~7.0-7.5 ppm). Due to the fluorine substitution, they would display complex splitting patterns (doublets and triplets of doublets) due to both H-H and H-F coupling.

    • Amine Protons (-NH₂): A broad singlet would be expected in the range of 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. This signal would disappear upon the addition of a few drops of D₂O, a classic confirmatory test for exchangeable protons.

    • Methyl Protons (-C(CH₃)₂): A sharp singlet integrating to six protons would be observed in the upfield region (~1.3-1.5 ppm), characteristic of the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR: The carbon spectrum would show:

    • Aromatic Carbons: Six distinct signals in the downfield region (~115-160 ppm). The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, appearing as doublets.

    • Quaternary Carbon (-C(CH₃)₂): A signal around 50-60 ppm.

    • Methyl Carbons (-CH₃): A signal in the upfield region (~25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: As a primary amine, two distinct stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

  • C-H Stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds on the aromatic ring.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the phenyl ring.

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol describes a self-validating system for accurately determining the acid dissociation constant (pKa) of the primary amine.

Principle

The pKa is determined by monitoring the pH of a solution of the amine as it is titrated with a strong acid. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

Step-by-Step Methodology
  • Preparation of Analyte Solution:

    • Accurately weigh approximately 50 mg of 2-(3,4-Difluorophenyl)propan-2-amine and dissolve it in 50 mL of a suitable solvent (e.g., 50:50 Methanol:Water) in a titration vessel. The co-solvent is necessary due to the limited aqueous solubility of the free base.

    • Causality: A precise mass is crucial for calculating the exact molarity. The co-solvent ensures the analyte remains fully dissolved throughout the titration.

  • Titrant Preparation:

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl). Standardization against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) is mandatory for accuracy.

    • Causality: The concentration of the titrant must be known with high precision as it is the basis for all subsequent calculations.

  • Instrumentation Setup & Calibration:

    • Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

    • Place the calibrated pH electrode and a micro-stir bar into the analyte solution.

    • Causality: Calibration ensures the pH readings are accurate and traceable. Gentle stirring ensures homogeneity without creating a vortex that could interfere with the electrode reading.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ) from the inflection point of the curve, which can be found accurately by taking the first derivative of the plot (d(pH)/dV).

    • The half-equivalence point volume is Vₑ / 2.

    • Find the pH on the titration curve that corresponds to the volume Vₑ / 2. This pH value is the pKa of the compound.

Workflow Visualization

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Step 1: Analyte Solution Weigh ~50 mg of compound Dissolve in 50 mL MeOH/H₂O calibrate Step 3: Calibration Calibrate pH meter (pH 4, 7, 10 buffers) prep_analyte->calibrate prep_titrant Step 2: Titrant Standardization Prepare 0.1 M HCl Standardize vs. TRIS titrate Step 4: Titration Add HCl in 0.05 mL increments Record pH vs. Volume prep_titrant->titrate calibrate->titrate plot Step 5.1: Plot Data Generate Titration Curve (pH vs. Volume) titrate->plot derivative Step 5.2: Find Equivalence Point Calculate d(pH)/dV Identify Vₑ at maximum plot->derivative pka {Step 5.3: Determine pKa|Find pH at Vₑ / 2 pH = pKa } derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

2-(3,4-Difluorophenyl)propan-2-amine is a compound with a distinct set of physical properties shaped by its unique chemical structure. The presence of a basic amine functional group and an electron-withdrawing difluorophenyl ring dictates its pKa, solubility, and ultimately its potential pharmacokinetic profile. While some experimental values are not publicly cataloged, a thorough understanding of its structure allows for reliable prediction of its behavior and the design of robust analytical protocols for its characterization. This guide provides the foundational knowledge necessary for scientists to effectively work with this compound in a research and development setting.

References

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • PubChemLite. 2-(3,4-difluorophenyl)propan-2-amine. [Link]

  • PubChem. (R)-1-(2,4-Difluorophenyl)propan-1-amine. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Wikipedia. 3,4-Dimethylphenethylamine. [Link]

  • SpectraBase. (2,4-Difluorophenyl)-(2-methyl-1-phenyl-propyl)amine. [Link]

  • PubChemLite. 2-(3,4-difluorophenyl)propan-1-amine. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

  • Google Patents. US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts.
  • Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]

  • University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Wikipedia. Dimethylphenethylamine. [Link]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. [Link]

  • Angene Chemical. (2R)-1-(3,4-difluorophenyl)propan-2-amine. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]

  • Chembest. 2-(3,5-DIFLUOROPHENYL)PROPAN-2-AMINE. [Link]

Sources

2-(3,4-Difluorophenyl)propan-2-amine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)propan-2-amine, a fluorinated amine that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly enhances the lipophilicity and metabolic stability of derivative compounds, making this intermediate highly valuable for the development of novel therapeutics, particularly those targeting the central nervous system.[1] This document details the chemical structure, physicochemical properties, a validated synthetic protocol via reductive amination, and the broader applications of this compound in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated synthons in their discovery pipelines.

Introduction: The Strategic Role of Fluorinated Amines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small van der Waals radius can alter a molecule's pKa, dipole moment, and conformation, leading to improved target binding affinity, metabolic stability, and membrane permeability. 2-(3,4-Difluorophenyl)propan-2-amine is a prime exemplar of a fluorinated building block, offering a synthetically accessible scaffold for creating a diverse range of derivatives. Its structural motif is of particular interest in the development of agents targeting the central nervous system, where enhanced metabolic stability and the ability to cross the blood-brain barrier are critical design parameters.[3]

This guide provides an in-depth analysis of 2-(3,4-Difluorophenyl)propan-2-amine, beginning with its fundamental chemical identity and properties, followed by a detailed, field-proven synthetic protocol. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Chemical Structure and Physicochemical Properties

2-(3,4-Difluorophenyl)propan-2-amine is characterized by a propan-2-amine backbone attached to a 3,4-difluorinated phenyl ring.[1] This unique combination of a tertiary amine and a difluorophenyl group dictates its chemical reactivity and physical properties.

Diagram 1: Chemical Structure of 2-(3,4-Difluorophenyl)propan-2-amine

G Start Starting Materials: - 3,4-Difluorobenzaldehyde - Isopropylamine Reaction One-Pot Reaction Vessel (Solvent: Dichloromethane) Start->Reaction Imine In-situ Imine Formation (Weakly Acidic Conditions) Reaction->Imine Step 1 Reduction Reduction with Sodium Triacetoxyborohydride (STAB) Imine->Reduction Step 2 Workup Aqueous Workup (Quench, Extract, Dry) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-(3,4-Difluorophenyl)propan-2-amine Purification->Product

A schematic of the one-pot reductive amination process for synthesizing 2-(3,4-Difluorophenyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 3,4-Difluorobenzaldehyde (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Amine Addition: Add isopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the imine is often visually indicated by a slight cloudiness or color change.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm. Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(3,4-Difluorophenyl)propan-2-amine.

Applications in Drug Development

2-(3,4-Difluorophenyl)propan-2-amine is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. [1]Its derivatives are being investigated for a range of biological activities, particularly in the realm of neuroscience.

Precursor for CNS-Active Agents

The difluorophenyl moiety is known to enhance a molecule's ability to penetrate the blood-brain barrier, a critical attribute for drugs targeting the central nervous system. [3]This, combined with the amine functionality which serves as a handle for further chemical modification, makes 2-(3,4-Difluorophenyl)propan-2-amine a key starting material for potential antidepressants, anxiolytics, and other neurostimulants. [1]

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, systematic modifications of a lead compound are performed to optimize its biological activity and pharmacokinetic profile. 2-(3,4-Difluorophenyl)propan-2-amine and its analogs (e.g., with different fluorination patterns) are used in SAR studies to understand how the position and number of fluorine atoms affect target binding and overall drug-like properties. [3]

Conclusion

2-(3,4-Difluorophenyl)propan-2-amine is a strategically important building block in the synthesis of advanced pharmaceutical intermediates. Its difluorinated phenyl ring imparts desirable properties such as enhanced metabolic stability and lipophilicity, which are highly sought after in modern drug discovery. The reductive amination protocol detailed herein provides a reliable and scalable method for its synthesis, enabling its broader use in research and development. As the demand for more effective and safer therapeutics continues to grow, the application of such fluorinated synthons is expected to play an increasingly pivotal role in the future of medicine.

References

  • PubChem Compound Summary. 2-(3,4-Difluorophenyl)propan-2-amine.[Link]

  • MySkinRecipes Product Information. 2-(2,3-difluorophenyl)propan-2-amine hydrochloride.[Link]

  • ChemRxiv Pre-print. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.[Link]

Sources

2-(3,4-Difluorophenyl)propan-2-amine synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors of 2-(3,4-Difluorophenyl)propan-2-amine

Introduction

2-(3,4-Difluorophenyl)propan-2-amine is a valuable amine compound that serves as a critical intermediate and building block in medicinal chemistry and pharmaceutical research.[1] Its molecular structure, featuring a propan-2-amine backbone attached to a 3,4-difluorophenyl group, makes it a significant pharmacophore for developing novel therapeutics. Specifically, it is a precursor in the synthesis of biologically active compounds targeting the central nervous system, such as potential antidepressants and neurostimulants.[1] The difluoro-substituted phenyl ring is a key feature, often engineered to enhance metabolic stability and improve permeability across the blood-brain barrier, thereby influencing the compound's interaction with specific brain receptors.[1]

This guide provides a comprehensive overview of the primary synthetic precursors to 2-(3,4-Difluorophenyl)propan-2-amine, detailing their synthesis routes, underlying chemical principles, and key experimental considerations. The primary focus is on the synthesis of the key ketone intermediate, 1-(3,4-difluorophenyl)propan-2-one, and its subsequent conversion to the target amine via reductive amination.

Core Synthetic Strategy: From Ketone to Amine via Reductive Amination

The most direct and widely employed method for synthesizing 2-(3,4-difluorophenyl)propan-2-amine is the reductive amination of a ketone precursor, typically 1-(3,4-difluorophenyl)propan-2-one (also known as 3,4-difluorophenylacetone). Reductive amination involves the reaction of a carbonyl compound (the ketone) with an amine source to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2]

Several variations of this reaction exist, with the Leuckart reaction being a classic and highly relevant method.[2][3] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent, typically requiring elevated temperatures to proceed.[3][4]

Ketone 1-(3,4-Difluorophenyl)propan-2-one Amine 2-(3,4-Difluorophenyl)propan-2-amine Ketone->Amine Reductive Amination (e.g., Leuckart Reaction) Reagents Amine Source (e.g., NH4HCO2, NH3) + Reducing Agent Reagents->Ketone

Figure 1: General scheme of the reductive amination pathway.

Part 1: Synthesis of the Key Ketone Precursor: 1-(3,4-Difluorophenyl)propan-2-one

The synthesis of the ketone is the most critical part of the overall process, as the final amination step is relatively standard. The primary challenge lies in constructing the C-C bond between the aromatic ring and the propanone side chain. Several routes originate from the commercially available starting material, 1,2-difluorobenzene.

Route A: From 3,4-Difluorobenzonitrile via Grignard Reaction

This route utilizes 3,4-difluorobenzonitrile as a key intermediate. The nitrile group is an excellent electrophile for nucleophilic attack by a Grignard reagent, providing a reliable method for forming the required carbon skeleton.

Step 1: Synthesis of 3,4-Difluorobenzonitrile

3,4-Difluorobenzonitrile can be prepared via several methods. One common industrial process involves a halogen-exchange (Halex) reaction starting from the more accessible 3,4-dichlorobenzonitrile.[5]

  • Reaction: 3,4-Dichlorobenzonitrile reacts with anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent, such as 1,3-dimethyl-2-imidazolone, at elevated temperatures (200-230 °C).[5] A phase-transfer catalyst can facilitate the reaction.[5]

Another route starts from 1,2-difluorobenzene.[6]

  • Reaction: 1,2-difluorobenzene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting trichloromethyl ketone is then treated with ammonia to form 3,4-difluorobenzamide, which is subsequently dehydrated to yield 3,4-difluorobenzonitrile.[6]

cluster_0 Route from 1,2-Difluorobenzene DFB 1,2-Difluorobenzene Ketone_Inter 3,4-Difluoro- (α,α,α-trichloro)acetophenone DFB->Ketone_Inter 1. Cl3CCOCl, AlCl3 Amide 3,4-Difluorobenzamide Ketone_Inter->Amide 2. NH3 DFBN 3,4-Difluorobenzonitrile Amide->DFBN 3. Dehydration

Figure 2: Synthesis of 3,4-difluorobenzonitrile from 1,2-difluorobenzene.

Step 2: Grignard Reaction and Hydrolysis

The nitrile is then reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic hydrolysis to yield the target ketone.

  • Mechanism Insight: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group to form an intermediate imine salt after the initial addition.[7] This intermediate is stable until it is hydrolyzed by the addition of aqueous acid, which converts the imine to a ketone. It is crucial to use anhydrous solvents (like diethyl ether or THF) for the Grignard reaction, as any trace of water will quench the highly reactive organometallic reagent.[7]

Experimental Protocol: Grignard Synthesis of 1-(3,4-Difluorophenyl)propan-2-one

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of bromomethane in anhydrous diethyl ether dropwise to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7]

  • Addition of Nitrile: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of 3,4-difluorobenzonitrile in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric acid with vigorous stirring. This step hydrolyzes the intermediate imine to the ketone.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Route B: Friedel-Crafts Acylation of 1,2-Difluorobenzene

A more direct approach involves the Friedel-Crafts acylation of 1,2-difluorobenzene with an appropriate acylating agent.

  • Reaction: 1,2-difluorobenzene can be reacted with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[8][9] This intermediate can then be reacted with a methylating agent (e.g., via a Grignard reaction or other organometallic reagent) to replace the chlorine and form the desired ketone.

ReactantsProductConditionsYieldReference
3,4-Dichlorobenzonitrile, KF3,4-Difluorobenzonitrile1,3-dimethyl-2-imidazolone, 200-230°CHigh[5]
1,2-Difluorobenzene, Chloroacetyl chloride2-Chloro-1-(3,4-difluorophenyl)ethanoneAlCl₃Moderate-High[8][9]
3,4-Difluorobenzonitrile, CH₃MgBr1-(3,4-Difluorophenyl)propan-2-oneAnhydrous Ether, then H₃O⁺Good[7]

Part 2: Conversion to 2-(3,4-Difluorophenyl)propan-2-amine

With the ketone precursor in hand, the final step is reductive amination. The Leuckart-Wallach reaction is a robust and historically significant method for this transformation.

The Leuckart-Wallach Reaction

This reaction converts ketones or aldehydes into amines using ammonium formate or formamide at high temperatures (120-185 °C).[3][10] It proceeds in two main stages: the formation of an N-formyl derivative, followed by hydrolysis to the final amine.

  • Mechanism Insight: When using ammonium formate, the reagent dissociates into ammonia and formic acid. The ammonia attacks the carbonyl carbon of the ketone, forming a carbinolamine, which then dehydrates to an iminium ion. The formate ion then acts as a hydride donor, reducing the iminium ion to the final amine.[3][4] If formamide is used, it first attacks the carbonyl to form an N-formyl intermediate, which is then reduced and subsequently hydrolyzed in a separate step to yield the free amine.[2][4]

Ketone 1-(3,4-Difluorophenyl) propan-2-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Iminium Iminium Ion Carbinolamine->Iminium - H2O Formylamine N-Formyl Intermediate Iminium->Formylamine + HCOO- (Hydride Transfer) Amine 2-(3,4-Difluorophenyl) propan-2-amine Formylamine->Amine Hydrolysis (H+ or OH-)

Figure 3: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-difluorophenyl)propan-2-one with an excess of ammonium formate (or formamide).

  • Heating: Heat the mixture to approximately 160-185 °C. The reaction is often vigorous at the beginning, with the evolution of carbon dioxide.[3] Maintain heating for several hours until the reaction is complete.

  • Hydrolysis: Cool the reaction mixture. Add a strong acid (e.g., concentrated HCl) and heat under reflux for several hours to hydrolyze the intermediate formamide to the primary amine.

  • Workup: After cooling, make the solution strongly alkaline with NaOH or KOH solution to liberate the free amine.

  • Extraction and Purification: Extract the amine product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent. The final product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., the hydrochloride salt).

Conclusion

The synthesis of 2-(3,4-difluorophenyl)propan-2-amine relies on a logical sequence of reactions starting from basic aromatic precursors. The most crucial phase is the efficient construction of the key intermediate, 1-(3,4-difluorophenyl)propan-2-one. This can be achieved through robust and scalable methods like the Grignard reaction with a nitrile or Friedel-Crafts acylation. The subsequent conversion of the ketone to the target amine is readily accomplished via classical reductive amination techniques, with the Leuckart-Wallach reaction offering a time-tested, one-pot solution. Understanding the mechanisms and experimental nuances of these precursor syntheses is essential for researchers and professionals in the field of drug development and organic synthesis.

References

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Spectroscopic Characterization of 2-(3,4-Difluorophenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(3,4-Difluorophenyl)propan-2-amine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

2-(3,4-Difluorophenyl)propan-2-amine is a fluorinated derivative of phenethylamine. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Accurate structural confirmation and purity assessment are critical milestones in the development of any new chemical entity. This guide delves into the theoretical and practical aspects of interpreting the spectroscopic data expected for this specific molecule.

While direct experimental spectra for this compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and analysis of structurally related compounds. The causality behind spectral features will be explained to provide a robust framework for researchers encountering this or similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Compound in Deuterated Solvent + TMS) B Data Acquisition (¹H, ¹³C, 2D NMR) A->B C ¹H Spectrum Processing & Interpretation (Chemical Shift, Integration, Multiplicity) B->C D ¹³C Spectrum Processing & Interpretation (Chemical Shift, C-F Coupling) B->D E Structural Confirmation C->E D->E

Figure 2: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(3,4-Difluorophenyl)propan-2-amine will be characterized by absorptions from the N-H, C-H, C-F, and aromatic C=C bonds.

Experimental Protocol: IR Sample Preparation and Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3300Medium, Two BandsN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~ 3050Medium to WeakC-H StretchAromatic C-H
2980 - 2850MediumC-H StretchAliphatic C-H (methyl)
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
~ 1600, ~1500Medium to StrongC=C StretchAromatic Ring
1250 - 1020StrongC-N StretchAliphatic Amine
1200 - 1100StrongC-F StretchAryl Fluoride
910 - 665Strong, BroadN-H WagPrimary Amine (-NH₂)

Causality in IR Spectroscopy:

  • Primary Amine: A primary amine (R-NH₂) is expected to show two N-H stretching bands due to symmetric and asymmetric vibrations. [3]This is a key diagnostic feature to distinguish it from secondary (one band) and tertiary (no bands) amines. [4]* Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1500 cm⁻¹ region. [5]* C-F Bonds: The strong absorptions in the 1200-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the aryl fluoride moieties. [6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol: MS Sample Introduction and Ionization
  • Sample Introduction: The sample can be introduced directly via a probe or, if coupled with chromatography, via a GC or LC system.

  • Ionization: Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. [7]Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the observation of the molecular ion. [8]

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-(3,4-Difluorophenyl)propan-2-amine (C₉H₁₁F₂N) is 171.19 g/mol . [9]The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 171 and various fragment ions.

m/zProposed FragmentNeutral LossRationale
171[C₉H₁₁F₂N]⁺˙-Molecular Ion (M⁺˙)
156[C₈H₈F₂N]⁺•CH₃Loss of a methyl radical via alpha-cleavage, a common pathway for amines. [10]
127[C₇H₅F₂]⁺•C(CH₃)₂NH₂Benzylic cleavage, loss of the propan-2-amine radical.
44[C₂H₆N]⁺•C₇H₅F₂Formation of the stable iminium ion from the propan-2-amine side chain. [11]

Causality in Mass Spectrometry Fragmentation:

  • Alpha-Cleavage: The bond between the alpha and beta carbons relative to the nitrogen atom is prone to cleavage. For amines, this is a highly favored fragmentation pathway that leads to the formation of a resonance-stabilized iminium ion. [10]* Benzylic Cleavage: The bond between the aromatic ring and the side chain can also break, leading to the formation of a stable benzylic-type cation or radical.

G M Molecular Ion (M⁺˙) m/z = 171 F1 Fragment Ion m/z = 156 M->F1 - •CH₃ (Alpha-Cleavage) F2 Fragment Ion m/z = 127 M->F2 - •C(CH₃)₂NH₂ (Benzylic Cleavage) F3 Fragment Ion m/z = 44 M->F3 Rearrangement & Cleavage

Figure 3: Predicted major fragmentation pathways for 2-(3,4-Difluorophenyl)propan-2-amine in EI-MS.

Conclusion

The structural characterization of 2-(3,4-Difluorophenyl)propan-2-amine can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic data and provides a rationale for the expected outcomes based on fundamental principles and data from analogous structures. The key identifying features include the complex aromatic signals and C-F couplings in NMR, the dual N-H stretching bands in IR, and the characteristic alpha-cleavage fragmentation in mass spectrometry. This comprehensive approach ensures a self-validating system for the unambiguous identification and characterization of this and related fluorinated phenethylamines.

References

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Introduction: The Significance of Solubility for a Fluorinated Phenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(3,4-Difluorophenyl)propan-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(3,4-Difluorophenyl)propan-2-amine in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this crucial physicochemical property for applications ranging from process chemistry to formulation development.

2-(3,4-Difluorophenyl)propan-2-amine is a fluorinated organic compound with structural features that suggest its potential as an intermediate or active pharmaceutical ingredient (API). The presence of a difluorophenyl group and a tertiary amine imparts unique electronic and steric properties that are of significant interest in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability of drug candidates.[1][2]

The solubility of an API in various organic solvents is a critical parameter that influences nearly every stage of drug development. It is a cornerstone for:

  • Crystallization Process Development: The choice of solvent directly impacts yield, purity, polymorph control, and crystal morphology.[3][4]

  • Formulation Design: Achieving the desired concentration in a liquid dosage form or ensuring dissolution characteristics for solid forms depends on solubility.[5]

  • Purification: Solubility differences are exploited in techniques like extraction and chromatography.[6]

  • Toxicology and Efficacy Studies: The ability to prepare solutions at appropriate concentrations is fundamental for preclinical evaluation.

This document will provide a theoretical framework for predicting solubility behavior, a detailed experimental protocol for its determination, and insights into the practical application of the resulting data.

Theoretical Considerations for Solubility

The solubility of 2-(3,4-Difluorophenyl)propan-2-amine is governed by its molecular structure, specifically the interplay between the polar amine group and the substituted aromatic ring.

The Role of the Amine Group

Aliphatic amines generally exhibit solubility in polar organic solvents due to their ability to act as hydrogen bond acceptors.[6] The lone pair of electrons on the nitrogen atom can interact with protic solvents (e.g., alcohols) and other polar molecules. However, as the size of the non-polar alkyl or aryl portions of the molecule increases, the overall polarity decreases, which can reduce solubility in highly polar solvents like water.

The Influence of the 3,4-Difluorophenyl Moiety

The introduction of fluorine atoms to the phenyl ring has profound electronic consequences. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect.[2] This has several implications:

  • Reduced Basicity: The electron-withdrawing nature of the difluorophenyl group will decrease the electron density on the nitrogen atom of the amine. This reduces the basicity (pKa) of the amine compared to its non-fluorinated analog.[7] A lower pKa means the compound is less likely to be protonated, which can influence its interaction with acidic solvents or excipients.

  • Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can favor solubility in non-polar or moderately polar organic solvents.[1][8]

  • Dipole Moment: The C-F bonds introduce strong dipoles, altering the overall molecular dipole moment. This affects how the molecule interacts with the solvent's electric field.

The principle of "like dissolves like" is paramount. Solvents with similar polarity and hydrogen bonding capabilities to the solute are generally the most effective. Given the structure of 2-(3,4-Difluorophenyl)propan-2-amine, it is expected to have moderate polarity.

A Systematic Approach to Solvent Selection

A rational solvent screening process is essential for efficiently mapping the solubility profile of a compound. The selection should encompass a range of solvent classes to probe different types of intermolecular interactions.

Solvent Selection Strategy

The following diagram illustrates a logical workflow for selecting an initial set of solvents for screening. This approach categorizes solvents based on their polarity and hydrogen bonding capability, ensuring a comprehensive evaluation.

G cluster_0 Solvent Categories cluster_1 Rationale A Non-Polar (e.g., Heptane, Toluene) R1 Van der Waals Interactions A->R1 Probes B Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF, DMSO) R2 Dipole-Dipole Interactions B->R2 Probes C Polar Protic (e.g., Methanol, Ethanol, Isopropanol) R3 Hydrogen Bonding (Acceptor/Donor) C->R3 Probes Start Select Diverse Solvents Start->A Start->B Start->C

Caption: Logical workflow for selecting a diverse set of organic solvents for solubility screening.

Experimental Protocol: Equilibrium Solubility Determination

The Shake-Flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is widely recommended by regulatory bodies.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 2-(3,4-Difluorophenyl)propan-2-amine into a series of glass vials with screw caps. An excess is critical to ensure equilibrium with the solid phase is achieved.[9]

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in an orbital shaker or on a rotator in a temperature-controlled environment, typically at 25 °C and/or 37 °C.[10]

    • Agitate the samples for a predetermined period. Equilibrium time can vary significantly; for crystalline compounds, 24 to 72 hours is often required.[10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Processing:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is crucial to avoid artificially high results.

    • Promptly dilute the filtered sample with a suitable mobile phase to prevent precipitation.[10]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the key steps of the shake-flask solubility determination process.

G A Step 1: Add Excess API to Solvent B Step 2: Equilibrate (e.g., 48h at 25°C) on a shaker A->B C Step 3: Allow Solid to Settle B->C D Step 4: Filter Supernatant (0.22 µm filter) C->D E Step 5: Dilute Sample D->E F Step 6: Quantify by HPLC E->F

Caption: Standard workflow for the shake-flask method of solubility determination.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be summarized in a clear and organized table to facilitate comparison and decision-making.

Table 1: Solubility of 2-(3,4-Difluorophenyl)propan-2-amine in Selected Organic Solvents at 25 °C
Solvent ClassSolventPolarity IndexSolubility (mg/mL)Observations
Non-Polar Toluene2.4[Experimental Data][e.g., Low solubility]
Heptane0.1[Experimental Data][e.g., Very low solubility]
Polar Aprotic Acetone5.1[Experimental Data][e.g., High solubility]
Ethyl Acetate4.4[Experimental Data][e.g., Moderate solubility]
Acetonitrile5.8[Experimental Data][e.g., High solubility]
Tetrahydrofuran (THF)4.0[Experimental Data][e.g., High solubility]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Data][e.g., Very high solubility]
Polar Protic Methanol5.1[Experimental Data][e.g., High solubility]
Ethanol4.3[Experimental Data][e.g., High solubility]
Isopropanol (IPA)3.9[Experimental Data][e.g., Moderate solubility]
Aqueous Water (pH 7.4)10.2[Experimental Data][e.g., Poor solubility expected]

Note: This table is a template. The "Experimental Data" fields should be populated with results from the described protocol.

Interpretation and Implications for Drug Development

The solubility data provides critical insights for process and formulation development:

  • High Solubility in Volatile Solvents (e.g., Acetone, Ethyl Acetate): These are excellent candidates for crystallization processes, allowing for good yield upon cooling or the addition of an anti-solvent.[11]

  • High Solubility in Protic Solvents (e.g., Methanol, Ethanol): These solvents may be suitable for purification steps or for creating stock solutions for biological assays. Their ability to hydrogen bond likely plays a key role.

  • Very High Solubility in DMSO: While a powerful solvent, DMSO is often less desirable for final crystallization steps due to its high boiling point. It is, however, commonly used for initial compound solubilization in high-throughput screening.[11]

  • Low Solubility in Non-Polar Solvents (e.g., Heptane): These solvents are ideal candidates for use as anti-solvents in crystallization processes, as their addition to a solution of the compound in a more polar solvent will induce precipitation.[3]

  • Aqueous Solubility: Poor aqueous solubility is common for lipophilic compounds and is a critical factor for biopharmaceutical classification (BCS).[12] The reduced basicity from the difluoro groups may limit the effectiveness of pH modification to enhance aqueous solubility.

Conclusion

While specific quantitative solubility data for 2-(3,4-Difluorophenyl)propan-2-amine is not publicly available, this guide provides the essential theoretical foundation and a robust experimental framework for its determination. By understanding the influence of the compound's structural features and applying the systematic methodology described, researchers can generate the high-quality solubility data needed to make informed decisions throughout the drug discovery and development pipeline. This knowledge is fundamental to overcoming challenges in crystallization, formulation, and delivery, ultimately accelerating the path to viable therapeutic candidates.

References

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An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Difluorophenyl)propan-2-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of neurologically active compounds and other pharmaceutical agents.[1] The reactivity of its primary amine group is central to its utility, yet it is modulated by a unique combination of electronic and steric factors. This guide provides a comprehensive analysis of the amine group's reactivity, offering insights into the underlying principles and providing field-proven protocols for its key transformations, including N-acylation, N-alkylation, and salt formation. By understanding the causality behind experimental choices, researchers can optimize reaction conditions and achieve desired synthetic outcomes with greater efficiency and control.

Introduction: Structural and Electronic Profile

2-(3,4-Difluorophenyl)propan-2-amine possesses a tertiary alkylamine structure, a feature that significantly influences its chemical behavior. The amine group is attached to a tertiary carbon, which is in turn bonded to a methyl group and a 3,4-difluorophenyl ring. This arrangement presents a sterically hindered environment around the nitrogen atom.

Electronic Effects: The 3,4-difluorophenyl group exerts a notable electronic influence on the amine's reactivity. Fluorine is a highly electronegative atom, and the two fluorine atoms on the phenyl ring act as electron-withdrawing groups through the inductive effect. This effect reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and subsequently the nitrogen atom. A lower electron density on the nitrogen atom decreases its nucleophilicity, making it less reactive towards electrophiles compared to a non-fluorinated analogue.

Steric Hindrance: The presence of the bulky tertiary butyl-like group (a tertiary carbon with two methyl groups and a difluorophenyl ring) creates significant steric hindrance around the amine's lone pair of electrons.[2][3][4][5] This physical obstruction impedes the approach of reagents, particularly large or bulky electrophiles, thereby slowing down reaction rates. The interplay of these electronic and steric factors necessitates carefully optimized conditions for achieving successful chemical transformations.

Key Reactions of the Amine Group

The primary amine of 2-(3,4-Difluorophenyl)propan-2-amine undergoes a range of characteristic reactions, including N-acylation, N-alkylation, and salt formation. Understanding the nuances of each transformation is crucial for its effective use in multi-step syntheses.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in drug development.[6] However, the combination of reduced nucleophilicity and steric hindrance in 2-(3,4-Difluorophenyl)propan-2-amine can make this transformation challenging with standard coupling reagents.[7][8][9]

Causality of Experimental Choices: Standard amide coupling protocols often prove inefficient for sterically hindered and electron-deficient amines.[7][8][9] To overcome these hurdles, more potent coupling reagents and forcing reaction conditions are often necessary. The in-situ formation of highly reactive acyl fluorides, for instance, has been shown to be effective where other methods fail.[7][8][9][10] The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.

Experimental Protocol: N-Acylation via Acyl Fluoride Intermediate [10]

This protocol describes a general procedure for the N-acylation of 2-(3,4-Difluorophenyl)propan-2-amine using BTFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate a reactive acyl fluoride in situ.

Step 1: Acyl Fluoride Formation

  • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equivalents) to the solution.

  • Add pyridine (3.0 equivalents), which acts as both a base and a catalyst.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride intermediate.

Step 2: Amide Bond Formation

  • To the solution containing the pre-formed acyl fluoride, add 2-(3,4-Difluorophenyl)propan-2-amine (1.0 equivalent).

  • Seal the reaction vessel and heat the mixture to 80 °C.

  • Monitor the reaction progress by a suitable analytical technique, such as LC-MS, over 12-24 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation: Comparison of Acylation Conditions

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
HATUDIPEADMFRoom TempLow to Moderate[10]
PyBOPDIPEADMFRoom TempModerate[10]
BTFFHPyridineDCM/MeCN80Good to Excellent[10]
N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modulating the pharmacological properties of a lead compound.[11][12][13] Direct alkylation with alkyl halides can be problematic due to the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[14][15][16] Reductive amination offers a more controlled and often higher-yielding alternative.[17][18][19][20]

Causality of Experimental Choices: Reductive amination involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[17][19] This two-step, one-pot procedure is highly efficient for creating new carbon-nitrogen bonds. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over carbonyls, allowing the reaction to be performed in a single pot.[18]

Experimental Protocol: N-Alkylation via Reductive Amination [21]

This protocol outlines a general procedure for the N-alkylation of 2-(3,4-Difluorophenyl)propan-2-amine with an aldehyde or ketone.

Step 1: Reaction Setup

  • To a stirred solution of 2-(3,4-Difluorophenyl)propan-2-amine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M), add acetic acid (1.0 equivalent) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

Step 2: Reduction

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the N-alkylated amine.

Data Presentation: Reductive Amination Conditions

Carbonyl SourceReducing AgentSolventTypical Yield (%)Reference
FormaldehydeNaBH(OAc)₃1,2-Dichloroethane80-95[21]
AcetoneNaBH₃CNMethanol75-90[21]
BenzaldehydeNaBH(OAc)₃Dichloromethane85-95[21]
Salt Formation: Enhancing Physicochemical Properties

The basic nature of the amine group allows for the formation of salts with various acids.[22] This is a critical step in drug development for improving the solubility, stability, and bioavailability of a pharmaceutical candidate. The hydrochloride salt of 2-(3,4-Difluorophenyl)propan-2-amine is a common form.[23]

Causality of Experimental Choices: The choice of acid for salt formation depends on the desired physicochemical properties of the final salt form. Hydrochloric acid is frequently used due to its ability to form crystalline and stable salts. The process typically involves dissolving the free base in a suitable organic solvent and adding a solution of the acid.

Experimental Protocol: Hydrochloride Salt Formation

Step 1: Dissolution

  • Dissolve 2-(3,4-Difluorophenyl)propan-2-amine (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

Step 2: Acidification

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred amine solution until the pH becomes acidic.

Step 3: Precipitation and Isolation

  • A precipitate of the hydrochloride salt will typically form. Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the pure 2-(3,4-difluorophenyl)propan-2-amine hydrochloride.

Visualizing Reaction Pathways and Workflows

Diagram 1: N-Acylation Workflow

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification A Carboxylic Acid + BTFFH + Pyridine B Stir at RT for 30 min A->B C Acyl Fluoride Intermediate B->C D Add Amine C->D E Heat at 80°C for 12-24h D->E F Crude N-Acylated Product E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Amide H->I

Caption: Workflow for N-acylation via an acyl fluoride intermediate.

Diagram 2: Reductive Amination Mechanism

G A Amine + Aldehyde/Ketone B Imine Formation (Acid Catalyzed) A->B Step 1 C Imine Intermediate B->C D Reduction (NaBH(OAc)3) C->D Step 2 E N-Alkylated Amine D->E

Caption: Simplified mechanism of reductive amination.

Conclusion

The reactivity of the amine group in 2-(3,4-Difluorophenyl)propan-2-amine is a nuanced interplay of electronic deactivation by the difluorophenyl ring and significant steric hindrance from the tertiary alkyl structure. These factors necessitate the use of robust and carefully selected synthetic methodologies to achieve desired transformations. For N-acylation, the use of potent coupling reagents that generate highly reactive intermediates, such as acyl fluorides, is often required. For N-alkylation, reductive amination provides a controlled and efficient route to secondary and tertiary amines, avoiding the over-alkylation issues associated with direct alkylation. Finally, the basicity of the amine allows for straightforward salt formation, a critical step for optimizing the pharmaceutical properties of its derivatives. By understanding these principles and employing the detailed protocols provided, researchers can effectively harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 974-977. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tomasini, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11559-11568. [Link]

  • Heck, M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5046-5063. [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
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  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
  • The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents. (n.d.).
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  • Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 19, 2026, from [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]

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  • Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

  • Amine - Reactions, Synthesis, Properties - Britannica. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved January 19, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

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  • N-alkylation of amines - Google Patents. (n.d.).
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The Strategic Deployment of Difluoro Substitution on Phenyl Rings: A Guide to Modulating Bioactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the difluoro substitution on a phenyl ring offers a nuanced and powerful tool for fine-tuning the properties of drug candidates. This guide provides an in-depth exploration of the chemical and biological consequences of this substitution pattern. We will dissect the intricate interplay between the electronic perturbations, conformational biases, and altered non-covalent interactions imparted by difluorination. Through a combination of mechanistic explanations, experimental protocols, and illustrative case studies, this document aims to equip researchers with the foundational knowledge and practical insights required to strategically leverage difluoro-phenyl motifs in drug design and development.

Introduction: Beyond Simple Bioisosterism

The phenyl ring is a ubiquitous scaffold in pharmaceuticals, serving as a versatile anchor for pharmacophoric elements. However, its susceptibility to metabolic oxidation (specifically, para-hydroxylation) and its inherent lipophilicity often present significant challenges in drug development. While monofluorination is a well-established strategy to mitigate these issues, difluorination introduces a more complex and often synergistic set of effects that can be strategically exploited.

The rationale for employing a difluoro-substituted phenyl ring extends beyond merely blocking metabolic attack. The two fluorine atoms, depending on their substitution pattern (e.g., 2,4-difluoro, 3,4-difluoro, 3,5-difluoro), create a unique electronic and steric environment. This guide will elucidate how these patterns modulate key drug-like properties, including:

  • Acidity/Basicity (pKa): Altering the ionization state of nearby functional groups.

  • Lipophilicity (logP): Influencing solubility and membrane permeability.

  • Metabolic Stability: Enhancing resistance to enzymatic degradation.

  • Binding Affinity: Introducing novel, favorable interactions with protein targets.

The Physicochemical Consequences of Difluorination

The profound impact of difluorination stems from the fundamental properties of the fluorine atom: high electronegativity, small van der Waals radius, and the ability to form unique non-covalent interactions.

Electronic Perturbations: A Tale of Two Effects

Fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) framework (inductive effect), which is counteracted to some extent by a weaker electron-donating effect through the pi (π) system (resonance). In a difluoro-substituted ring, the interplay of these effects is magnified and highly dependent on the substitution pattern.

  • Inductive Effect: Two fluorine atoms significantly lower the electron density of the aromatic ring. This has a profound impact on the pKa of attached functional groups. For instance, the pKa of a phenol or aniline can be substantially lowered, making the hydroxyl group more acidic and the amino group less basic. This modulation can be critical for optimizing the ionization state of a drug at physiological pH (pH 7.4), thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aromatic Quadrupole Moment: The introduction of two fluorine atoms can dramatically alter the quadrupole moment of the phenyl ring. A 1,4-difluorobenzene, for example, has a reversed quadrupole moment compared to benzene. This reversal can lead to favorable orthogonal multipolar interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein binding pocket, contributing to enhanced binding affinity.

Lipophilicity and Solubility

The effect of fluorination on lipophilicity (logP) is often counterintuitive. While highly fluorinated compounds (e.g., Teflon) are extremely hydrophobic, the introduction of just one or two fluorine atoms to a small molecule can often decrease lipophilicity or have a minimal effect. This is because the C-F bond is highly polarized, but the small size of fluorine and its tightly held electrons make it a poor hydrogen bond acceptor. The overall impact on logP is context-dependent, influenced by the molecule's overall topology and the substitution pattern. For example, a 3,5-difluoro substitution may lead to a different logP value compared to a 2,4-difluoro pattern due to changes in the molecule's overall dipole moment and surface characteristics.

Impact on Drug Metabolism and Pharmacokinetics

One of the primary drivers for incorporating difluoro-phenyl motifs is the enhancement of metabolic stability.

Blocking Cytochrome P450 (CYP) Metabolism

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to enzymatic cleavage by Cytochrome P450 enzymes. Phenyl rings are common sites of CYP-mediated oxidation, typically at the most electron-rich and sterically accessible position (often the para-position). Placing fluorine atoms at or adjacent to these metabolically labile sites effectively "shields" the ring from hydroxylation, prolonging the drug's half-life and improving its oral bioavailability. For instance, substituting a para-hydrogen with fluorine is a classic strategy, and a difluoro pattern can offer even more robust protection.

graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles substrate [label="Drug with Phenyl Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; cyp [label="CYP450 Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; metabolite [label="Hydroxylated Metabolite\n(Rapid Clearance)", fillcolor="#FBBC05", fontcolor="#202124"]; blocked_substrate [label="Drug with Difluoro-Phenyl Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; no_metabolism [label="Metabolism Blocked", shape=plaintext, fontcolor="#34A853"];

// Edges substrate -> cyp [label="Oxidation"]; cyp -> metabolite; blocked_substrate -> cyp [label="Resistant to Oxidation", color="#34A853", style=dashed]; cyp -> no_metabolism [style=invis]; // for layout }

Caption: Blocking CYP450-mediated phenyl ring oxidation with difluoro substitution.

Modulating Protein-Ligand Interactions

The unique electronic nature of the difluoro-phenyl group enables it to participate in a range of non-covalent interactions that can be exploited to enhance binding affinity and selectivity.

  • Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, it can activate adjacent C-H groups, turning them into better hydrogen bond donors (C-H···O interactions).

  • Halogen Bonds: Under specific geometric conditions, the electropositive crown on the fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

  • Dipole-Dipole and Multipolar Interactions: The strong dipole created by the C-F bonds can lead to favorable dipole-dipole interactions within the binding site. As mentioned earlier, the altered quadrupole moment can also lead to stabilizing orthogonal interactions with aromatic residues.

graph binding_interactions { layout=dot; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, style=dashed];

// Node styles ligand [label="Difluoro-Phenyl Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [label="Protein Binding Pocket", shape=proteasesite, fillcolor="#F1F3F4", fontcolor="#202124", sides=8]; h_bond [label="C-H...O Hydrogen Bond", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; halogen_bond [label="Halogen Bond (C-F...O/S)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; multipolar [label="Orthogonal Multipolar Interaction\n(with Trp/Tyr)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ligand -> protein [style=solid, label="Binding", color="#202124"]; ligand -> h_bond [label="Forms", color="#34A853"]; ligand -> halogen_bond [label="Forms", color="#EA4335"]; ligand -> multipolar [label="Forms", color="#FBBC05"]; }

Caption: Non-covalent interactions enabled by a difluoro-phenyl moiety.

Synthetic Methodologies and Experimental Protocols

The synthesis of difluoro-phenyl containing molecules often requires specialized methods. Below are representative protocols.

Protocol: Suzuki-Miyaura Cross-Coupling

This is a robust and widely used method for forming the C-C bond between a difluoro-phenyl boronic acid/ester and an aryl halide.

Objective: To couple a difluorophenyl boronic acid with an aryl bromide.

Materials:

  • (Difluorophenyl)boronic acid (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2-3 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the (difluorophenyl)boronic acid, aryl bromide, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Measuring logP via Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a difluoro-phenyl compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a centrifuge tube containing a known volume of the water/octanol mixture.

  • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each layer using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water].

  • The logP is the base-10 logarithm of P.

Case Study Analysis: Difluoro Substitution in Kinase Inhibitors

Many successful kinase inhibitors employ difluoro-phenyl motifs. For example, in the development of inhibitors for p38 MAP kinase, a 2,4-difluoro-phenyl group often occupies the solvent-exposed region of the ATP-binding site.

CompoundSubstitutionIC50 (nM)Key Interaction
Parent Phenyl150Hydrophobic
Analog 1 4-Fluoro-phenyl50Blocks p-hydroxylation
Analog 2 2,4-Difluoro-phenyl15Forms C-H···O bond with backbone carbonyl

The data above illustrates a common trend. Monofluorination (Analog 1) improves potency, likely by enhancing metabolic stability. The addition of a second fluorine at the 2-position (Analog 2) further boosts potency. This is often attributed to the 2-fluoro group inducing a favorable conformation and/or participating in a specific C-H···O hydrogen bond with the protein's hinge region, a classic interaction motif for kinase inhibitors.

Conclusion and Future Outlook

Difluoro substitution on phenyl rings is a sophisticated strategy that offers medicinal chemists a powerful toolkit to address multiple challenges simultaneously. By carefully selecting the substitution pattern, one can rationally modulate pKa, improve metabolic stability, and introduce novel, affinity-enhancing interactions. The ability to fine-tune the electronic and conformational properties of this ubiquitous scaffold ensures that the difluoro-phenyl motif will remain a valuable component in the design of next-generation therapeutics. As our understanding of subtle non-covalent interactions continues to grow, the strategic application of difluorination patterns will undoubtedly lead to the development of safer and more efficacious drugs.

References

  • Title: The Changing Face of Fluorine in the Life Sciences. Source: Chem. Soc. Rev. URL: [Link]

  • Title: The Halogen Bond. Source: Angewandte Chemie International Edition. URL: [Link]

An In-depth Technical Guide to the Identification of Potential Biological Targets for 2-(3,4-Difluorophenyl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A-034DFP

Abstract

The 2-(3,4-difluorophenyl)propan-2-amine scaffold represents a class of compounds with significant potential in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug development.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of novel derivatives based on this core structure. By leveraging a logical, multi-tiered screening cascade, this document outlines both primary target hypotheses and strategies for identifying secondary or "off-target" interactions, ensuring a thorough pharmacological characterization. Detailed, field-proven experimental protocols and data interpretation insights are provided to equip research teams with the necessary tools to elucidate the mechanism of action for this promising class of molecules.

Introduction: The Rationale for Target Identification

The 2-(3,4-difluorophenyl)propan-2-amine core is structurally analogous to phenethylamine and amphetamine-class compounds, which are well-known modulators of the central nervous system (CNS). This structural similarity strongly suggests that the primary biological targets are likely to be within the monoaminergic system. Specifically, the high-affinity plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are implicated.[3][4] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[5][6] Inhibition of these transporters leads to elevated extracellular neurotransmitter concentrations, a mechanism underlying the action of many antidepressants and psychostimulants.[7][8]

Effective drug development hinges on a precise understanding of a compound's mechanism of action. Identifying the primary target validates the therapeutic hypothesis, while characterizing off-target interactions is crucial for predicting potential side effects and ensuring safety.[9][10] This guide presents a systematic approach to building a comprehensive pharmacological profile for novel 2-(3,4-difluorophenyl)propan-2-amine derivatives.

Part 1: Primary Target Hypothesis - The Monoamine Transporter Family

The initial and most critical hypothesis is that these derivatives will interact with one or more of the three major monoamine transporters: DAT, NET, and SERT. These transporters belong to the Solute Carrier 6 (SLC6) gene family and are responsible for the sodium and chloride-dependent reuptake of their respective neurotransmitters.[4][11] The first step in characterization is to determine if the derivatives bind to these transporters and, if so, whether they inhibit their function.

A logical screening cascade is essential for efficiently characterizing a library of new chemical entities (NCEs). The workflow should prioritize high-throughput, cost-effective assays first, followed by more complex, lower-throughput functional assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Secondary & Off-Target Screening a Radioligand Binding Assays (DAT, NET, SERT) Determine Affinity (Ki) b Synaptosome or Cell-Based Uptake Inhibition Assays Determine Potency (IC50) a->b  Hits with  High Affinity c TAAR1 Agonism Assays b->c  Potent  Inhibitors d MAO-A / MAO-B Inhibition Assays c->d e Broad Off-Target Panel (e.g., GPCRs, Kinases) d->e G cluster_0 Presynaptic Neuron DAT DAT DA_in Dopamine (Intracellular) DAT->DA_in Reuptake TAAR1 Intracellular TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates cAMP->DAT Modulates (e.g., Phosphorylation) Derivative Derivative Derivative->DAT Blocks Reuptake Derivative->TAAR1 Agonism DA_out Dopamine (Synaptic) DA_out->DAT

Figure 2: Dual action of a hypothetical derivative at a dopamine synapse. The compound blocks the dopamine transporter (DAT) while also acting as an agonist at the intracellular TAAR1, creating a complex modulatory effect.

Experimental Approach: TAAR1 activation can be measured using a cAMP accumulation assay in cells stably expressing the receptor. Agonism will lead to a Gs-protein-mediated activation of adenylyl cyclase and a subsequent increase in intracellular cAMP, which can be detected using commercially available kits (e.g., HTRF, ELISA).

Monoamine Oxidase (MAO) A & B

Scientific Rationale: MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters. [12][13]Inhibition of MAO-A or MAO-B can also increase synaptic levels of monoamines and is a therapeutic strategy for depression and Parkinson's disease. [14]Given the structural similarity of the derivatives to monoamines, it is essential to test for any inhibitory activity at both MAO isoforms to avoid unintended drug-drug interactions or side effects.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzymes.

  • Assay Principle: Many commercial kits utilize a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The reaction also produces H₂O₂, which can be used in a coupled reaction to generate a fluorescent signal. [12][15]3. Procedure: a. In a 96-well plate, add the MAO-A or MAO-B enzyme to a buffer solution. b. Add various concentrations of the test compound. Include known inhibitors as positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B). [15] c. Pre-incubate for 10-15 minutes. d. Initiate the reaction by adding the fluorogenic substrate (e.g., p-tyramine plus a detection reagent). [13] e. Incubate for a set time (e.g., 30-60 minutes) at 37°C. f. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for elucidating the primary and secondary biological targets of novel 2-(3,4-difluorophenyl)propan-2-amine derivatives. By systematically progressing from high-throughput binding assays to functional uptake and secondary target assays, researchers can build a comprehensive pharmacological profile. This foundational knowledge is indispensable for lead optimization, predicting in vivo effects, and advancing promising candidates toward clinical development. Future studies should focus on in vivo microdialysis to confirm effects on neurotransmitter levels in relevant brain regions and behavioral pharmacology studies to correlate target engagement with functional outcomes.

References

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A Technical Guide to the Discovery and History of Fluorinated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and history of fluorinated phenylalkylamines. It traces the evolution of this significant class of compounds from the initial synthesis of amphetamine to the strategic incorporation of fluorine to modulate pharmacological properties. This guide explores the causal relationships behind key experimental choices, details synthetic methodologies, and examines the structure-activity relationships that have guided the development of these compounds. Intended for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern medicinal chemistry principles to offer a thorough understanding of this critical area of pharmacology.

The Genesis of Phenylalkylamines: The Discovery of Amphetamine

The story of fluorinated phenylalkylamines begins with the parent compound, amphetamine. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, it was initially named phenylisopropylamine.[1][2] For several decades, the compound remained a chemical curiosity with no known pharmacological use.[3][4]

The therapeutic potential of amphetamine was not realized until the late 1920s when American chemist Gordon Alles began searching for a synthetic alternative to ephedrine, a popular bronchodilator and decongestant at the time.[3][4] Alles, in his quest for a superior asthma medication, revisited Edeleanu's synthesis.[4] In a now-famous act of self-experimentation on June 3, 1929, Alles administered 50 milligrams of amphetamine to himself and meticulously documented its physiological effects.[3][5] He noted a significant decongestant effect, increased blood pressure, and a distinct "feeling of well being".[4][5]

While amphetamine proved to be too potent in its cardiovascular effects for asthma treatment, its stimulant and decongestant properties led to its commercialization.[4] In 1933, the pharmaceutical company Smith, Kline and French began marketing an amphetamine inhaler under the brand name Benzedrine for nasal congestion.[1][2] Benzedrine sulfate was introduced three years later for a wide range of conditions, including narcolepsy and obesity.[1]

The Strategic Introduction of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine into drug molecules marked a significant turning point in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offered chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[6][7]

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The high bond-dissociation energy of the C-F bond can block metabolic "soft spots" in a molecule, reducing its susceptibility to enzymatic degradation and thereby increasing its half-life.[7][8]

  • Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier and other biological membranes.[7][9]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and potentially improving its bioavailability.

  • Altered Conformation and Binding: The presence of fluorine can influence the conformation of a molecule, leading to more favorable interactions with its biological target.[8]

The first fluorinated pharmaceutical to be marketed was Florinef acetate in 1954, a corticosteroid with a fluorine atom at the 9-position.[10] This was followed by the successful introduction of fluoroquinolone antibiotics in the 1980s.[10] These successes solidified the role of fluorine as a valuable element in the medicinal chemist's toolkit.

The Emergence of Fluorinated Phenylalkylamines

The application of fluorination strategies to the phenylalkylamine scaffold was a logical progression, driven by the desire to fine-tune the pharmacological profile of amphetamine and its analogs. By strategically placing fluorine atoms on the phenyl ring or the alkyl side chain, researchers could systematically investigate the structure-activity relationships (SAR) of this class of compounds.

Ring-Fluorinated Analogues

The substitution of hydrogen with fluorine on the aromatic ring of amphetamine and methamphetamine has led to a variety of analogues with distinct pharmacological properties. The position of the fluorine atom (ortho, meta, or para) significantly influences the compound's interaction with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[11]

Examples of Ring-Fluorinated Phenylalkylamines:

  • 2-Fluoroamphetamine (2-FA) and 2-Fluoromethamphetamine (2-FMA): These compounds are regioisomers of their 3- and 4-fluorinated counterparts.[9][12] 2-FMA is reported to be a stimulant with a primary mechanism of action involving norepinephrine reuptake inhibition and is purported to have less euphoric effects than comparable amphetamines.[12][13]

  • 4-Fluoroamphetamine (4-FA): This para-substituted analogue is known to act as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.

The synthesis of these compounds often involves multi-step processes starting from appropriately substituted precursors. For instance, the synthesis of p-[18F]fluoroamphetamine has been achieved through nucleophilic substitution of a p-nitrobenzaldehyde precursor with [18F]fluoride, followed by condensation with nitroethane and reduction.[14]

The Influence of Alexander Shulgin

No discussion of modified phenylalkylamines would be complete without acknowledging the seminal contributions of chemist Alexander "Sasha" Shulgin.[15] While not exclusively focused on fluorinated analogues, his extensive work on synthesizing and characterizing hundreds of psychoactive compounds, meticulously documented in his books PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), laid the groundwork for much of the modern understanding of structure-activity relationships in this area.[15][16] Shulgin's explorations included a wide array of substitutions on the phenylalkylamine skeleton, providing a rich dataset for subsequent medicinal chemistry efforts.[15]

Synthesis and Methodologies

The synthesis of fluorinated phenylalkylamines can be achieved through various synthetic routes. A common approach involves the introduction of the fluorine atom at an early stage, followed by the construction of the aminopropane side chain.

Experimental Protocol: Synthesis of p-Fluoroamphetamine

This protocol is a generalized representation of a common synthetic route.

  • Nitrostyrene Formation: p-Fluorobenzaldehyde is condensed with nitroethane in the presence of a base catalyst (e.g., ammonium acetate) to yield 1-(4-fluorophenyl)-2-nitropropene.

  • Reduction: The resulting nitrostyrene is then reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified, typically by distillation or crystallization of a salt form (e.g., hydrochloride).

Synthesis_of_p_Fluoroamphetamine p_Fluorobenzaldehyde p-Fluorobenzaldehyde Nitrostyrene 1-(4-Fluorophenyl)-2-nitropropene p_Fluorobenzaldehyde->Nitrostyrene + Nitroethane (Base catalyst) Nitroethane Nitroethane p_Fluoroamphetamine p-Fluoroamphetamine Nitrostyrene->p_Fluoroamphetamine Reduction (LAH) LAH LiAlH4

Synthetic pathway for p-Fluoroamphetamine.

Structure-Activity Relationships (SAR)

The systematic fluorination of phenylalkylamines has provided valuable insights into the structure-activity relationships governing their interaction with monoamine transporters.

CompoundPosition of FluorinePrimary Transporter AffinityReported Effects
Amphetamine N/ADAT/NETStimulant
2-FMA 2- (ortho)NETStimulant, less euphoric
4-FA 4- (para)DAT/NET/SERTStimulant, entactogenic

Table 1: Comparison of Fluorinated Amphetamine Analogues

Generally, para-substitution tends to increase serotonergic activity compared to the parent compound.[11] The introduction of a fluorine atom can also influence the potency and efficacy of the compound as either a substrate (releaser) or an inhibitor (reuptake blocker) at the monoamine transporters.[11]

SAR_Concept cluster_scaffold Phenylalkylamine Scaffold cluster_modifications Modifications cluster_properties Pharmacological Properties Scaffold Core Structure Fluorination Fluorination Scaffold->Fluorination Methylation N-Methylation Scaffold->Methylation Other_Subs Other Substitutions Scaffold->Other_Subs Potency Potency Fluorination->Potency Selectivity Transporter Selectivity (DAT/NET/SERT) Fluorination->Selectivity Metabolism Metabolic Stability Fluorination->Metabolism Methylation->Potency Methylation->Selectivity Other_Subs->Potency Other_Subs->Selectivity

Influence of chemical modifications on pharmacology.

Conclusion

The journey from the initial synthesis of amphetamine to the development of a diverse array of fluorinated phenylalkylamines exemplifies the power of medicinal chemistry to systematically modify a chemical scaffold to achieve a desired pharmacological profile. The strategic incorporation of fluorine has proven to be a highly effective tool for modulating the potency, selectivity, and metabolic stability of these compounds. The ongoing exploration of fluorinated phenylalkylamines continues to contribute to our understanding of the intricate interactions between small molecules and the complex machinery of the central nervous system. This knowledge is invaluable for the design of novel therapeutics for a range of neurological and psychiatric disorders.

References

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  • PubMed Central. (2023, December 27). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Retrieved from [Link]

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Methodological & Application

Application Note: Reductive Amination Protocol with 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the reductive amination of ketones using the sterically hindered primary amine, 2-(3,4-difluorophenyl)propan-2-amine. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for successful execution, including reagent selection, reaction monitoring, and troubleshooting. The protocol leverages the mild and selective reducing agent, sodium triacetoxyborohydride, to effectively overcome the challenges associated with sterically demanding substrates.

Introduction: The Significance of Reductive Amination and the Unique Profile of 2-(3,4-Difluorophenyl)propan-2-amine

Reductive amination, or reductive alkylation, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient route to secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1] This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][3] Its widespread adoption in the pharmaceutical industry is a testament to its reliability and operational simplicity.[4]

The subject of this protocol, 2-(3,4-difluorophenyl)propan-2-amine, is a valuable building block in medicinal chemistry. The presence of the difluorophenyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in the development of centrally active therapeutic agents. However, the quaternary carbon atom adjacent to the amino group presents significant steric hindrance, which can impede the progress of the reductive amination reaction. This steric bulk can disfavor the formation of the necessary imine intermediate, a critical step for the reaction to proceed.[3]

This application note provides a robust protocol that addresses the challenges posed by this sterically hindered amine, enabling its effective use in the synthesis of novel amine derivatives.

Mechanistic Insights: A Two-Step Transformation

The reductive amination process is a sequential, two-part reaction that occurs in a single pot.[4]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form a sterically hindered imine. Under the mildly acidic conditions often employed, the imine can be protonated to form an even more electrophilic iminium ion.[5]

  • Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[6]

A key to the success of this one-pot reaction is the choice of a reducing agent that is mild enough to not significantly reduce the starting ketone, but reactive enough to efficiently reduce the in-situ formed imine/iminium ion.[6]

Reductive_Amination_Mechanism Ketone R(CO)R' (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R''NH₂ (2-(3,4-Difluorophenyl)propan-2-amine) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product R(CH-NHR'')R' (Secondary Amine) Iminium->Product + [H⁻] ReducingAgent [H⁻] (from NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Cyclohexyl-2-(3,4-difluorophenyl)propan-2-amine

This protocol details the reductive amination of cyclohexanone with 2-(3,4-difluorophenyl)propan-2-amine using sodium triacetoxyborohydride.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )CAS No.Supplier (Example)
2-(3,4-Difluorophenyl)propan-2-amineC₉H₁₁F₂N171.19306761-17-1Sigma-Aldrich
CyclohexanoneC₆H₁₀O98.14108-94-1Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Fisher Scientific
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96107-06-2Sigma-Aldrich
Dichloromethane (DCM), ACS GradeCH₂Cl₂84.9375-09-2VWR Chemicals
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01144-55-8LabChem
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Step-by-Step Procedure

workflow A 1. Combine Amine, Ketone, and Acetic Acid in DCE B 2. Stir for 30 min at Room Temperature A->B C 3. Add Sodium Triacetoxyborohydride (Portion-wise) B->C D 4. Stir at Room Temperature for 12-24h C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench with Saturated NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(3,4-difluorophenyl)propan-2-amine (5.00 g, 29.2 mmol, 1.0 equiv.), cyclohexanone (3.15 g, 32.1 mmol, 1.1 equiv.), and anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Acid Catalyst Addition: Add glacial acetic acid (1.75 mL, 30.7 mmol, 1.05 equiv.) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (9.28 g, 43.8 mmol, 1.5 equiv.) to the reaction mixture in portions over 10-15 minutes. An increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-cyclohexyl-2-(3,4-difluorophenyl)propan-2-amine.

Discussion of Key Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and selectivity for iminium ions over ketones.[7] Its reduced basicity compared to other borohydrides minimizes side reactions. The use of the more reactive sodium borohydride could lead to significant reduction of the starting cyclohexanone.

  • Solvent Selection: Anhydrous 1,2-dichloroethane (DCE) is a preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is aprotic and effectively solubilizes the reagents.[7]

  • Role of Acetic Acid: Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the corresponding imine.[8] For sterically hindered substrates, this catalysis is often crucial for achieving a reasonable reaction rate.

  • Stoichiometry: A slight excess of the ketone and a larger excess of the reducing agent are used to ensure complete consumption of the limiting amine. This is a common strategy when dealing with valuable or complex amine starting materials.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion - Insufficient imine/iminium ion formation due to steric hindrance.- Deactivated reducing agent.- Increase the reaction time and/or temperature (e.g., to 40-50 °C).- Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone.[6]- Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
Formation of Byproducts - Reduction of the starting ketone.- Over-alkylation of the product (less common with this substrate).- Use a more selective reducing agent if ketone reduction is significant.- Ensure the stoichiometry is correct.
Difficult Purification - Unreacted starting materials or closely eluting byproducts.- Optimize the chromatographic conditions (solvent system, gradient).- Consider a preliminary acid-base extraction to remove unreacted amine.

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of the sterically hindered primary amine, 2-(3,4-difluorophenyl)propan-2-amine, with a ketone. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently apply this methodology to synthesize a variety of N-substituted derivatives. The use of sodium triacetoxyborohydride offers a mild and selective approach to overcome the challenges associated with sterically demanding substrates, making this a valuable tool for drug discovery and development.

References

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Application Notes and Protocols: Amide Coupling Reactions Involving 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Challenging Coupling

2-(3,4-Difluorophenyl)propan-2-amine is a valuable synthetic intermediate in medicinal chemistry, often utilized as a building block for creating complex, biologically active molecules.[1] Its structure, however, presents significant challenges for one of the most fundamental transformations in organic synthesis: amide bond formation.

The amine's nucleophilicity is modulated by two key structural features:

  • Steric Hindrance: The amine is located on a tertiary carbon atom, creating substantial steric bulk around the nitrogen. This physically obstructs the approach of an activated carboxylic acid.[2]

  • Electronic Effects: The 3,4-difluorophenyl ring is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This diminishes its inherent nucleophilicity, making it less reactive toward electrophiles.[3][4]

Standard amide coupling methods often fail or provide low yields when faced with such sterically hindered and electronically deactivated substrates.[5][6][7] This guide provides a detailed analysis of the mechanistic considerations and offers robust, field-proven protocols designed to overcome these challenges, enabling researchers to successfully incorporate this valuable synthon into their drug discovery programs.

Mechanistic Considerations and Strategic Reagent Selection

The formation of an amide bond requires the activation of a carboxylic acid to create a sufficiently reactive electrophile that can be attacked by the amine. The challenge with a substrate like 2-(3,4-difluorophenyl)propan-2-amine is that the rate of this nucleophilic attack is severely diminished. Therefore, the choice of coupling reagent is paramount and must be guided by its ability to generate a highly activated intermediate.

Common Coupling Reagent Classes

Modern amide coupling reagents can be broadly categorized. Understanding their mechanisms is key to selecting the right tool for this demanding substrate.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate. While common, this intermediate can be prone to side reactions and may not be reactive enough for severely hindered amines. Additives like HOBt or HOAt are often required to form a more stable active ester, but success is not guaranteed.[8][9]

  • Phosphonium Salts (e.g., PyBOP): These reagents generate activated phosphonium esters, which are highly effective. However, they can be sensitive and generate stoichiometric phosphine oxide byproducts that can complicate purification.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU have become the gold standard for difficult couplings.[10][11] HATU reacts with a carboxylate to form a highly reactive OAt-active ester.[12] The 7-azabenzotriazole backbone is thought to facilitate the subsequent aminolysis through a neighboring group effect, which helps to overcome steric barriers.[11]

  • Anhydride Reagents (e.g., T3P®): Propylphosphonic anhydride (T3P®) is a powerful, yet gentle, water-scavenging reagent that forms a mixed anhydride with the carboxylic acid.[13] This intermediate is highly reactive, and the byproducts are water-soluble, simplifying workup. T3P® is particularly effective for coupling epimerization-prone substrates and unreactive amines.[14][15]

For 2-(3,4-difluorophenyl)propan-2-amine, uronium salts (HATU) and phosphonic anhydrides (T3P®) are the most promising choices due to their high activation potential and proven efficacy with challenging substrates.

Workflow for Amide Coupling Optimization

The following diagram outlines a logical workflow for approaching a challenging amide coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization / Troubleshooting A Select Carboxylic Acid & Amine Substrates B Protocol 1: HATU Coupling (High Potency) A->B Test in parallel C Protocol 2: T3P® Coupling (Alternative High Potency) A->C Test in parallel D Monitor by LC-MS/TLC (Assess Conversion) B->D C->D E Conversion > 50%? D->E F Proceed to Workup & Purification E->F Yes G Troubleshooting: - Increase Temperature - Increase Reagent Equivalents - Change Solvent (e.g., NMP, Toluene) - Screen Additives E->G No G->D Re-run Experiment

Caption: A structured workflow for selecting and optimizing amide coupling protocols.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for the coupling of various carboxylic acids with 2-(3,4-difluorophenyl)propan-2-amine. All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Potency Uronium Salt Coupling with HATU

This method is often the first choice for difficult couplings due to the high reactivity of the HATU-generated active ester.[10][11]

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add HATU (1.1–1.2 equiv) to the solution.

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the OAt-active ester.[10]

  • Add 2-(3,4-Difluorophenyl)propan-2-amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature. Due to the hindered nature of the amine, the reaction may be slow. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 24 hours, gentle heating to 40–50 °C may be beneficial.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the organic layer sequentially with 5% aq. HCl (to remove DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Phosphonic Anhydride Coupling with T3P®

T3P® is an excellent alternative, particularly when base-sensitive functional groups are present or if purification from HATU byproducts proves difficult. The byproducts are easily removed with an aqueous workup.[13][15]

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and 2-(3,4-Difluorophenyl)propan-2-amine (1.1 equiv).

  • Dissolve the substrates in an anhydrous solvent such as Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (approx. 0.1–0.2 M).

  • Add a suitable base. Pyridine (2.0–3.0 equiv) is often an excellent choice as it also serves as a catalyst.[14] Alternatively, DIPEA can be used.

  • Add T3P® (typically supplied as a 50% solution in EtOAc or DMF; add 1.5 equiv of the phosphonic anhydride) dropwise to the mixture at room temperature. The addition may be exothermic.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. For very challenging substrates, heating to 50–70 °C may be required to drive the reaction to completion.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃.

  • Extract the product with the reaction solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water to remove the phosphate byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acyl Fluoride-Mediated Coupling for Extreme Cases

For cases where both HATU and T3P® fail, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be effective.[5][6][7] This method often requires elevated temperatures.

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add a fluorinating agent (e.g., Cyanuric Fluoride or XtalFluor-E®, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride.

  • In a separate flask, dissolve 2-(3,4-Difluorophenyl)propan-2-amine (1.1 equiv) in the same solvent.

  • Add the solution of the amine to the pre-activated acyl fluoride mixture.

  • Stir the reaction and monitor for completeness. It may be necessary to heat the reaction to reflux. Reaction times can be significantly longer for these types of couplings.[2]

  • Upon completion, cool, quench with water, and perform a standard aqueous workup as described in the previous protocols.

  • Purify the crude product by flash column chromatography.

General Mechanism of Uronium Salt (HATU) Activation

The diagram below illustrates the key steps in the activation of a carboxylic acid by HATU, leading to the formation of the amide product.

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Releases Amine R'₂NH (Hindered Amine) Amine->ActiveEster

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Data Summary and Troubleshooting

Protocol Coupling Reagent Base Typical Solvent Temperature Pros Cons
1 HATUDIPEADMF, DCMRT to 50 °CHigh efficiency for hindered substrates[10], fast kinetics.Byproducts can be difficult to remove; reagent is expensive.[16]
2 T3P®Pyridine, DIPEAEtOAc, MeCNRT to 70 °CWater-soluble byproducts[13][15], low epimerization[14], cost-effective.Can require heat; may not be as potent as HATU for extreme cases.
3 Acyl Fluoride (in situ)DIPEADCM, TolueneRT to RefluxVery high reactivity for failed couplings.[5][6]Harsh conditions may not be suitable for sensitive substrates; fluorinating agents can be hazardous.
Common Troubleshooting Steps
  • Low or No Conversion: The primary cause is often incomplete activation of the acid or insufficient reactivity of the amine.[2]

    • Solution: Increase the equivalents of the coupling reagent and base (e.g., to 1.5 and 4.0 equiv, respectively). Consider switching to a more potent system (e.g., from T3P® to HATU). Gentle heating is often effective.[17]

  • Formation of Side Products: With HATU, guanidinylation of the amine can occur if the coupling is slow or HATU is used in large excess.[10]

    • Solution: Use a minimal excess of HATU (1.1 equiv). Ensure the carboxylic acid is fully pre-activated before adding the amine.

  • Difficulty in Purification: Tetramethylurea, a byproduct of HATU, is polar and can be difficult to separate from polar products.[16]

    • Solution: If purification is challenging, switching to the T3P® protocol is highly recommended, as its byproducts are easily removed by aqueous washes.[13]

By understanding the inherent challenges posed by 2-(3,4-difluorophenyl)propan-2-amine and strategically selecting high-potency coupling reagents, researchers can reliably and efficiently synthesize the desired amide products for advancing their research and development goals.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Adhav, P. D., Chaskar, A. C., & Lakhmidas, D. S. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical and Pharmaceutical Research, 8(8), 643-648. [Link]

  • ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • ResearchGate. (2013). The Synthesis of Sterically Hindered Amides. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

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Application Notes & Protocols: N-Alkylation of 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylation

2-(3,4-Difluorophenyl)propan-2-amine is a key structural motif in contemporary medicinal chemistry. The gem-dimethyl group alpha to the aromatic ring provides steric hindrance that can confer metabolic stability, while the difluorophenyl moiety offers unique electronic properties for molecular interactions. N-alkylation of the primary amine is a pivotal transformation, enabling the synthesis of diverse secondary and tertiary amines. This derivatization is fundamental for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and pharmacokinetic properties.

This guide provides an in-depth analysis and detailed experimental protocols for two robust and widely employed methods for the N-alkylation of this primary amine: Reductive Amination and Direct Alkylation with Alkyl Halides . The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and strategies to ensure high-yield, selective, and reproducible outcomes.

Method 1: Reductive Amination - The Controlled Pathway to Secondary Amines

Reductive amination is a highly versatile and often preferred method for the N-alkylation of primary amines due to its exceptional control over mono-alkylation, thereby minimizing the formation of undesired tertiary amine byproducts.[1][2][3] The reaction proceeds in a one-pot sequence involving the initial condensation of the primary amine with an aldehyde or ketone to form a transient imine intermediate. This intermediate is then reduced in situ by a mild hydride-based reducing agent to yield the target N-alkylated secondary amine.[4][5][6]

Causality Behind Method Selection: The key to the selectivity of reductive amination lies in the nature of the imine intermediate. Once formed, the imine (C=N) is more readily reduced by specific hydride reagents than the starting carbonyl (C=O) compound.[7][8] This difference in reactivity allows for a controlled, stepwise addition of a single alkyl group. Furthermore, the resulting secondary amine product is generally less nucleophilic than the starting primary amine under the reaction conditions, which significantly suppresses the subsequent reaction with another molecule of the carbonyl compound, a common issue in other alkylation methods.[3]

In-Depth Look at Reducing Agents

The choice of reducing agent is critical for the success of a reductive amination.

Reducing AgentKey Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The reagent of choice for most applications. It is a mild and selective reducing agent that is particularly effective for reducing protonated imines.[4] It is not hydroscopic, tolerates mildly acidic conditions required for imine formation, and does not readily reduce the starting aldehyde or ketone, leading to cleaner reactions and higher yields.
Sodium Cyanoborohydride (NaBH₃CN) Another classic reagent for this transformation. Its reactivity is pH-dependent; it is most effective at reducing imines under weakly acidic conditions (pH 4-6), where aldehydes and ketones are less reactive.[5][7][8] Crucial Safety Note: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup. Extreme caution and a well-ventilated fume hood are mandatory.[5]
Sodium Borohydride (NaBH₄) A more powerful and less expensive reducing agent. It can be used effectively, often in protic solvents like methanol.[9] However, it can also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired amine.[7] Its use is often part of a stepwise procedure where the imine is pre-formed before the addition of NaBH₄.[10]
Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a representative N-alkylated product from 2-(3,4-Difluorophenyl)propan-2-amine and a generic aldehyde.

Materials:

  • 2-(3,4-Difluorophenyl)propan-2-amine (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(3,4-Difluorophenyl)propan-2-amine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in anhydrous DCM. The volume should be sufficient to ensure complete dissolution and effective stirring (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine. For less reactive ketones, stirring may be extended, or a dehydrating agent like anhydrous MgSO₄ can be added to the mixture.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the stirred solution in portions over 10-15 minutes. Portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.[4]

Visualization: Reductive Amination Workflow

G cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Amine 2-(3,4-Difluorophenyl) propan-2-amine Mix Mix & Stir (1-2h, RT) Amine->Mix Carbonyl Aldehyde / Ketone Carbonyl->Mix Solvent Anhydrous DCM Solvent->Mix Imine Imine Mix->Imine Formation of Imine Intermediate Reaction Stir (2-12h, RT) Imine->Reaction Reducer NaBH(OAc)₃ Reducer->Reaction Portion-wise addition Quench Quench (NaHCO₃) Reaction->Quench Reaction Complete Extract Extract (DCM) Quench->Extract Wash Wash & Dry Extract->Wash Purify Concentrate & Purify (Chromatography) Wash->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Secondary Amine

Caption: One-pot workflow for N-alkylation via reductive amination.

Method 2: Direct Alkylation - A Classic SN2 Approach

Direct N-alkylation via a bimolecular nucleophilic substitution (SN2) reaction is a fundamental method for forming C-N bonds.[11] In this process, the lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

The Challenge of Over-Alkylation: The primary drawback of this method is the potential for over-alkylation.[3] The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine.[11][12] This tertiary amine can be further alkylated to form a quaternary ammonium salt. This lack of selectivity often results in a mixture of products, complicating purification and reducing the yield of the desired secondary amine.[3][11]

Strategies for Control:

  • Stoichiometry: Using a large excess of the primary amine can statistically favor the reaction with the alkyl halide over the secondary amine product. However, this is atom-inefficient and requires removal of the excess amine.

  • Controlled Addition: Slow, dropwise addition of the alkyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[4]

  • Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Hunig's base) is crucial. It neutralizes the hydrohalic acid (H-X) byproduct, preventing the protonation of the amine, which would render it non-nucleophilic.[13][14]

Detailed Experimental Protocol: Direct Alkylation

This protocol describes a general procedure for the mono-alkylation of 2-(3,4-Difluorophenyl)propan-2-amine with an alkyl halide.

Materials:

  • 2-(3,4-Difluorophenyl)propan-2-amine (1.0 - 2.0 eq.)

  • Alkyl Halide (e.g., bromide or iodide) (1.0 eq.)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (Hunig's Base) (1.5 - 2.0 eq.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, and TLC/LC-MS equipment

Step-by-Step Procedure:

  • Reactant Preparation: To a round-bottom flask, add 2-(3,4-Difluorophenyl)propan-2-amine (a slight excess, e.g., 1.2 eq.), a non-nucleophilic base such as powdered K₂CO₃ (2.0 eq.), and a suitable solvent like acetonitrile.

  • Addition of Alkyl Halide: Dissolve the alkyl halide (1.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine suspension at room temperature using a dropping funnel over 30-60 minutes. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended to control the initial rate.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the consumption of the starting amine by TLC or LC-MS, paying close attention to the formation of both the desired secondary amine and the over-alkylated tertiary amine byproduct.[4]

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.[4]

Visualization: Direct Alkylation Workflow

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Alkylation cluster_workup Step 3: Work-up & Purification Amine 2-(3,4-Difluorophenyl) propan-2-amine Mix Stir Mixture Amine->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., MeCN) Solvent->Mix Reaction Stir & Monitor (TLC / LC-MS) Mix->Reaction AlkylHalide Alkyl Halide AlkylHalide->Reaction Dropwise Addition (0°C to RT) Filter Filter Inorganic Salts Reaction->Filter Reaction Complete Extract Extract (EtOAc) Filter->Extract Wash Wash & Dry Extract->Wash Purify Concentrate & Purify (Chromatography) Wash->Purify FinalProduct FinalProduct Purify->FinalProduct Secondary Amine (Mixture possible)

Caption: Workflow for N-alkylation via direct SN2 reaction.

Method Comparison and Summary

ParameterReductive AminationDirect Alkylation with Alkyl Halides
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I, Br, Cl), Sulfonates
Key Reagents Mild Hydride Reductants (NaBH(OAc)₃, NaBH₃CN)Non-nucleophilic Base (K₂CO₃, Et₃N)
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)Acetonitrile (MeCN), DMF
Key Advantages Excellent selectivity for mono-alkylation; broad substrate scope; one-pot procedure.[4][15]Utilizes readily available alkyl halides; straightforward procedure.
Key Challenges Requires a suitable carbonyl compound; potential toxicity of some reagents (e.g., NaBH₃CN).[5]Prone to over-alkylation leading to product mixtures; alkyl halides can be mutagenic.[3][16]

Mandatory Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Chemical Hazards:

    • Alkylating Agents: Many alkyl halides and sulfonates are toxic, corrosive, and potential mutagens. Avoid inhalation and skin contact.[16]

    • Hydride Reagents: Sodium borohydride and its derivatives react violently with water and acids. Handle with care. As noted, NaBH₃CN can liberate highly toxic HCN gas under acidic conditions.[5]

    • Solvents: Organic solvents like DCM, MeCN, and DMF are flammable and/or toxic. Handle in a fume hood and avoid sources of ignition.[18]

  • Handling: Always handle reagents with care. Immediately remove and wash any contaminated clothing. Wash hands thoroughly after handling chemicals and before leaving the laboratory.[17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reaction mixtures down the drain.

References

  • Benchchem. Experimental procedure for N-alkylation of primary amines. Benchchem.
  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online. Available at: [Link].

  • PMC - NIH. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. Available at: [Link].

  • Semantic Scholar. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Semantic Scholar. Available at: [Link].

  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Available at: [Link].

  • ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ScienceDirect. Available at: [Link].

  • University of Calgary. Alkylation of Amines. University of Calgary. Available at: [Link].

  • Vitol. Alkylate (Alkyl Unit) SDS. Vitol.com. Available at: [Link].

  • Benchchem. Application Notes and Protocols for N-Alkylation of Cuban-1-amine. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link].

  • Wikipedia. Amine alkylation. Wikipedia. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Chemistry LibreTexts. Reductive Amination. Chemistry LibreTexts. Available at: [Link].

  • Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link].

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Application Notes & Protocols: Strategic Deployment of 2-(3,4-Difluorophenyl)propan-2-amine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Imperative for Advanced Scaffolds in High-Throughput Chemistry

In the landscape of modern drug discovery, the efficiency of identifying and optimizing lead compounds is paramount. Parallel synthesis has emerged as an indispensable strategy, enabling the rapid generation and screening of large, diverse chemical libraries.[1][2] The success of these campaigns, however, is critically dependent on the selection of high-value, strategically functionalized building blocks. 2-(3,4-Difluorophenyl)propan-2-amine is one such scaffold, embodying a convergence of desirable properties for medicinal chemistry.

This compound features two key structural motifs: the 3,4-difluorophenyl group and an α-branched propan-2-amine. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa.[3][4][5] Concurrently, α-branched amine motifs are ubiquitous in pharmaceuticals, playing a crucial role in defining molecular shape and modulating interactions with biological targets.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(3,4-Difluorophenyl)propan-2-amine in parallel synthesis workflows. We will delve into the mechanistic rationale behind protocol choices, provide detailed, step-by-step methodologies for library generation via reductive amination, and present a framework for data analysis.

The Strategic Value of the Difluorinated Propan-2-amine Scaffold

The power of 2-(3,4-Difluorophenyl)propan-2-amine as a building block lies in the synergistic interplay between its fluorinated aromatic ring and its sterically defined amine.

  • Modulation of Physicochemical Properties by the CF₂ Moiety: The two fluorine atoms on the phenyl ring exert a strong inductive effect, which can significantly lower the pKa of the amine compared to its non-fluorinated analog.[4][7] This modulation of basicity is critical for optimizing oral absorption and CNS penetration. Furthermore, the C-F bond is exceptionally stable, and strategic fluorination can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of a potential drug candidate.[3][4]

  • Conformational and Binding Advantages: The gem-difluoro group can influence molecular conformation and engage in favorable dipole-dipole or hydrogen bond interactions within a protein's binding pocket, potentially increasing target selectivity and potency.[4]

  • The α-Branched Amine Core: This structural feature provides a rigid, three-dimensional vector for exiting the core scaffold. In parallel synthesis, derivatizing this amine with a diverse set of building blocks allows for a thorough exploration of the surrounding chemical space, which is essential for establishing structure-activity relationships (SAR).[6]

The logical relationship between the scaffold's features and its application in library synthesis is outlined below.

G cluster_0 Scaffold: 2-(3,4-Difluorophenyl)propan-2-amine cluster_1 Physicochemical & Pharmacokinetic Impact cluster_2 Application in Drug Discovery A 3,4-Difluorophenyl Moiety C Modulates pKa & Lipophilicity A->C D Blocks Metabolic Oxidation A->D E Enhances Binding Affinity A->E B α-Branched Amine F Provides 3D Vector for SAR Exploration B->F G High-Value Building Block for Parallel Synthesis C->G D->G E->G F->G

Caption: Logical flow from scaffold features to application.

Core Methodology: Parallel Reductive Amination

Reductive amination is a robust and highly versatile reaction for C-N bond formation, making it exceptionally well-suited for parallel synthesis.[8][9] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine from the condensation of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the target secondary amine.[10][11]

This method is ideal for library synthesis due to its tolerance of a wide range of functional groups, generally high yields, and the commercial availability of a vast array of aldehyde and ketone building blocks.

G Amine 2-(3,4-Difluorophenyl) propan-2-amine Imine Imine Intermediate Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde Library (R-CHO) Aldehyde->Imine Product Diverse Amine Product Library Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for parallel reductive amination.

Detailed Protocol: 96-Well Plate Synthesis of an N-Substituted Amine Library

This protocol details the parallel synthesis of a 96-member library by reacting 2-(3,4-Difluorophenyl)propan-2-amine with a diverse set of aldehydes in a 96-well reaction block.

4.1 Materials & Reagents

  • Amine: 2-(3,4-Difluorophenyl)propan-2-amine (CAS: 306761-17-1)

  • Aldehyde Library: 96 unique aldehydes (pre-weighed or as stock solutions)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid (Optional): Acetic Acid (AcOH)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Equipment: 96-well reaction block with sealing mat, multichannel pipettes, orbital shaker, centrifugal evaporator.

4.2 Rationale for Reagent Selection

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol.[10] Unlike NaBH₄, it is mild enough not to significantly reduce the starting aldehyde. Compared to NaBH₃CN, it is less toxic and its reaction rate is enhanced under the slightly acidic conditions that also favor imine formation.

  • Solvent: DCE or DCM are excellent choices as they are relatively non-polar, aprotic solvents that effectively solubilize the reactants and do not interfere with the reaction.

4.3 Step-by-Step Experimental Workflow

The following protocol is designed for a 0.05 mmol reaction scale per well.

G Start Start: 96-Well Reaction Block Step1 Step 1: Reagent Dispensing - Add 250 µL of Aldehyde solution (0.2 M in DCE) to each well. - Add 250 µL of Amine solution (0.2 M in DCE) to each well. Start->Step1 Step2 Step 2: Pre-incubation for Imine Formation - Seal the block. - Shake at room temperature for 1 hour. Step1->Step2 Step3 Step 3: Reduction - Add ~32 mg (0.15 mmol) of solid NaBH(OAc)₃ to each well. Step2->Step3 Step4 Step 4: Reaction - Re-seal the block. - Shake at room temperature for 16-24 hours. Step3->Step4 Step5 Step 5: Quenching - Unseal and add 500 µL of saturated aqueous NaHCO₃ to each well. - Shake for 15 minutes. Step4->Step5 Step6 Step 6: Extraction & Isolation - Add 500 µL of DCM to each well. - Shake and allow layers to separate. - Collect the organic (bottom) layer. - Evaporate solvent. Step5->Step6 End End: Crude Product Library (Ready for analysis/purification) Step6->End

Caption: Step-by-step workflow for 96-well plate synthesis.

4.4 Post-Synthesis Analysis

Each well should be analyzed to confirm the identity and purity of the product.

  • Primary Analysis: High-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) is used to verify the molecular weight of the expected product in each well.

  • Purity Assessment: The purity of each compound can be estimated from the LC trace (e.g., UV chromatogram at 214/254 nm).

Representative Data Presentation

The output of a parallel synthesis experiment should be summarized in a clear, tabular format. This allows for a quick assessment of the success rate across the library and provides a direct link between the input building blocks and the final products.

Well IDAldehyde Input (R-CHO)Expected Product MWObserved Mass (M+H)⁺Purity by LC (%)
A01Benzaldehyde261.31262.1>95%
A024-Chlorobenzaldehyde295.75296.1>95%
A032-Thiophenecarboxaldehyde267.34268.1>90%
A04Cyclohexanecarboxaldehyde267.37268.2>95%
...............
H123-Pyridinecarboxaldehyde262.29263.1>90%

Conclusion and Outlook

2-(3,4-Difluorophenyl)propan-2-amine serves as a superior building block for parallel synthesis campaigns aimed at the rapid discovery of novel chemical entities. Its inherent structural and physicochemical properties provide a strong foundation for generating libraries with enhanced drug-like characteristics. The reductive amination protocol detailed herein is a reliable, scalable, and high-throughput method for derivatizing this core, enabling an efficient exploration of chemical space. By integrating such advanced scaffolds into discovery workflows, research organizations can significantly accelerate the journey from hit identification to lead optimization.

References

  • Benchchem. (n.d.). 2-(3,4-Difluorophenyl)propan-2-amine.
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  • SpiroChem. (n.d.).
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
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Application Note & Protocol: A Scalable Synthesis of 2-(3,4-Difluorophenyl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(3,4-difluorophenyl)propan-2-amine derivatives, key intermediates in modern pharmaceutical development. The core of this process is a robust and scalable reductive amination protocol starting from the commercially available 3,4-difluoroacetophenone. We will detail a step-by-step procedure for the synthesis of N-benzyl-2-(3,4-difluorophenyl)propan-2-amine, address critical scale-up considerations, outline purification strategies, and discuss methods for achieving enantiomeric purity. The protocols are designed for researchers in process chemistry and drug development, emphasizing safety, efficiency, and reproducibility.

Introduction: Significance and Synthetic Challenges

2-Arylpropan-2-amine scaffolds are prevalent in a wide range of biologically active molecules. The specific inclusion of a 3,4-difluorophenyl moiety can significantly enhance metabolic stability and binding affinity by modulating the electronic properties of the molecule. These derivatives are structurally related to synthetic cathinones and other phenethylamines, but their primary value in a regulated environment lies in their role as chiral building blocks for complex pharmaceutical agents.[1][2]

Transitioning the synthesis of these amines from laboratory bench to pilot plant or manufacturing scale presents several challenges:

  • Process Safety: Handling of pyrophoric or water-reactive reagents like metal hydrides requires stringent safety protocols.[3][4]

  • Impurity Control: Side reactions, such as ketone reduction or double alkylation of the amine, can lead to complex impurity profiles that are difficult to manage at scale.[5]

  • Product Isolation: Amines can be challenging to purify via traditional silica gel chromatography due to their basicity.[6] Scalable methods like crystallization are often preferred.

  • Stereochemical Control: The target molecule contains a chiral center. For many pharmaceutical applications, a single enantiomer is required, necessitating either an asymmetric synthesis or a robust chiral resolution process.[7][8]

This guide addresses these challenges by presenting a validated, scalable workflow grounded in established chemical principles.

Overall Synthetic Strategy

The most direct and industrially viable route to the target amine derivatives is the reductive amination of 3,4-difluoroacetophenone.[9] This one-pot reaction combines the ketone and a primary amine with a reducing agent to form the desired secondary amine.[7][10] The N-benzyl derivative is a versatile intermediate, as the benzyl group can serve as a protecting group that can be removed later if the primary amine is desired.[11]

The overall workflow is depicted below.

G A Starting Material 3,4-Difluoroacetophenone C Reductive Amination (One-Pot Synthesis) A->C B Primary Amine (e.g., Benzylamine) B->C D In-Situ Imine Formation C->D Intermediate E Reduction (e.g., NaBH4) C->E Reducing Agent D->E F Work-up & Extraction E->F G Purification F->G H Final Product N-Benzyl-2-(3,4-Difluorophenyl) propan-2-amine G->H

Figure 1: High-level workflow for the synthesis of the target amine derivative via one-pot reductive amination.

Detailed Synthesis Protocol

This protocol details the synthesis of N-benzyl-2-(3,4-difluorophenyl)propan-2-amine on a multi-gram scale, designed for straightforward scaling to kilogram quantities.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Example QuantitySupplier/Grade
3,4-DifluoroacetophenoneC₈H₆F₂O156.131.050.0 gSigma-Aldrich, 97%[12]
BenzylamineC₇H₉N107.151.137.8 mLAcros Organics, 99%
Sodium Borohydride (NaBH₄)NaBH₄37.831.518.1 gMilliporeSigma, 98%
Methanol (MeOH)CH₄O32.04-500 mLFisher Scientific, ACS Grade
Acetic Acid (Glacial)C₂H₄O₂60.05-~10 mLJ.T. Baker, ACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-1 LEMD Millipore, ACS Grade
Saturated NaCl (Brine)NaCl58.44-500 mLLab Prepared
Anhydrous MgSO₄MgSO₄120.37-As neededVWR Chemicals
Step-by-Step Procedure

Reaction Setup:

  • Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with 3,4-difluoroacetophenone (50.0 g, 0.32 mol) and methanol (500 mL).

  • Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

Reductive Amination: 4. Slowly add benzylamine (37.8 mL, 0.35 mol, 1.1 eq) to the cooled ketone solution over 15 minutes, maintaining the internal temperature below 10 °C. 5. Stir the mixture at 0-5 °C for 30 minutes to facilitate the formation of the intermediate imine. The reaction is typically run under weakly acidic conditions to promote imine formation, but in this case, the reaction proceeds well without added acid initially.[9] 6. In a separate, dry beaker, carefully weigh sodium borohydride (18.1 g, 0.48 mol, 1.5 eq). Caution: NaBH₄ is water-reactive and can release flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.[13] 7. Add the sodium borohydride portion-wise to the reaction mixture over 60-90 minutes. This addition is exothermic; ensure the internal temperature does not exceed 15 °C. Vigorous gas evolution (H₂) will be observed. 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). 9. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

Work-up and Isolation: 10. Cool the reaction mixture back to 0-5 °C in an ice bath. 11. Slowly and carefully quench the reaction by adding 1 M HCl (~200 mL) until the pH is ~1-2 to neutralize excess NaBH₄ and hydrolyze borate esters. Ensure vigorous stirring to manage gas evolution. 12. Add water (300 mL) and transfer the mixture to a separatory funnel. 13. Wash the aqueous layer with ethyl acetate (2 x 200 mL) to remove any non-basic organic impurities. Discard the organic layers. 14. Basify the aqueous layer to pH >12 with 6 M NaOH solution. The product will precipitate or form an oil. 15. Extract the product with ethyl acetate (3 x 250 mL). 16. Combine the organic extracts, wash with saturated brine (1 x 200 mL), and dry over anhydrous magnesium sulfate. 17. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification Protocol: Crystallization as Hydrochloride Salt

Crystallization is a highly effective and scalable method for purifying amines.[14]

  • Dissolve the crude oil obtained from the work-up in fresh ethyl acetate (approx. 300 mL).

  • Slowly add a solution of 2 M HCl in diethyl ether while stirring until no further precipitation is observed. A pH indicator strip can be used to confirm the solution is acidic.

  • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for another hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold ethyl acetate (2 x 50 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results:

  • Yield: 75-85%

  • Purity (by HPLC): >99%

  • Appearance: White crystalline solid

Scale-Up Considerations and Process Safety

Reagent Handling and Safety
  • Sodium Borohydride (NaBH₄): This is a Class 4.3 (Dangerous When Wet) material.[13]

    • Storage: Store in a tightly sealed container in a dry, well-ventilated area, away from acids and water.

    • Handling: Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[3] Additions should be controlled to manage exotherms and hydrogen evolution. Use non-sparking tools.[4]

    • Quenching: The quenching step is highly exothermic and releases large volumes of hydrogen gas. This must be performed in a well-ventilated reactor with adequate cooling capacity and an appropriate vent system.

Alternative Reducing Agents

While NaBH₄ is cost-effective, other reagents can offer advantages at scale.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Milder, more selective, tolerates acidic conditions.[15]More expensive, generates acetate waste.
Catalytic Transfer Hydrogenation Greener (uses H-donors like formic acid), avoids metal hydrides, high atom economy.[16]Requires a metal catalyst (e.g., Ru, Ir) which must be removed from the final product.[17]
Catalytic Hydrogenation (H₂ gas) High atom economy, water is the only byproduct.[7][10]Requires specialized high-pressure hydrogenation equipment; potential for catalyst poisoning.
Purification Strategy Selection

The choice of purification method is critical for achieving the desired purity at an industrial scale.

G start Crude Product q1 Is the product thermally stable? start->q1 distill Fractional Distillation q1->distill Yes q2 Does the product form a stable salt? q1->q2 No end Pure Product distill->end crystallize Salt Crystallization (Preferred for Scale-up) q2->crystallize Yes chrom Column Chromatography (Pilot/Small Scale) q2->chrom No crystallize->end chrom->end

Figure 2: Decision logic for selecting a scalable purification method for amine products.

Chiral Resolution of Racemic Amine

The protocol described produces a racemic mixture. To obtain a single enantiomer, a classical diastereomeric salt resolution can be employed, which is a proven and scalable technique.[8]

  • Liberate the Free Base: Dissolve the racemic hydrochloride salt in water and basify with NaOH to pH >12. Extract the free amine into a suitable solvent like methyl tert-butyl ether (MTBE) and dry the solution.

  • Form Diastereomeric Salt: Add a solution of a chiral acid (e.g., 0.5 equivalents of L-(-)-Tartaric acid) in a suitable solvent (e.g., isopropanol) to the free amine solution.

  • Selective Crystallization: One diastereomeric salt will be less soluble and will selectively precipitate. The choice of solvent is critical and often requires screening.

  • Isolation and Liberation: Filter the crystalline salt. The desired enantiomer can then be liberated from the salt by treatment with a base. The mother liquor, containing the other enantiomer, can be processed separately or racemized and recycled to improve overall yield.[18]

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Reaction Inactive reducing agent; low temperature.Check the quality of NaBH₄. Allow the reaction to run longer at room temperature.
Low Yield Incomplete extraction due to incorrect pH; product loss during work-up.Ensure pH is >12 before extraction. Minimize transfers and use adequate solvent volumes.
Presence of Ketone Impurity Insufficient reducing agent or reaction time.Increase the equivalents of NaBH₄ to 1.8-2.0. Extend reaction time.
Presence of Alcohol Impurity Ketone reduction is faster than imine formation.Ensure sufficient time for imine formation before adding NaBH₄. Add NaBH₄ more slowly at a controlled temperature.

Conclusion

This application note provides a robust and scalable method for the synthesis of N-benzyl-2-(3,4-difluorophenyl)propan-2-amine via reductive amination. By focusing on process safety, scalable purification techniques, and strategies for chiral resolution, this guide offers a solid foundation for researchers and drug development professionals to produce these valuable pharmaceutical intermediates efficiently and safely. The outlined protocols and considerations are designed to be adaptable for various scales of production, from pilot plants to full-scale manufacturing.

References

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  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
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  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (N.D.).
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  • Safety Data Sheet: Sodium borohydride. (N.D.). Carl ROTH.
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  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (N.D.).
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Application Notes & Protocols: Asymmetric Synthesis Employing 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amines, in particular, have emerged as powerful tools in asymmetric synthesis, acting as catalysts, auxiliaries, and resolving agents.[1][2][3] This guide focuses on the application of 2-(3,4-difluorophenyl)propan-2-amine, a structurally unique chiral primary amine, in asymmetric synthesis. The incorporation of a difluorophenyl moiety is not merely an arbitrary substitution; it is a strategic design element intended to leverage the well-documented benefits of fluorine in medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.[4][5][6][7][8]

2-(3,4-Difluorophenyl)propan-2-amine serves as a valuable building block for more complex, biologically active molecules.[9] Its primary amine functionality provides a reactive handle for the temporary installation of a chiral controller, guiding the stereochemical outcome of subsequent bond-forming reactions. This application note will provide a detailed protocol for the use of 2-(3,4-difluorophenyl)propan-2-amine as a chiral auxiliary in a diastereoselective alkylation reaction, a fundamental transformation in the synthesis of chiral carboxylic acid derivatives.

Core Concept: Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[10] The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of incoming reagents, leading to the preferential formation of one stereoisomer. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

The workflow for employing a chiral auxiliary typically involves three key stages:

  • Attachment: Covalent bonding of the chiral auxiliary to the substrate.

  • Diastereoselective Reaction: Performing the desired chemical transformation, where the auxiliary directs the stereochemistry.

  • Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Asymmetric Alkylation Workflow A Prochiral Substrate (e.g., Carboxylic Acid Derivative) C Attachment (Amide Formation) A->C B Chiral Auxiliary (2-(3,4-Difluorophenyl)propan-2-amine) B->C D Diastereomeric Amide Intermediate C->D Covalent Bond Formation E Diastereoselective Alkylation (Enolate Formation & Alkylation) D->E Stereodirecting Step F Alkylated Diastereomer E->F G Cleavage (Hydrolysis) F->G H Enantiomerically Enriched Product G->H Product Isolation I Recovered Chiral Auxiliary G->I Recycling

Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol: Diastereoselective Alkylation of an Acyl-Substituted 2-(3,4-Difluorophenyl)propan-2-amine

This protocol details a representative procedure for the asymmetric alkylation of a propionyl derivative of 2-(3,4-difluorophenyl)propan-2-amine. The methodology is adapted from well-established procedures for other chiral auxiliaries, such as those derived from pseudoephedrine.[11]

Part 1: Synthesis of the Chiral Amide

Objective: To covalently attach the prochiral propionyl group to the chiral amine auxiliary.

Materials:

  • (S)-2-(3,4-Difluorophenyl)propan-2-amine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-(3,4-difluorophenyl)propan-2-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-propionyl-2-(3,4-difluorophenyl)propan-2-amine.

Part 2: Asymmetric Alkylation

Objective: To perform a diastereoselective alkylation of the chiral amide.

Materials:

  • N-propionyl-2-(3,4-difluorophenyl)propan-2-amine (from Part 1)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amide (1.0 eq) and anhydrous LiCl (6.0 eq).

  • Add anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (2.2 eq) dropwise.

  • After the addition is complete, warm the mixture to 0 °C for 15 minutes, then allow it to briefly warm to room temperature for 5 minutes to ensure complete enolate formation.

  • Re-cool the solution to -78 °C.

  • Slowly add the alkylating agent (1.5 eq).

  • Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.

Part 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated amide (from Part 2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H2O2)

  • Aqueous sodium sulfite (Na2SO3) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add LiOH (4.0 eq) followed by the slow, careful addition of 30% H2O2 (4.0 eq).

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Upon completion, quench the excess peroxide by adding aqueous Na2SO3 solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

G cluster_1 Experimental Protocol Flow start Start: (S)-2-(3,4-Difluorophenyl) propan-2-amine amide_formation Part 1: Amide Formation - Propionyl Chloride - Et3N, DCM start->amide_formation alkylation Part 2: Asymmetric Alkylation - LDA, LiCl, THF - Alkylating Agent (R-X) amide_formation->alkylation Purified Amide cleavage Part 3: Auxiliary Cleavage - LiOH, H2O2 alkylation->cleavage Purified Alkylated Amide product Final Product: Enantioenriched Carboxylic Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

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Introduction: The Strategic Importance of the 2-(3,4-Difluorophenyl)propan-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2-(3,4-Difluorophenyl)propan-2-amine for Structure-Activity Relationship (SAR) Studies

The 2-(3,4-difluorophenyl)propan-2-amine core represents a privileged scaffold in modern medicinal chemistry. Its structure, analogous to amphetamine, provides a robust starting point for exploring a wide range of biological targets, particularly within the central nervous system. The strategic incorporation of a 3,4-difluorophenyl moiety is a key design element; fluorine atoms can significantly enhance metabolic stability by blocking sites of oxidative metabolism and modulate the electronic properties of the aromatic ring, thereby influencing binding affinity and pharmacokinetic profiles.[1][2] The addition of a difluorophenyl group to a pharmacologically active molecule has been shown to improve lipophilicity and yield compounds with a longer duration of action.[3]

Structure-Activity Relationship (SAR) studies are fundamental to transforming a preliminary hit compound into a viable drug candidate.[4][5] By systematically modifying the parent structure and assessing the impact on biological activity, researchers can build a comprehensive understanding of the molecular interactions governing the compound's efficacy, selectivity, and safety. For 2-(3,4-difluorophenyl)propan-2-amine, the primary amine serves as a versatile chemical handle for introducing a diverse array of functional groups. This guide provides detailed protocols for the most common and effective derivatization strategies—N-acylation and reductive amination—to generate a library of analogs for robust SAR exploration.

Core Derivatization Strategies

The primary amine of the scaffold is a nucleophilic center, readily participating in reactions that form stable carbon-nitrogen or nitrogen-acyl bonds. The two chief strategies discussed here allow for the introduction of a wide range of substituents, enabling a thorough investigation of the chemical space around the core molecule.

  • N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent (e.g., acyl chloride or anhydride). This method is ideal for exploring the effects of various electronic and steric properties by introducing different acyl groups.

  • Reductive Amination: The formation of a secondary or tertiary amine by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent. This is a highly efficient and controlled method for N-alkylation, avoiding the common issue of over-alkylation seen with direct alkylation methods.[6]

Below is a general workflow for a typical derivatization and screening cascade.

SAR_Workflow Start 2-(3,4-Difluorophenyl) propan-2-amine Deriv Derivatization Strategy (N-Acylation or Reductive Amination) Start->Deriv Select Reagents Purify Purification (e.g., Flash Chromatography) Deriv->Purify Crude Product Analyze Structure & Purity Analysis (NMR, LC-MS, HPLC) Purify->Analyze Purified Derivative Screen Biological Screening (In vitro assays) Analyze->Screen Characterized Compound SAR SAR Analysis (Data Correlation) Screen->SAR Activity Data

Caption: General workflow from starting material to SAR analysis.

Protocol 1: N-Acylation of 2-(3,4-Difluorophenyl)propan-2-amine

This protocol details the synthesis of N-acyl derivatives, forming a stable amide linkage. The use of an acyl chloride is demonstrated, which is a common and highly reactive acylating agent.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to scavenge the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves both the amine starting material and many common acyl chlorides.

Acylation_Workflow A Dissolve Amine & Base in Anhydrous DCM B Cool to 0°C (Ice Bath) A->B Inert Atmosphere (N₂/Ar) C Add Acyl Chloride (Dropwise) B->C Control Exotherm D Warm to RT & Stir (Monitor by TLC/LC-MS) C->D Reaction Proceeds E Aqueous Workup (Wash with H₂O, brine) D->E Quench & Remove Salts F Dry, Filter & Concentrate E->F Isolate Crude Product G Purify via Chromatography F->G Obtain Pure Amide

Caption: Step-by-step workflow for the N-acylation protocol.

Materials and Reagents:
  • 2-(3,4-Difluorophenyl)propan-2-amine

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(3,4-difluorophenyl)propan-2-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and LC-MS.

Protocol 2: Reductive Amination of 2-(3,4-Difluorophenyl)propan-2-amine

This protocol describes the N-alkylation of the primary amine via the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction.

Rationale: This one-pot reaction is highly efficient.[7][8] The amine and carbonyl first form an imine (or iminium ion) intermediate under mildly acidic conditions. A selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the imine/iminium ion as it forms.[6][9] This selectivity allows all reagents to be combined in a single step, driving the equilibrium towards the final amine product. Dichloroethane (DCE) is a common solvent for this reaction.

Reductive_Amination_Workflow A Combine Amine, Aldehyde/Ketone & Acetic Acid in DCE B Stir for 30-60 min (Imine Formation) A->B Establish Equilibrium C Add NaBH(OAc)₃ (Portion-wise) B->C Initiate Reduction D Stir at RT Overnight (Monitor by TLC/LC-MS) C->D Drive to Product E Quench with NaHCO₃ (aq) D->E Neutralize Acid & Reagent F Extract, Dry & Concentrate E->F Isolate Crude Product G Purify via Chromatography F->G Obtain Pure Alkylated Amine

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Application of 2-(3,4-Difluorophenyl)propan-2-amine in Neurostimulant Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(3,4-Difluorophenyl)propan-2-amine as a key starting material in the synthesis of novel neurostimulants. This guide delves into the synthetic protocols, mechanistic rationale, and analytical characterization of a target neurostimulant, N-methyl-2-(3,4-difluorophenyl)propan-2-amine, a fluorinated analog of phentermine.

Introduction: The Significance of Fluorination in Neurostimulant Design

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and receptor binding affinity. In the context of neurostimulants, fluorination of the phenyl ring of phenethylamine and amphetamine scaffolds has been shown to alter their potency and selectivity for monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The 3,4-difluoro substitution pattern is of particular interest as it can significantly influence the electronic properties of the aromatic ring, potentially leading to compounds with unique pharmacological profiles. 2-(3,4-Difluorophenyl)propan-2-amine serves as a valuable and sterically hindered building block for accessing novel neurostimulants with this specific substitution pattern.

Physicochemical Properties of 2-(3,4-Difluorophenyl)propan-2-amine

A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueSource
Molecular Formula C₉H₁₁F₂NPubChem
Molecular Weight 171.19 g/mol PubChem
Appearance Not specified (likely an oil or low-melting solid)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General chemical knowledge

Synthesis of N-methyl-2-(3,4-difluorophenyl)propan-2-amine: A Potent Neurostimulant Candidate

The primary amine of 2-(3,4-difluorophenyl)propan-2-amine can be readily N-methylated to yield the corresponding secondary amine, N-methyl-2-(3,4-difluorophenyl)propan-2-amine. This transformation is significant as N-methylation is a common structural motif in many potent central nervous system stimulants, including methamphetamine. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[1][2]

Synthetic Workflow Diagram

G A 2-(3,4-Difluorophenyl)propan-2-amine C N-methyl-2-(3,4-difluorophenyl)propan-2-amine A->C Eschweiler-Clarke Reaction B Formaldehyde (HCHO) Formic Acid (HCOOH) B->C D Work-up & Purification (Base extraction, Distillation/Crystallization) C->D Isolation E Final Product D->E Purification

Caption: Synthetic workflow for the N-methylation of 2-(3,4-Difluorophenyl)propan-2-amine.

Detailed Experimental Protocol: Eschweiler-Clarke N-Methylation

This protocol describes the synthesis of N-methyl-2-(3,4-difluorophenyl)propan-2-amine from 2-(3,4-difluorophenyl)propan-2-amine using the Eschweiler-Clarke reaction.[1][2][3]

Materials:

  • 2-(3,4-Difluorophenyl)propan-2-amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.2 eq)

  • Formic acid (98-100%, 2.2 eq)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(3,4-difluorophenyl)propan-2-amine (1.0 eq), formic acid (2.2 eq), and formaldehyde solution (2.2 eq).

    • Causality: Formic acid acts as both a solvent and the reducing agent (hydride source), while formaldehyde provides the methyl group. The excess of reagents ensures the complete methylation of the primary amine.[1]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. The reaction is typically complete within 2-4 hours.

    • Expertise & Experience: Due to the steric hindrance around the tertiary carbon adjacent to the amine, the reaction may require a longer reflux time compared to less hindered primary amines. Monitoring gas evolution provides a simple, qualitative indicator of reaction progress.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully add 1 M NaOH solution to the mixture until it is basic (pH > 10), as confirmed by pH paper. This step should be performed in a fume hood as the reaction can be exothermic.

    • Trustworthiness: Basification is crucial to neutralize the excess formic acid and to deprotonate the amine product, rendering it soluble in organic solvents for extraction. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-methyl-2-(3,4-difluorophenyl)propan-2-amine.
  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to afford the pure product.

Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Analytical TechniqueExpected Results for N-methyl-2-(3,4-difluorophenyl)propan-2-amine
¹H NMR Signals corresponding to the aromatic protons (ABX system), the N-methyl group (singlet), and the two equivalent methyl groups on the propane backbone (singlet).
¹³C NMR Resonances for the aromatic carbons (showing C-F coupling), the quaternary carbon, the N-methyl carbon, and the two equivalent methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₃F₂N, MW: 185.21).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching.

Pharmacological Rationale and Expected Neurostimulant Activity

The synthesized compound, N-methyl-2-(3,4-difluorophenyl)propan-2-amine, is a structural analog of methamphetamine and phentermine. Such compounds typically exert their stimulant effects by interacting with monoamine transporters (DAT, NET, and SERT), leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[4]

The introduction of the 3,4-difluoro substitution on the phenyl ring is expected to modulate the compound's interaction with these transporters. Fluorine substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, which may influence binding affinity and selectivity for the monoamine transporters. It is hypothesized that the 3,4-difluoro substitution may lead to a more potent and/or selective neurostimulant compared to its non-fluorinated counterparts.

Proposed Mechanism of Action Diagram

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A N-methyl-2-(3,4-difluorophenyl)propan-2-amine B Monoamine Transporter (DAT, NET, SERT) A->B Blocks Reuptake & Promotes Efflux C Synaptic Vesicle D Monoamines (Dopamine, Norepinephrine, Serotonin) C->D Release D->B Reuptake (Inhibited) E Increased Monoamine Concentration D->E F Postsynaptic Receptors E->F Binding & Signaling

Caption: Proposed mechanism of action for N-methyl-2-(3,4-difluorophenyl)propan-2-amine.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of a novel neurostimulant, N-methyl-2-(3,4-difluorophenyl)propan-2-amine, utilizing 2-(3,4-difluorophenyl)propan-2-amine as a readily accessible starting material. The presented protocols and mechanistic insights are intended to empower researchers in the field of drug discovery and development to explore the therapeutic potential of fluorinated phenethylamine derivatives. Further pharmacological evaluation of this compound is warranted to fully elucidate its neurostimulant profile and potential as a clinical candidate.

References

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  • Eschweiler–Clarke reaction. Wikipedia. [Link]

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  • Herrera-Rueda, M. A., et al. (2022). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F-Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. Chemistry – A European Journal, 28(62), e202201824. [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100731. [Link]

  • Eschweiler-Clarke Procedure. Sciencemadness.org. [Link]

  • Li, Z., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6271. [Link]

  • 3,4-Methylenedioxy-N-methylphentermine. Wikipedia. [Link]

  • Liu, A., et al. (1993). Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. Journal of Medicinal Chemistry, 36(18), 2623–2630. [Link]

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  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Pearson+. [Link]

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  • L-Habib, F., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]

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Application Note: A Versatile Protocol for the Synthesis of Novel N-Aroyl Amino Acid Amide Derivatives as Potential Antidepressant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and versatile synthetic protocol for the generation of a library of novel N-aroyl amino acid amide derivatives, starting from 2-(3,4-Difluorophenyl)propan-2-amine. The described multi-step synthesis is designed for researchers in drug development and medicinal chemistry exploring new chemical entities for antidepressant therapies. The protocol leverages a strategic amide coupling followed by a highly efficient amide reduction, yielding a chiral scaffold amenable to further diversification. This application note provides step-by-step methodologies, explains the scientific rationale behind procedural choices, and includes representative data for process validation and characterization.

Introduction and Scientific Rationale

The development of novel antidepressants remains a critical priority in modern medicine. While existing treatments are effective for many, a significant patient population experiences inadequate response or notable side effects. Scaffolds containing fluorine atoms are of high interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The 3,4-difluorophenyl moiety in the starting material, 2-(3,4-Difluorophenyl)propan-2-amine, serves as a strategic starting point. This substitution pattern is known to block potential sites of aromatic hydroxylation, a common metabolic pathway, which can lead to improved pharmacokinetic profiles.[2]

This protocol focuses on creating derivatives that combine this fluorinated aryl-amine with amino acid building blocks. Amino acids provide a chiral backbone and functional groups that can be tailored to interact with specific CNS receptors or transporters. The resulting N-aroyl amino acid amide structure is a privileged motif in medicinal chemistry, offering a combination of rigidity and flexibility for optimal target engagement.

The synthetic strategy involves two key transformations:

  • Amide Bond Formation: Coupling the primary amine with an N-protected amino acid using standard peptide coupling reagents. This method is highly reliable and allows for the incorporation of a wide variety of natural and unnatural amino acids.

  • Amide Reduction: Conversion of the newly formed amide to a secondary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3][4] This step is crucial as it transforms the planar amide bond into a flexible secondary amine linker, which is a common feature in many CNS-active compounds.

By following this protocol, researchers can efficiently generate a diverse library of compounds for screening in antidepressant assays.

Overall Synthetic Workflow

The synthetic pathway is designed for efficiency and modularity, allowing for the creation of various analogs by simply changing the N-protected amino acid in the first step.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Analysis A 2-(3,4-Difluorophenyl)propan-2-amine (Starting Material) C Intermediate Amide (I) A->C EDC, HOBt, DIPEA DCM, 0°C to RT B N-Boc-L-Alanine (Amino Acid) B->C EDC, HOBt, DIPEA DCM, 0°C to RT D Intermediate Amide (I) E Final Product (II) (Novel Secondary Amine) D->E 1. LiAlH4, THF, 0°C to Reflux 2. H2O, NaOH(aq) Workup F Final Product (II) G Purification & Characterization F->G Column Chromatography NMR, LC-MS, HRMS G cluster_0 Amide Reduction Mechanism A 1. Hydride Attack Amide carbonyl is attacked by a hydride ion (H⁻) from LiAlH₄. B 2. Intermediate Formation A tetrahedral intermediate forms. The oxygen coordinates to the aluminum species. A->B C 3. Elimination The tetrahedral intermediate collapses, eliminating the O-Al species to form a reactive iminium ion. B->C D 4. Second Hydride Attack The electrophilic iminium ion is rapidly attacked by a second hydride ion. C->D E 5. Final Product After aqueous workup, the final secondary amine is obtained. D->E

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-(3,4-Difluorophenyl)propan-2-amine Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(3,4-difluorophenyl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the reductive amination of 3,4-difluorophenylacetone. We will address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Core Principles: The Reductive Amination Pathway

Reductive amination is a robust method for synthesizing amines from carbonyl compounds. The reaction proceeds in two distinct stages:

  • Imine Formation: The carbonyl group of the ketone (3,4-difluorophenylacetone) reacts with an amine source, typically ammonia, to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form a C=N double bond, yielding an imine.[1][2] This step is reversible and often requires catalysis.

  • Reduction: A hydride-based reducing agent is introduced to reduce the imine to the final saturated amine, 2-(3,4-difluorophenyl)propan-2-amine.[3]

The primary challenge lies in the chemoselectivity of the reduction step, as the reducing agent can potentially reduce the starting ketone as well as the imine intermediate.[4]

G ketone 3,4-Difluorophenylacetone (Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH3 ammonia Ammonia (NH3) ammonia->hemiaminal hemiaminal->ketone - NH3 imine Imine Intermediate hemiaminal->imine - H2O (Dehydration) imine->hemiaminal + H2O amine Target Product 2-(3,4-Difluorophenyl)propan-2-amine imine->amine Reduction reductant Hydride Reducing Agent reductant->amine G start Low Yield Issue q1 Alcohol Byproduct Observed? start->q1 q2 Unreacted Ketone Observed? start->q2 sol1a Use Selective Reductant (e.g., STAB) q1->sol1a Yes sol1b Implement Two-Step Procedure with NaBH4 q1->sol1b Yes sol2a Add Catalytic Acid (e.g., Acetic Acid) q2->sol2a Yes sol2b Add Dehydrating Agent (e.g., Molecular Sieves) q2->sol2b Yes

Caption: Troubleshooting workflow for low yield in reductive amination.

Q3: How do I choose the optimal reducing agent and solvent system?

A3: The choice is a trade-off between reactivity, selectivity, cost, and operational simplicity. The solvent must be compatible with the chosen reductant.

Reducing AgentSelectivityIdeal ProcedureCommon SolventsProsCons
NaBH(OAc)₃ (STAB) High [4]One-PotAprotic: DCE, DCM, THF [5][6]Excellent for direct amination; avoids reducing ketone. [7]Higher cost; sensitive to water. [5]
NaBH₄ Low [3]Two-StepProtic: MeOH, EtOH [5][7]Low cost; powerful reductant.Reduces starting ketone; H₂ gas evolution. [7]
NaBH₃CN High [3]One-PotProtic: MeOH [5]Works well in protic solvents; good selectivity. [5]Generates toxic cyanide waste. [2]

Recommendation for 2-(3,4-Difluorophenyl)propan-2-amine: For reliability and high yield, Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid is the premier choice for a one-pot synthesis. [6]

Q4: I'm struggling to purify the final amine product. It's contaminated with the alcohol byproduct and unreacted ketone. What is an effective purification strategy?

A4: Leveraging the basicity of your target amine is the key to an effective purification strategy. An acid-base extraction is a highly effective method to separate the basic amine from neutral impurities like the alcohol and ketone.

Step-by-Step Purification Protocol:

  • Quench Reaction: Carefully quench the reaction mixture, for example, by adding it to a saturated solution of sodium bicarbonate (NaHCO₃).

  • Initial Extraction: Extract the crude mixture with an organic solvent like ethyl acetate or dichloromethane. This will pull all organic components (amine, alcohol, ketone) into the organic layer.

  • Acidic Extraction (Separation): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻) and move into the aqueous layer. The neutral impurities will remain in the organic layer.

  • Isolate Impurities: Separate the organic layer and set it aside (this contains the unwanted byproducts).

  • Liberate Free Amine: Take the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt and regenerate the free amine (R-NH₂), which will often precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane) to recover the pure amine.

  • Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-(3,4-difluorophenyl)propan-2-amine.

Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis using STAB

This protocol is optimized for selectivity and ease of use.

  • Reagents & Materials:

    • 3,4-Difluorophenylacetone (1.0 equiv)

    • Ammonium Acetate (2.5 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (Glacial) (1.2 equiv)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenylacetone, ammonium acetate, and DCE.

    • Begin stirring and add the acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Slowly add the STAB portion-wise over 15-20 minutes. An exotherm may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

    • Upon completion, proceed with the acid-base extraction workup as described in Q4.

Protocol 2: Two-Step Economical Synthesis using NaBH₄

This protocol is a cost-effective alternative but requires more careful execution.

  • Reagents & Materials:

    • 3,4-Difluorophenylacetone (1.0 equiv)

    • Ammonium Acetate (2.5 equiv)

    • Methanol (MeOH)

    • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Procedure:

    • Imine Formation: Dissolve 3,4-difluorophenylacetone and ammonium acetate in methanol. Stir at room temperature for 2-4 hours. Monitor the disappearance of the ketone spot by TLC. [7] 2. Reduction: Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add the sodium borohydride in small portions. Caution: Hydrogen gas evolution will occur. [7] 4. After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of water. [7] 6. Concentrate the mixture to remove most of the methanol, then proceed with the acid-base extraction workup as described in Q4.

References
  • Chemistry LibreTexts. 3.3.3: Synthesis of Amines. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • The Organic Chemistry Tutor. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • García-García, P., Gotor-Fernández, V., & Gotor, V. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 648. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Reddit. What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]

  • Reddit. Help with reductive ammination : r/Chempros. Available at: [Link]

  • Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Available at: [Link]

  • Google Patents. US3864402A - Purification of secondary alkyl amines.
  • Google Patents. CN113387842A - Method for synthesizing aromatic primary amine through OTf amine.
  • Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

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Side product formation in reactions with 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals utilizing 2-(3,4-difluorophenyl)propan-2-amine in their synthetic workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and identification of side product formation. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to proactively design more robust reaction protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving 2-(3,4-difluorophenyl)propan-2-amine. Each entry details potential causes, mechanistic explanations, and actionable solutions.

Question 1: My amide coupling reaction is inefficient, resulting in low yield and a significant amount of unreacted starting material. What's going wrong?

Low yields in amide coupling reactions are a frequent challenge. The root cause often lies in suboptimal activation of the carboxylic acid, the presence of contaminants, or competing side reactions.[1][2][3]

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[4] The carboxylic acid must first be converted to a more electrophilic, activated intermediate.[4]

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically hindered amines like 2-(3,4-difluorophenyl)propan-2-amine, standard carbodiimide reagents like DCC or EDC can be sluggish. Consider using more potent uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[4][5] These reagents form highly activated esters with the carboxylic acid, facilitating rapid reaction with the amine.[4]

      • Additive Use: When using carbodiimides (EDC, DCC), always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[6] These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which suppresses side reactions and increases the yield of the desired amide.[4]

  • Moisture and Impurities: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate back to the starting material. Impurities in the starting amine or carboxylic acid can also interfere with the reaction.[1][2]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[7] Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Reagent Purity: Assess the purity of 2-(3,4-difluorophenyl)propan-2-amine via NMR or GC-MS before use. If necessary, purify by distillation or column chromatography. Ensure the carboxylic acid is pure and dry.[7]

  • Incorrect Stoichiometry or Base: An improper ratio of reagents or an inappropriate choice of base can stall the reaction.

    • Troubleshooting:

      • Reagent Equivalents: Typically, 1.1 to 1.5 equivalents of the coupling reagent and 1.1 to 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) are used relative to the limiting reagent.

      • Base Selection: The base is crucial for neutralizing the acid byproduct of the reaction.[4] Use a hindered, non-nucleophilic base like DIPEA to avoid competition with the primary amine reactant. Avoid using primary or secondary amines as the base.

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed purity Assess Reagent Purity (NMR, LC-MS) - Amine - Carboxylic Acid - Solvent start->purity conditions Review Reaction Conditions start->conditions side_reactions Analyze for Side Products (TLC, LC-MS) start->side_reactions workup Evaluate Workup & Purification start->workup impure Problem: Impurities Detected purity->impure suboptimal Problem: Suboptimal Conditions conditions->suboptimal byproducts Problem: Side Products Confirmed side_reactions->byproducts loss Problem: Product Loss During Workup workup->loss purify_reagents Solution: Purify starting materials (distill, recrystallize, column) impure->purify_reagents optimize_cond Solution: - Use anhydrous solvent - Run under N2/Ar - Optimize temperature - Adjust stoichiometry suboptimal->optimize_cond change_reagents Solution: - Change coupling reagent (e.g., to HATU) - Add HOBt/HOAt - Use non-nucleophilic base (DIPEA) byproducts->change_reagents refine_workup Solution: - Minimize transfers - Check pH during extraction - Ensure complete extraction loss->refine_workup

Caption: A troubleshooting flowchart for low-yield reactions.

Question 2: I am using EDC for an amide coupling and observe a major byproduct that is insoluble in my workup solvent. What is it and how can I prevent it?

This is a classic issue when using carbodiimide coupling reagents like EDC or DCC. The insoluble byproduct is almost certainly the corresponding N-acylurea, formed by an intramolecular rearrangement of the reactive O-acylisourea intermediate.

Mechanism of N-Acylurea Formation:

  • The carboxylic acid attacks EDC to form the highly reactive O-acylisourea intermediate.

  • If this intermediate is not immediately intercepted by the amine (2-(3,4-difluorophenyl)propan-2-amine), it can undergo an irreversible, intramolecular O-to-N acyl transfer.

  • This rearrangement produces a stable, neutral, and often poorly soluble N-acylurea byproduct, which consumes your carboxylic acid and coupling reagent.

G cluster_0 Desired Amide Synthesis Pathway cluster_1 Side Reaction Pathway RCOOH R-COOH O_Acyl [O-Acylisourea Intermediate] RCOOH->O_Acyl +EDC EDC EDC EDC->O_Acyl Amide Amide Product O_Acyl->Amide + Ar-NH2 Urea Urea Byproduct O_Acyl2 [O-Acylisourea Intermediate] Amine Ar-NH2 Amine->Amide N_Acylurea N-Acylurea Byproduct (Often Insoluble) O_Acyl2->N_Acylurea Irreversible Rearrangement

Caption: Competing pathways in EDC-mediated amide coupling.

Prevention Strategies:

  • Use HOBt or HOAt: As mentioned previously, adding 1.1-1.2 equivalents of HOBt will intercept the O-acylisourea to form an active ester. This intermediate is less prone to rearrangement but still highly reactive towards the amine, thus favoring the desired reaction pathway.[6]

  • Order of Addition: Add the carboxylic acid, EDC, and HOBt to the reaction vessel and stir for 15-30 minutes to allow for the formation of the active ester before adding the amine.

  • Solvent Choice: The rearrangement to N-acylurea is often more pronounced in very polar solvents like DMF.[6] If possible, consider running the reaction in a less polar solvent such as Dichloromethane (DCM).[6]

Question 3: My reaction mixture turns brown/black over time, especially during heating. Is this a concern?

Color change often indicates decomposition or oxidation. While minor color changes can sometimes be benign, a significant darkening to brown or black usually points to the formation of undesired, often polymeric, side products.

Possible Causes & Solutions:

  • Oxidation of the Amine: Benzylic amines can be susceptible to air oxidation, which can be accelerated by heat or trace metal impurities. This can lead to the formation of complex, colored impurities.

    • Solution: Degas your solvent thoroughly before use (e.g., by sparging with nitrogen or argon for 20-30 minutes). Maintain a positive pressure of an inert gas over the reaction for its entire duration.

  • Decomposition of Reagents or Solvent: Some coupling reagents or solvents can decompose at elevated temperatures, especially in the presence of acids or bases. For example, DMF can decompose to form dimethylamine, which can act as a nucleophile and generate side products.

    • Solution: Avoid excessive heating if possible. If the reaction requires heat, perform a small-scale trial to determine the lowest effective temperature. Ensure high-purity solvents are used.

  • Reaction with the Aromatic Ring: While the difluorophenyl group is relatively stable, under harsh conditions (e.g., strong nucleophiles, high heat), nucleophilic aromatic substitution (SNAr) could occur, displacing one of the fluorine atoms.[8] This is less common but can lead to colored byproducts.

    • Solution: Use the mildest reaction conditions possible that still afford a reasonable reaction rate. Avoid using strongly nucleophilic reagents unless they are part of the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-(3,4-Difluorophenyl)propan-2-amine?
  • Thermal Stability: The compound is reasonably stable at room temperature. For long-term storage, it is best kept in a cool, dark place under an inert atmosphere. Avoid prolonged exposure to high temperatures, which can promote oxidation and degradation.

  • pH Stability: As an amine, it will readily form an ammonium salt in the presence of acid. This protonated form is generally stable but is no longer nucleophilic. Under strongly basic conditions, the free amine is stable. However, harsh basic conditions combined with heat should be avoided to prevent potential side reactions. Amide bonds formed from this amine are very stable and require harsh acidic or basic conditions with heat to hydrolyze.[9][10]

Q2: Should I purify commercial 2-(3,4-Difluorophenyl)propan-2-amine before use?

It is always good practice to verify the purity of starting materials, especially for reactions that are sensitive to impurities.

  • Purity Assessment: Run a quick 1H NMR or GC-MS on the commercial material. Look for any unexpected signals or peaks that could indicate residual solvents from synthesis (e.g., toluene, THF) or related impurities.

  • Purification Protocol: If impurities are detected, the amine can be purified by one of the following methods:

    • Distillation: If the amine is a liquid at room temperature and thermally stable, vacuum distillation is an effective method for removing non-volatile impurities.

    • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine added to the eluent to prevent the amine from streaking on the acidic silica gel.

Q3: Are there any specific safety considerations for this compound?

While specific toxicology data for this exact compound is limited, it should be handled with the standard precautions for organic amines.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Hazards: Amines can be corrosive and may cause skin and eye irritation.[11] Inhalation may cause respiratory tract irritation.[11] Refer to the material safety data sheet (MSDS) provided by the supplier for detailed hazard information.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-difluorophenyl)propan-2-amine. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 4: Coupling Reactions Involving Carbon- Heteroatom Bond Formation. In An Introduction to Drug Synthesis. Oxford University Press.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-142.
  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions?. Retrieved from [Link]

  • Chembest. (2025, July 14). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • Autech Industry Co.,Limited. (2025, September 17). 2-(3,4-difluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(2,3-difluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-difluorophenyl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction of 3,4-Dihydro-β-Carbolines with 4-Fluorophenyl-Nitrile Oxide. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug; intervention of imide formation around neutral pH. Retrieved from [Link]

  • Pathfinder Academy. (2024). GATE Life Sciences (XL) Previous Year Question Papers. Retrieved from [Link]

  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

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Technical Support Center: Purification of 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 2-(3,4-difluorophenyl)propan-2-amine (CAS No: 306761-17-1). As a crucial building block in medicinal chemistry, particularly for compounds targeting the central nervous system, achieving high purity is paramount.[1] This document provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-(3,4-difluorophenyl)propan-2-amine reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route, but for common methods like reductive amination, you can typically expect:

  • Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde.

  • Intermediate Species: The corresponding imine formed between the aldehyde and isopropylamine, which may not have been fully reduced.

  • Reductant Byproducts: Borate salts (if using NaBH₄ or NaCNBH₃) or other residues from the reducing agent.

  • Over-alkylation Products: Although sterically hindered, trace amounts of secondary or tertiary amine byproducts can sometimes form.[2]

  • Process Solvents: Residual solvents used during the reaction or workup, such as methanol, tetrahydrofuran (THF), or toluene.[3]

Q2: What is the most effective general strategy for purifying this amine?

A2: A multi-step strategy is most robust:

  • Aqueous Acid-Base Workup: Begin with a liquid-liquid extraction. This is highly effective at removing non-basic organic impurities and inorganic salts. The basic amine is protonated and extracted into an acidic aqueous phase, leaving neutral impurities behind.

  • Chromatography (if necessary): If the product from the workup is still impure, flash column chromatography is the next step. This is particularly useful for separating the desired primary amine from closely related species like the intermediate imine.

  • Salt Formation & Recrystallization: For achieving the highest purity (>99.5%), converting the purified free-base amine into a hydrochloride (HCl) or other salt is recommended. These salts are often highly crystalline solids that can be purified further by recrystallization.[4][5]

Q3: My amine streaks badly during silica gel column chromatography. Why does this happen and how can I fix it?

A3: This is a classic problem when purifying amines on standard silica gel. The issue stems from the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica.[6] This causes tailing and poor separation.

Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common method is to add a small amount of a volatile base to your eluent system.

  • Add Triethylamine (TEA): Doping your eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol) with 0.5-2% triethylamine is highly effective. The TEA competes with your product for binding to the acidic sites, allowing your compound to elute in sharp, symmetrical peaks.[7]

  • Use a Different Stationary Phase: Alternatively, you can use a more basic stationary phase like alumina (basic or neutral grade), which is less likely to cause tailing with amines.[6]

Q4: Should I purify the amine as a free base or as a salt?

A4: This depends on the purification step and the final requirements.

  • Free Base: 2-(3,4-Difluorophenyl)propan-2-amine as a free base is typically an oil or low-melting solid. This form is ideal for purification by column chromatography.

  • Salt Form (e.g., Hydrochloride): The HCl salt is generally a stable, crystalline solid.[5] This form is superior for:

    • Final purification via recrystallization to remove trace impurities.

    • Accurate weighing and handling.

    • Long-term storage, as salts are often more stable than the corresponding free bases.

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: A combination of methods should be used for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the molecular weight of the main component.

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., area % purity).

  • TLC (Thin-Layer Chromatography): A quick and easy method to monitor the progress of a column purification and check for the presence of multiple components.[8]

Section 2: Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
1. Low yield after aqueous workup. 1. Incomplete Extraction: The pH of the aqueous layer was not sufficiently acidic (to protonate the amine) or basic (to deprotonate the ammonium salt).2. Emulsion Formation: An emulsion formed at the interface of the organic and aqueous layers, trapping the product.1. Ensure the pH is < 2 when extracting the amine into the aqueous phase and > 12 when extracting the free base back into the organic phase. Use a pH meter for accuracy.2. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. If necessary, filter the entire mixture through a pad of Celite.
2. Column chromatography gives poor separation. 1. Tailing: Strong interaction with the silica gel (see FAQ Q3).2. Incorrect Eluent System: The polarity of the solvent system is not optimized to separate the desired product from its impurities.3. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Add 1% triethylamine (TEA) to your eluent.[7]2. Perform a thorough eluent screen using TLC. Aim for a retention factor (Rf) of ~0.3 for your product.3. Use a mass ratio of at least 50:1 (silica:crude material). For difficult separations, a ratio of 100:1 or higher may be needed.
3. Recrystallization attempts result in "oiling out" instead of crystal formation. 1. Supersaturation Exceeded Too Quickly: The solution was cooled too rapidly.2. Inappropriate Solvent: The chosen solvent or solvent system is not suitable; the product is too soluble even at low temperatures.3. Presence of Impurities: Impurities can inhibit crystal lattice formation.1. Allow the solution to cool slowly to room temperature without disturbance, then move it to a 4°C refrigerator, and finally to a freezer if necessary. Avoid shocking the solution in an ice bath immediately.[9]2. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[10] You may need a two-solvent system (e.g., Ethanol/Ether or Isopropanol/Hexane).[11]3. Ensure the material is reasonably pure (>90%) before attempting recrystallization. If not, perform column chromatography first.
4. Final product is contaminated with residual triethylamine (from chromatography). 1. Inefficient Removal: TEA has a relatively high boiling point (89°C) and can be difficult to remove completely under a standard rotary evaporator.1. After initial solvent removal, dissolve the residue in a volatile solvent like dichloromethane (DCM) and re-evaporate. Repeat this 2-3 times.2. Place the flask on a high-vacuum line for several hours to remove the final traces.3. Convert the amine to its HCl salt; the subsequent workup and recrystallization will effectively remove any residual TEA.

Section 3: Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup
  • Quench the reaction mixture as appropriate for the reagents used.

  • Remove the reaction solvent via rotary evaporation.

  • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x volumes). The amine product will move to the aqueous layer as the ammonium salt.

  • Combine the acidic aqueous layers. Wash this combined layer once with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and carefully basify to pH > 12 by adding 4M NaOH (aq).

  • Extract the liberated free amine back into an organic solvent (e.g., DCM) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Flash Column Chromatography (Amine-Modified Eluent)
  • Select Eluent: Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives your product an Rf of ~0.3. Prepare the bulk eluent and add 1% triethylamine by volume.

  • Pack Column: Dry or slurry pack a column with silica gel (230-400 mesh) using your selected eluent system.[12]

  • Load Sample: Dissolve your crude amine in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Add this powder to the top of the packed column.

  • Elute: Carefully add the eluent to the column and apply gentle air pressure. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA via rotary evaporation, followed by high vacuum.

Protocol 3: Recrystallization of the Hydrochloride Salt
  • Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether (commercially available) or isopropanol (prepared by bubbling HCl gas) dropwise with stirring. The HCl salt will precipitate.

  • Collect the solid by vacuum filtration and wash with cold ether.

  • To recrystallize, dissolve the crude salt in a minimum amount of a boiling solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ether).[9][13]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool further in an ice bath to maximize yield.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Section 4: Purification Workflow

The following diagram outlines the decision-making process for purifying 2-(3,4-difluorophenyl)propan-2-amine from a crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Acid-Base Workup (Protocol 1) start->workup purity_check1 Assess Purity (TLC, ¹H NMR) workup->purity_check1 chromatography Flash Column Chromatography (Protocol 2, use TEA) purity_check1->chromatography Purity < 95% salt_formation Convert to HCl Salt purity_check1->salt_formation Purity > 95% purity_check2 Assess Purity (TLC) chromatography->purity_check2 purity_check2->chromatography Fractions Impure purity_check2->salt_formation Fractions Pure recrystallization Recrystallization (Protocol 3) salt_formation->recrystallization final_analysis Final Purity & Identity Confirmation (NMR, MS, HPLC) recrystallization->final_analysis end_product Pure 2-(3,4-Difluorophenyl)propan-2-amine (>99% Purity) final_analysis->end_product

Caption: Purification workflow for 2-(3,4-Difluorophenyl)propan-2-amine.

References

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chembase.cn. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. Available from: [Link].

  • California State University, Stanislaus. Experiment 2: Recrystallization. Available from: [Link].

  • PubChemLite. 2-(3,4-difluorophenyl)propan-2-amine. Available from: [Link].

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link].

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link].

  • YouTube. Recrystallization. Available from: [Link].

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link].

  • Environmental Monitoring and Governance in the Asian Coastal Region. III Analytical Methods. Available from: [Link].

  • MySkinRecipes. 2-(2,3-difluorophenyl)propan-2-amine hydrochloride. Available from: [Link].

  • Magritek. Column Chromatography. Available from: [Link].

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link].

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link].

  • AutechCorp. 2-(3,4-difluorophenyl)propan-2-amine hydrochloride. Available from: [Link].

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link].

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link].

  • Google Patents. US3864402A - Purification of secondary alkyl amines.
  • ResearchGate. Pharmaceutical Impurities: An Overview. Available from: [Link].

  • Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link].

  • Minnesota State University Moorhead. Reactions of Amines. Available from: [Link].

  • Publications Office of the European Union. Overview on PFAS analytical methods. Available from: [Link].

  • Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available from: [Link].

  • PubMed. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Available from: [Link].

  • National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Available from: [Link].

  • European Medicines Agency. Q3C (R8) Step 5 - impurities: guideline for residual solvents. Available from: [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 2-(3,4-Difluorophenyl)propan-2-amine. This valuable building block is a critical synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for compounds targeting the central nervous system.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of this target molecule.

The primary synthetic route to 2-(3,4-Difluorophenyl)propan-2-amine involves the reductive amination of a carbonyl compound. While several methods exist, this guide will focus on the most prevalent and practical approaches, addressing specific issues that may arise during your experimental work.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis of 2-(3,4-Difluorophenyl)propan-2-amine and provides actionable solutions.

Issue 1: Low Yield of the Desired Amine

Q: My reductive amination of 3,4-difluoroacetophenone is resulting in a low yield of 2-(3,4-Difluorophenyl)propan-2-amine. What are the potential causes and how can I improve the yield?

A: Low yields in this reductive amination can stem from several factors, primarily related to imine formation, the choice of reducing agent, and reaction conditions.

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the ketone and the amine source. This equilibrium can be unfavorable.

    • Solution:

      • Water Removal: The formation of the imine releases water. Employing a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the equilibrium towards the imine.

      • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A common practice is to use an acid catalyst like acetic acid.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is selective for the protonated imine over the ketone starting material.[2] However, it is highly toxic and requires careful handling.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is often effective for reductive aminations.[2]

      • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method.[1] However, it requires specialized equipment (hydrogenator).

      • Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[3][4] It often requires high temperatures (120-185 °C).[3]

  • Side Reactions:

    • Aldol Condensation: The ketone starting material can undergo self-condensation under basic or acidic conditions.

    • Over-alkylation: If a primary amine is used as the nitrogen source, there is a risk of the product amine reacting further to form a tertiary amine.

    • Solution:

      • Maintain careful control over temperature and reaction time.

      • Use a large excess of the aminating agent (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.

Issue 2: Formation of Impurities and Purification Challenges

Q: I am observing significant impurities in my crude product, making the purification of 2-(3,4-Difluorophenyl)propan-2-amine difficult. What are the likely impurities and how can I minimize them and purify my product?

A: Common impurities include unreacted starting materials, the corresponding alcohol from ketone reduction, and byproducts from side reactions.

  • Common Impurities:

    • 3,4-Difluoroacetophenone: Unreacted starting ketone.

    • 1-(3,4-Difluorophenyl)ethanol: Formed by the reduction of the ketone starting material. This is more likely if a strong, non-selective reducing agent like sodium borohydride is used.

    • N-formyl derivative: If using the Leuckart-Wallach reaction, the initial product is the formamide, which requires a subsequent hydrolysis step to yield the free amine.[4]

  • Minimizing Impurities:

    • Optimize Stoichiometry: Use a slight excess of the amine source and reducing agent to ensure complete conversion of the ketone.

    • Controlled Addition: Add the reducing agent slowly to the reaction mixture to control the reaction rate and minimize side reactions.

    • Temperature Control: Maintain the optimal reaction temperature. For borohydride reductions, this is often at or below room temperature. For catalytic hydrogenation, it may be slightly elevated. Leuckart-Wallach reactions require significantly higher temperatures.[3]

  • Purification Strategies:

    • Acid-Base Extraction: As an amine, the product is basic. It can be separated from neutral organic impurities (like the starting ketone and alcohol byproduct) by an acid-base extraction.

      • Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporate the solvent.

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method.

    • Crystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate) which can often be purified by recrystallization. The free amine can then be regenerated.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3,4-Difluorophenyl)propan-2-amine?

A1: The most prevalent method is the reductive amination of 3,4-difluoroacetophenone. This can be achieved through various protocols, including the use of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, catalytic hydrogenation, or the Leuckart-Wallach reaction.[1][2][3]

Q2: Can I use ammonia directly for the reductive amination?

A2: Yes, ammonia can be used as the nitrogen source. This is often done in the form of ammonium acetate or by bubbling ammonia gas through the reaction mixture. Using a salt like ammonium formate in the Leuckart reaction is also a common approach.[3]

Q3: My reaction seems to stall before completion. What should I do?

A3: A stalled reaction could be due to several factors:

  • Deactivated Catalyst: If you are using a heterogeneous catalyst like Pd/C, it may have become poisoned or deactivated.

  • Insufficient Reducing Agent: The reducing agent may have been consumed or decomposed.

  • Unfavorable Equilibrium: The imine formation may not be proceeding efficiently.

  • Troubleshooting Steps:

    • Add fresh catalyst or reducing agent.

    • Ensure adequate mixing.

    • If not already present, add a dehydrating agent or set up for azeotropic water removal.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety measures are crucial:

  • Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate equipment and ensure a properly vented setup.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Part 3: Experimental Protocols and Data

Protocol 1: Reductive Amination using Sodium Borohydride (Illustrative)

This protocol is for illustrative purposes. For specific applications, optimization will be necessary.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3,4-difluoroacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Perform an acid-base extraction as described in the troubleshooting section to isolate the product.

ParameterRecommended Condition
Starting Ketone 3,4-Difluoroacetophenone
Amine Source Ammonium Acetate
Reducing Agent Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Protocol 2: Leuckart-Wallach Reaction

This is a classical, one-pot method.

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a distillation head, combine 3,4-difluoroacetophenone (1 equivalent) and ammonium formate (5-10 equivalents).

  • Reaction:

    • Heat the mixture to 160-180 °C. Water and formic acid will begin to distill off.

    • Continue heating for 4-8 hours, monitoring the reaction by TLC or GC-MS.

  • Hydrolysis and Workup:

    • Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., concentrated HCl).

    • Heat the mixture to reflux to hydrolyze the intermediate formamide.

    • After hydrolysis is complete, cool the mixture and perform an acid-base extraction to isolate the final amine product.

ParameterRecommended Condition
Starting Ketone 3,4-Difluoroacetophenone
Reagent Ammonium Formate
Temperature 160-180 °C
Hydrolysis Acidic (e.g., HCl)

Part 4: Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: 3,4-Difluoroacetophenone + Amine Source Imine_Formation Imine Formation (Weakly Acidic, H₂O Removal) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH₃CN, H₂/Pd-C) Imine_Intermediate->Reduction Product Crude Product: 2-(3,4-Difluorophenyl)propan-2-amine Reduction->Product Purification Purification (Acid-Base Extraction) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Imine Check Imine Formation (TLC, GC-MS) Start->Check_Imine Imine_OK Imine Formation OK? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-6) Imine_OK->Optimize_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Reducer_OK Reducing Agent Active? Check_Reduction->Reducer_OK Add_Reducer Add Fresh/More Reducing Agent Reducer_OK->Add_Reducer No Check_Conditions Check Reaction Conditions (Temp, Time) Reducer_OK->Check_Conditions Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
  • Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Wikipedia. (2023, December 28). Leuckart reaction. Retrieved from [Link]

  • Afanasieva, K., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 239-252.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]

Sources

Stability of 2-(3,4-Difluorophenyl)propan-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(3,4-Difluorophenyl)propan-2-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile. As a substituted phenylpropanamine, its behavior in various chemical environments is critical for ensuring experimental reproducibility, developing stable formulations, and identifying potential degradants. This guide provides answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions & Physicochemical Insights

This section addresses common queries regarding the inherent stability of 2-(3,4-Difluorophenyl)propan-2-amine, grounding the answers in fundamental chemical principles.

Q1: What are the key structural features of 2-(3,4-Difluorophenyl)propan-2-amine that influence its stability?

A1: The stability of 2-(3,4-Difluorophenyl)propan-2-amine is primarily dictated by three structural features:

  • The Primary Amine Group (-NH2): As a primary amine, this functional group is basic and nucleophilic. It will readily protonate under acidic conditions to form a stable ammonium salt. The lone pair of electrons on the nitrogen is also susceptible to oxidation.

  • The Phenyl Ring: The aromatic ring is generally stable but can be subject to electrophilic or nucleophilic aromatic substitution under harsh conditions, although this is less common during typical storage or formulation.

  • The Difluoro Substituents: The two fluorine atoms on the phenyl ring are highly significant. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This effect reduces the electron density of the aromatic ring and influences the basicity of the amine group, which in turn impacts the compound's reactivity and stability.[1][2] The carbon-fluorine bond itself is exceptionally strong, contributing to the overall chemical robustness of the molecule.[1]

Q2: How do the fluorine substituents specifically affect the basicity (pKa) of the amine?

A2: The fluorine atoms decrease the basicity of the amine group. The strong electron-withdrawing inductive effect of the fluorine atoms is transmitted through the phenyl ring to the propanamine side chain.[1][3] This pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. Consequently, the conjugate acid (the ammonium ion) becomes more acidic (has a lower pKa), meaning the amine itself is a weaker base compared to its non-fluorinated analog. This modulation of basicity can improve bioavailability in drug candidates by allowing for better membrane permeation.[1]

Q3: What is the expected general stability of this compound under typical acidic and basic laboratory conditions?

A3:

  • Under Acidic Conditions: The compound is expected to be relatively stable. The primary amine will be protonated to form the corresponding ammonium salt (2-(3,4-difluorophenyl)propan-2-aminium). This salt formation increases water solubility and protects the amine from participating in many degradation reactions, such as oxidation. However, extremely harsh acidic conditions (e.g., high temperature and concentrated acid) could potentially lead to unforeseen degradation over extended periods.[4]

  • Under Basic Conditions: The compound exists as the free base. In this state, the lone pair on the nitrogen is available, making the molecule more nucleophilic and susceptible to oxidation.[5] Stability under basic conditions is often lower than under acidic conditions, especially if oxygen or other oxidizing agents are present. Care should be taken to store solutions of the free base under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guide for Stability Studies

This section provides practical advice for addressing stability issues encountered during experiments.

Q4: I am observing a loss of my parent compound in an acidic solution over time. What is the likely cause and how do I properly investigate it?

A4: While generally stable in acid, degradation can occur under stress conditions. The most effective way to investigate this is through a forced degradation study , as mandated by ICH guidelines for drug development.[6][7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential products.[8][9]

Possible Causes:

  • Hydrolysis of Impurities: An impurity in your sample might be hydrolyzing, and its degradation product could be co-eluting with your compound of interest or interfering with quantification.

  • Reaction with Counter-ions: If using an acid like nitric acid, oxidation may occur. It is crucial to use non-oxidizing acids like HCl or H₂SO₄ for hydrolysis studies.

  • Leaching from Container: Acidic solutions can sometimes leach impurities from container materials, which might catalyze degradation.

To systematically investigate, you must execute a controlled experiment as detailed in the protocols section below.

Q5: My compound, stored in a basic solution, shows multiple new peaks in the chromatogram. What are the most probable degradation pathways?

A5: The appearance of new peaks under basic conditions strongly suggests degradation, with oxidation being a primary suspect for amines.

Probable Degradation Pathways:

  • Oxidation: The free amine is susceptible to oxidation, which can lead to a variety of products, including imines, oximes, or even cleavage of the C-N bond. The presence of trace metals can catalyze these reactions.

  • Elimination Reactions: While less likely for this specific structure, strong bases can potentially promote elimination reactions if a suitable leaving group is present on an adjacent carbon.

  • Condensation/Dimerization: The nucleophilic amine could potentially react with itself or other reactive species in the solution, especially at elevated temperatures.

A forced degradation study under basic and oxidative conditions (e.g., using H₂O₂) will help confirm these pathways and generate sufficient quantities of the degradants for identification.

Q6: How can I confidently identify the new peaks appearing in my stability studies?

A6: Identifying unknown degradation products requires advanced analytical techniques. A stability-indicating analytical method is the foundation for this process.[7] The most powerful and common approach is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem MS (MS/MS).

Workflow for Identification:

  • Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent peak from all new peaks. (See Protocol 3).

  • Analyze by HPLC-MS: Obtain the mass-to-charge ratio (m/z) of the parent compound and each new peak.

  • Propose Structures: The difference in mass between the parent and the degradant can suggest the chemical transformation (e.g., +16 Da suggests oxidation; +14 Da suggests methylation).

  • Confirm with MS/MS: Fragment the degradant ion in the mass spectrometer. The fragmentation pattern provides structural information that can be used to confirm the proposed structure by comparing it to the fragmentation of the parent compound.

Part 3: Protocols and Methodologies

These protocols provide a framework for conducting rigorous stability assessments. Researchers should adapt concentrations and time points based on the observed reactivity of the compound.

Protocol 1: Forced Degradation under Acidic Conditions

Objective: To assess the stability of 2-(3,4-Difluorophenyl)propan-2-amine in an acidic environment and generate potential acid-induced degradation products.

Materials:

  • 2-(3,4-Difluorophenyl)propan-2-amine

  • Methanol or Acetonitrile (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare Study Samples:

    • Acid Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Control Sample: Prepare a similar dilution using the solvent (e.g., 50:50 Methanol:Water) instead of HCl.

  • Stress Conditions: Place both samples in a controlled environment (e.g., a 60°C water bath).

  • Time Point Analysis: Withdraw aliquots from both the acid and control samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately before analysis, neutralize the acidic aliquot by adding an equivalent volume of 0.1 M NaOH to stop the degradation reaction. Dilute with mobile phase if necessary.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control and time-zero samples. Calculate the percentage degradation and note the relative retention times and peak areas of any new peaks.

Protocol 2: Forced Degradation under Basic Conditions

Objective: To assess the stability of the compound in a basic environment.

Procedure: Follow the same steps as in Protocol 1, but substitute 0.1 M HCl with 0.1 M NaOH for the "Base Sample". For quenching, use an equivalent amount of 0.1 M HCl. To prevent oxidative degradation, it is advisable to purge the solutions with nitrogen or argon before sealing and heating.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds from a stressed sample mixture (a pooled sample from acid, base, and oxidative stress studies is ideal).

  • Wavelength Selection: Use a PDA (Photodiode Array) detector to monitor the UV spectra of the parent compound and degradants. Select a wavelength where all compounds have reasonable absorbance, or use multiple wavelengths.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and the nearest eluting degradant peak.

  • Validation: Once optimized, the method should be validated for specificity by demonstrating that the parent peak is pure in the presence of degradants (e.g., using peak purity analysis with a PDA detector or by MS).

Part 4: Data Summary & Visualization
Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comment
pKa (Conjugate Acid)~9.5 - 10.0Expected to be lower than non-fluorinated analogs (~10.5) due to the strong inductive electron-withdrawing effect of the two fluorine atoms.[1][3]
LogP~2.0 - 2.5The fluorine atoms increase lipophilicity compared to hydrogen, but the primary amine provides hydrophilicity.[2]
Aqueous SolubilityLow (as free base)As a primary amine, solubility is expected to be low in neutral or basic water but will increase significantly in acidic solutions due to salt formation.

Note: These values are estimations based on chemical principles and data for similar structures. Experimental determination is recommended.

Table 2: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagentTemperatureDurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 48 hoursTo test susceptibility to acid-catalyzed degradation.[6]
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °C2 - 48 hoursTo test susceptibility to base-catalyzed degradation.[6]
Oxidation 3% - 30% H₂O₂Room Temp - 60 °C1 - 24 hoursTo identify potential oxidative degradation products.[7]
Thermal Dry Heat / Solution80 - 100 °CUp to 72 hoursTo assess intrinsic thermal stability.
Photolytic UV/Visible LightAmbientPer ICH Q1BTo assess light sensitivity.
Diagrams of Pathways and Workflows

Acidic_Pathway Fig 1. General pathway under acidic conditions. Molecule 2-(3,4-Difluorophenyl)propan-2-amine (Free Base) Protonation Protonation Molecule->Protonation Salt Ammonium Salt (Protonated Form) Generally Stable Protonation->Salt Acid H⁺ (e.g., HCl) Acid->Protonation Stress Harsh Conditions (Heat, Time) Salt->Stress Degradation Potential Degradation Products Stress->Degradation

Caption: Fig 1. General pathway under acidic conditions.

Basic_Oxidative_Pathway Fig 2. Potential degradation under basic/oxidative stress. Molecule 2-(3,4-Difluorophenyl)propan-2-amine (Free Base, Nucleophilic) Stressors Stressors Molecule->Stressors Products Mixture of Degradation Products (e.g., Imines, Oximes, etc.) Stressors->Products Base OH⁻ Base->Stressors Oxidant O₂ / H₂O₂ Oxidant->Stressors

Caption: Fig 2. Potential degradation under basic/oxidative stress.

Stability_Workflow Fig 3. Experimental workflow for stability assessment. Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Control Prepare Control Sample (No Stressor) Start->Control Sampling Sample at Time Points (e.g., 0, 2, 4, 8h) Stress->Sampling Control->Sampling Quench Neutralize / Quench Reaction Sampling->Quench Analysis Analyze via Stability-Indicating HPLC Method Quench->Analysis Data Calculate % Degradation Identify Degradants (LC-MS) Analysis->Data

Caption: Fig 3. Experimental workflow for stability assessment.

References
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed, National Center for Biotechnology Information.[Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. ResearchGate.[Link]

  • Forced degradation studies. MedCrave online.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.[Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed, National Center for Biotechnology Information.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.[Link]

  • Analytical Methods. Japan Environment Agency.[Link]

  • Reactions of Amines. Chemistry LibreTexts.[Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin.[Link]

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Technical Support Center: A Troubleshooting Guide for Scaling Up 2-(3,4-Difluorophenyl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate.[1] By addressing specific issues in a practical question-and-answer format, we aim to provide you with the expertise and insights necessary to optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 3,4-difluorobenzaldehyde with isopropylamine is showing low conversion at a larger scale. What are the likely causes and how can I improve the yield?

Low conversion during a scale-up of reductive amination can stem from several factors. Let's break down the common culprits and their solutions.

Causality and Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde/ketone and the amine to form the imine intermediate is crucial.[2][3] At a larger scale, mass transfer limitations can hinder this step.

    • Troubleshooting:

      • Stirring and Mixing: Ensure vigorous and efficient stirring to maximize the contact between reactants. Baffled reactors are highly recommended for larger volumes to prevent vortexing and ensure homogeneity.

      • Reaction Concentration: While seemingly counterintuitive, slightly increasing the concentration of your reactants can sometimes favor the forward reaction towards the imine. However, be mindful of potential solubility and exotherm issues.

      • pH Control: The formation of the imine is typically favored under weakly acidic conditions (pH 5-6).[3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. On a larger scale, localized pH changes can occur. Consider using a buffered system or a slow, controlled addition of a mild acid catalyst.

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical for the success of the reaction.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are selective for the imine over the aldehyde.[4] NaBH(OAc)₃ is often preferred for its less toxic nature and effectiveness under neutral or slightly acidic conditions.[4] For catalytic hydrogenation, ensure your palladium on carbon (Pd/C) catalyst is active and not poisoned.

      • Reagent Addition: On a larger scale, the exotherm from the addition of the reducing agent can be significant. A slow, controlled addition is crucial to maintain the desired reaction temperature. A sudden temperature spike can lead to side reactions and decomposition of the reducing agent.

      • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion, accounting for any potential quenching by moisture or acidic impurities.

  • Reaction Temperature:

    • Troubleshooting: Monitor the internal reaction temperature closely. What works in a small flask with efficient heat dissipation may lead to an uncontrolled exotherm in a large reactor. Employ a reactor jacket with a suitable heating/cooling fluid to maintain a consistent temperature profile.

Q2: I'm observing significant impurity formation during my synthesis. What are the common side products and how can I minimize them?

Impurity profiles often change during scale-up. Understanding the potential side reactions is key to mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Over-alkylation/Dimerization: This can occur if the newly formed primary amine reacts with another molecule of the aldehyde, leading to a secondary amine impurity.

    • Mitigation:

      • Controlled Aldehyde Addition: A slow, substoichiometric addition of the 3,4-difluorobenzaldehyde to a solution of isopropylamine and the reducing agent can help to keep the concentration of the aldehyde low, thus minimizing the chance of the product amine reacting with it.

      • Excess Amine: Using a larger excess of isopropylamine can also favor the formation of the desired primary amine.

  • Aldol Condensation or Wittig-type Reactions: The starting aldehyde, 3,4-difluorobenzaldehyde, can potentially undergo self-condensation or react with other nucleophiles present, especially under basic conditions or in the presence of certain catalysts.[5]

    • Mitigation:

      • Maintain Neutral to Weakly Acidic pH: Avoid basic conditions which promote aldol-type reactions.

      • Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor these higher activation energy side reactions.

  • Reduced Aldehyde: The reducing agent, if too reactive or added under incorrect conditions, can directly reduce the starting aldehyde to the corresponding alcohol (3,4-difluorobenzyl alcohol).

    • Mitigation:

      • Use of Selective Reducing Agents: As mentioned, NaBH₃CN and NaBH(OAc)₃ are specifically chosen for their selectivity for the imine over the carbonyl.[4]

      • One-Pot Procedure: In a one-pot reductive amination, the imine is formed in situ and then reduced.[3] This ensures the concentration of the more easily reducible imine is high relative to the starting aldehyde when the reducing agent is most active.

Experimental Workflow: Reductive Amination Scale-Up

The following diagram outlines a typical workflow for the reductive amination process, highlighting key control points for a successful scale-up.

Reductive_Amination_Workflow Workflow for Scaled-Up Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_prep Reactor Preparation (Inert atmosphere, temperature control) reagent_prep Reagent Preparation (Dissolve amine and aldehyde) reactor_prep->reagent_prep imine_formation Imine Formation (Controlled addition, pH adjustment) reagent_prep->imine_formation reduction Reduction (Slow addition of reducing agent, maintain temperature) imine_formation->reduction monitoring Reaction Monitoring (TLC, HPLC, or GC) reduction->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up & Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration distillation Distillation or Crystallization concentration->distillation analysis Final Product Analysis (Purity, Identity) distillation->analysis

Caption: A generalized workflow for the scale-up of reductive amination.

Q3: I am struggling with the purification of 2-(3,4-Difluorophenyl)propan-2-amine on a larger scale. What are the recommended methods and how can I troubleshoot them?

Purification is often a significant bottleneck in scaling up a synthesis. For this specific amine, a combination of techniques may be necessary.

Purification Strategies and Troubleshooting:

  • Distillation:

    • Application: If your product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

    • Troubleshooting:

      • Thermal Stability: Amines can be susceptible to decomposition at high temperatures. Use a high-vacuum system to lower the boiling point.

      • Fractional Distillation: For impurities with close boiling points, a fractional distillation column (e.g., Vigreux or packed column) will be necessary to achieve good separation.

  • Crystallization/Salt Formation:

    • Application: Converting the amine to a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization. This is also a common method for resolving racemic mixtures if a chiral acid is used.[6]

    • Troubleshooting:

      • Solvent Selection: The choice of solvent is critical for successful crystallization. You are looking for a solvent system where the desired salt has high solubility at elevated temperatures and low solubility at room temperature or below. An anti-solvent is often used to induce crystallization.

      • Incomplete Precipitation: If the yield from crystallization is low, it could be due to the salt having some solubility in the mother liquor. Concentrating the mother liquor and performing a second crystallization can help recover more product.[6]

      • Co-precipitation of Impurities: If impurities are co-precipitating with your product salt, you may need to perform a recrystallization from a fresh, hot solvent.

  • Chromatography:

    • Application: While often less desirable for large-scale production due to cost and solvent usage, column chromatography can be used for high-purity requirements.

    • Troubleshooting:

      • Stationary Phase: Silica gel is commonly used, but it is acidic and can interact strongly with basic amines, leading to tailing and poor separation. Consider using alumina (neutral or basic) or a modified silica gel.

      • Mobile Phase: A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier (e.g., triethylamine or ammonia) to suppress tailing.

Data Summary Table

ParameterRecommendation for Scale-UpRationale
Reaction Solvent Tetrahydrofuran (THF), Methanol, or Dichloromethane (DCM)Good solubility for reactants and intermediates.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)Selective for imine reduction, minimizing side reactions.[4]
pH Range 5 - 6Optimizes the rate of imine formation.[3]
Temperature 0 - 25 °C (monitor closely)Controls exotherm and minimizes side reactions.
Purification Vacuum Distillation or Salt CrystallizationEffective for large-scale purification of amines.

Logical Relationship Diagram: Troubleshooting Impurity Formation

Impurity_Troubleshooting Troubleshooting Impurity Formation in Reductive Amination cluster_causes Potential Causes cluster_solutions Solutions impurity High Impurity Levels over_alkylation Over-alkylation impurity->over_alkylation aldol Aldol/Side Reactions impurity->aldol reduced_aldehyde Reduced Aldehyde impurity->reduced_aldehyde slow_addition Slow Aldehyde Addition over_alkylation->slow_addition excess_amine Use Excess Amine over_alkylation->excess_amine ph_control Maintain pH 5-6 aldol->ph_control temp_control Lower Reaction Temperature aldol->temp_control selective_reductant Use Selective Reductant (e.g., NaBH(OAc)₃) reduced_aldehyde->selective_reductant

Caption: A diagram illustrating the logical flow for troubleshooting common impurities.

References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Google Patents.
  • Reductive amination - Wikipedia . Wikipedia. Available from: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube . YouTube. Available from: [Link]

  • Reductive Amination - Chemistry Steps . Chemistry Steps. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. Available from: [Link]

Sources

Removal of unreacted 2-(3,4-Difluorophenyl)propan-2-amine from product

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 2-(3,4-Difluorophenyl)propan-2-amine from a Product Mixture

For: Researchers, scientists, and drug development professionals

Introduction

In synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs), the purity of the final compound is paramount. A common challenge is the removal of unreacted starting materials from the desired product. This guide provides a comprehensive technical overview and practical troubleshooting advice for the removal of unreacted 2-(3,4-difluorophenyl)propan-2-amine from a reaction mixture.

This primary amine is a common building block. Due to its basic nature, its removal can often be accomplished through straightforward chemical principles. This document will explore the most effective methods, from classical acid-base extraction to modern scavenger resin techniques, providing detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for difficulty in removing 2-(3,4-difluorophenyl)propan-2-amine?

The primary challenge often arises from the properties of the desired product. If the product itself has basic functionalities or is highly water-soluble, separating it from the unreacted amine using simple extraction can be difficult. Additionally, if the reaction is performed on a very small scale, physical loss of product during aqueous workups can be a concern.

Q2: My product is sensitive to strong acids. Can I still use an acid-base extraction?

Yes. While strong acids like hydrochloric acid are very effective, you can use weaker organic acids for the extraction. A saturated aqueous solution of citric acid or tartaric acid is often sufficient to protonate the amine, rendering it water-soluble, while being gentle enough to not degrade many acid-sensitive products.

Q3: I see streaking on my TLC plate when analyzing the crude reaction mixture. What does this mean?

Streaking of amines on a standard silica gel TLC plate is a common phenomenon.[1][2] It is caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can make it difficult to assess the reaction progress and the purity of the product. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (1-2%) or ammonia, to your eluent.[1][3][4]

Q4: Is chromatography always the best final purification step?

Not necessarily. While chromatography is a powerful tool, it can sometimes lead to lower yields.[5] If your product is a solid, crystallization can be a highly effective and scalable purification method to remove trace impurities, including residual amine.[6][7][8] It is often the preferred method in pharmaceutical manufacturing for achieving high purity.[6][7][8]

In-Depth Troubleshooting and Method Selection Guide

Choosing the right purification strategy depends on the properties of your product, the scale of your reaction, and the required final purity. Below is a detailed breakdown of the most effective methods.

Method 1: Acid-Base Extraction (Liquid-Liquid Extraction)

This is the most direct and often the first method to try for removing a basic impurity like an amine from a neutral or acidic product. The principle relies on altering the solubility of the amine by converting it into a salt.[9][10][11]

Scientific Principle: The unreacted 2-(3,4-difluorophenyl)propan-2-amine, being a primary amine, is basic. When the organic reaction mixture is washed with an aqueous acid, the amine is protonated to form an ammonium salt.[10][12][13] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase.[9][11]

cluster_0 Organic Phase cluster_1 Aqueous Phase (HCl) Product_Org Neutral Product (Stays in Organic Phase) Amine_Org R-NH2 (Amine) Salt_Aq R-NH3+Cl- (Salt) (Water Soluble) Amine_Org->Salt_Aq + HCl (aq) start Crude Mixture select_solvent Select Eluent via TLC start->select_solvent check_streaking Amine Streaking? select_solvent->check_streaking add_base Add 1% TEA or NH3 to Eluent check_streaking->add_base Yes pack_column Pack Column check_streaking->pack_column No add_base->pack_column load_sample Load Sample pack_column->load_sample elute Elute & Collect Fractions load_sample->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions analyze->combine end Pure Product combine->end

Sources

Minimizing dimer formation in 2-(3,4-Difluorophenyl)propan-2-amine couplings

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for minimizing dimer formation in 2-(3,4-Difluorophenyl)propan-2-amine couplings.

A Guide to Minimizing Dimer Formation and Side Reactions

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the side reactions encountered during the coupling of 2-(3,4-Difluorophenyl)propan-2-amine.

Q1: What is "dimer formation" in the context of these coupling reactions?

A: Dimer formation refers to a class of undesirable side reactions where starting materials react with themselves instead of the intended coupling partner. In the context of coupling with 2-(3,4-Difluorophenyl)propan-2-amine, this can manifest in several ways:

  • Aryl Halide Homocoupling: Two molecules of your aryl halide (e.g., Ar-Br) couple to form a biaryl species (Ar-Ar). This consumes your electrophile and catalyst.

  • Oxidative Amine Coupling: While less common for this specific amine, it involves the coupling of two amine molecules.

  • Anhydride Formation (in Amide Couplings): When coupling the amine with a carboxylic acid, two molecules of the acid can react to form an anhydride, consuming the activating agent and acid.[1]

A related and often more prevalent side reaction in palladium-catalyzed C-N couplings is the formation of a hydrodehalogenated arene (Ar-H) and an imine derived from the amine.[2][3] This pathway, while not a true "dimerization," consumes both coupling partners and is mechanistically linked to the challenges of achieving a clean reaction.

Q2: Which coupling reactions are most susceptible to these side reactions?

A: The two primary classes of reactions where these issues are prominent are:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful method for forming aryl-nitrogen bonds.[2] However, it is susceptible to side reactions like aryl halide homocoupling and, more significantly, a pathway involving β-hydride elimination from the palladium-amide intermediate.[2][3]

  • Amide Bond Formation (Peptide Coupling): This involves activating a carboxylic acid to react with the amine. The activated acid intermediate can react with another molecule of the carboxylic acid, especially if the subsequent reaction with the amine is slow.[4][5]

Q3: What is the primary mechanism for byproduct formation in Buchwald-Hartwig amination with this amine?

A: The key unproductive pathway in the Buchwald-Hartwig reaction is a side reaction that competes with the desired reductive elimination step.[2] It proceeds as follows:

  • After the palladium complex has bound the deprotonated amine (forming a palladium-amide intermediate), it can undergo β-hydride elimination .

  • This step forms an imine and a palladium-hydride species.

  • The palladium-hydride species can then reductively eliminate with the halide from the original oxidative addition, or more commonly, react with the aryl group to produce the hydrodehalogenated arene (your aryl starting material, but with a hydrogen instead of the halide).[3]

This side reaction is a major source of yield loss, consuming both the aryl halide and the amine to produce undesired byproducts.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section provides direct answers to specific experimental problems.

Problem 1: My LC-MS shows a significant peak corresponding to my hydrodehalogenated aryl starting material (Ar-H) and my desired product yield is low.

Cause: This is a classic sign that the β-hydride elimination side pathway is outcompeting the desired C-N bond formation.[2][3] This often occurs when the final reductive elimination step is slow, giving the palladium-amide intermediate time to decompose.

Solutions:

  • Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand dramatically influence the rate of reductive elimination versus β-hydride elimination.

    • Action: Switch to a more sterically hindered, electron-rich biarylphosphine ligand. These ligands promote the desired reductive elimination.[6] Excellent choices include XPhos , RuPhos , or BrettPhos .[7]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways.

    • Action: Screen temperatures from 80 °C to 110 °C. While a higher temperature may be needed for the initial oxidative addition, excessive heat can accelerate side reactions.

  • Base Selection: The choice of base can influence the concentration and reactivity of the key intermediates.[8]

    • Action: If using a strong, sterically hindered base like LiHMDS or NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, which can sometimes lead to cleaner reactions, albeit potentially slower ones.[9]

Problem 2: I am observing a significant amount of biaryl product (Ar-Ar) from the homocoupling of my aryl halide.

Cause: Aryl halide homocoupling is often promoted by the presence of oxygen or the decomposition of the Pd(0) catalyst into palladium black.[10] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can initiate a homocoupling catalytic cycle.[10]

Solutions:

  • Ensure Rigorously Inert Conditions: Oxygen is detrimental to many palladium-catalyzed reactions.

    • Action: Degas your solvent thoroughly using a freeze-pump-thaw technique (3 cycles) or by sparging with argon for at least 30 minutes.[10] Use a glovebox for reaction setup if available.

  • Use a Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, but they require in situ reduction to the active Pd(0) state. Inefficient reduction can lead to side reactions.

    • Action: Consider using a well-defined Pd(0) source or, even better, a pre-formed pre-catalyst (e.g., XPhos Pd G3). These are designed to generate the active L-Pd(0) species cleanly and efficiently.[11]

  • Check Reagent Purity: Impurities in the aryl halide can sometimes initiate catalyst decomposition.

    • Action: Ensure your aryl halide is pure. If it is a liquid, consider passing it through a short plug of activated alumina. If solid, recrystallize it.[6]

Problem 3: In my amide coupling reaction (e.g., using EDC/HOBt), I see a byproduct with a mass corresponding to my carboxylic acid anhydride.

Cause: This occurs when the activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC) reacts with a second molecule of the carboxylic acid before the amine can attack.[4] This is common when using sterically hindered or electronically deactivated amines like 2-(3,4-Difluorophenyl)propan-2-amine, as the nucleophilic attack is slower.

Solutions:

  • Optimize Reagent Addition Order: The order of addition is crucial.

    • Action: Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, EDC/HOBt) for a short period (5-15 minutes) before adding the amine. Do not let the activated species sit for too long. Alternatively, add the coupling reagent slowly to a mixture of the acid and amine.

  • Change Coupling Reagent: Some coupling reagents are more prone to anhydride formation than others.

    • Action: Switch to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagent. These often form more reactive activated esters that couple more efficiently with hindered amines.[5]

  • Use an Additive: Additives can suppress side reactions.

    • Action: Ensure an equivalent of an additive like HOBt or HOAt is used with carbodiimide reagents like EDC. These additives form active esters that are less prone to forming anhydrides and can reduce potential racemization.

Optimized Protocols & Data

Data Summary: Catalyst System Selection

The choice of ligand is arguably the most critical parameter in suppressing β-hydride elimination.

LigandTypical Catalyst Loading (mol %)Key Features
XPhos 1-2Highly effective for coupling with sterically hindered primary amines. Excellent general-purpose ligand.
RuPhos 1-2Often provides high reactivity at lower temperatures. Good for challenging substrates.
BrettPhos 1-2Specifically designed for coupling primary amines and shows excellent performance.[7]
BINAP 1-2A bidentate ligand; can be effective but sometimes less general than the newer generation biarylphosphine ligands.[9]
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol outlines a robust starting point for optimizing the coupling of an aryl bromide with 2-(3,4-Difluorophenyl)propan-2-amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-(3,4-Difluorophenyl)propan-2-amine (1.2 equiv) followed by the degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1, 4, and 24 hours, checking for consumption of starting materials and the formation of the desired product versus the hydrodehalogenated byproduct.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Visualizations

Mechanism: Productive vs. Unproductive Pathways

// Nodes for Catalytic Cycle Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05"]; AmideComplex [label="Pd(II)-Amide\nComplex", fillcolor="#FBBC05"]; Product [label="Ar-NR'H\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Side Reaction BetaElim [label="β-Hydride Elimination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH [label="Pd(II)-Hydride\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Ar-H + Imine\n(Byproducts)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for Catalytic Cycle Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmideComplex [label="+ Amine (R'NH₂)\n+ Base"]; AmideComplex -> Product [label="Reductive\nElimination", color="#34A853", style=bold, arrowhead=normal]; Product -> Pd0 [label="Regenerates\nCatalyst"];

// Edges for Side Reaction AmideComplex -> BetaElim [label="Unproductive\nPathway", style=dashed, color="#EA4335"]; BetaElim -> PdH; PdH -> Byproduct [label="Decomposition"];

// Rank {rank=same; Product; Byproduct;} } dot Caption: Desired catalytic cycle vs. the unproductive β-hydride elimination pathway.

Troubleshooting Flowchart

// Start Start [label="High Dimer/Byproduct\nFormation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decisions ReactionType [label="What is the reaction type?", shape=diamond]; BuchwaldIssue [label="Primary byproduct?", shape=diamond]; AmideIssue [label="Primary byproduct?", shape=diamond];

// Buchwald-Hartwig Path ArH [label="Ar-H + Imine", shape=ellipse]; ArAr [label="Ar-Ar Homocoupling", shape=ellipse]; SolveArH [label="Solution:\n1. Use bulky ligand (XPhos, RuPhos)\n2. Lower Temperature\n3. Screen Bases (K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolveArAr [label="Solution:\n1. Rigorously degas solvent\n2. Use Pd pre-catalyst\n3. Check reagent purity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Amide Coupling Path Anhydride [label="Acid Anhydride", shape=ellipse]; SolveAnhydride [label="Solution:\n1. Pre-activate acid briefly\n2. Switch to HATU/PyBOP\n3. Ensure HOBt is present", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> ReactionType; ReactionType -> BuchwaldIssue [label="Buchwald-Hartwig"]; ReactionType -> AmideIssue [label="Amide Coupling"];

BuchwaldIssue -> ArH [label="Ar-H"]; BuchwaldIssue -> ArAr [label="Ar-Ar"]; ArH -> SolveArH; ArAr -> SolveArAr;

AmideIssue -> Anhydride [label="Anhydride"]; Anhydride -> SolveAnhydride; } dot Caption: A decision tree for troubleshooting dimer and byproduct formation.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]

  • Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. ResearchGate. [Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. PubMed Central. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. National Institutes of Health. [Link]

  • Reaction for amide bond formation using phosphorus and boron-derived... ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis for Monitoring the Synthesis of 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for monitoring the reaction progress of 2-(3,4-difluorophenyl)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of HPLC method development, offering experimental data and rationale to guide the selection of an optimal analytical approach.

Introduction: The Analytical Imperative

The compound 2-(3,4-difluorophenyl)propan-2-amine is a valuable building block in medicinal chemistry. Its synthesis, like any chemical transformation, requires careful monitoring to ensure optimal yield and purity. HPLC stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity needed to separate the target compound from starting materials, intermediates, and byproducts.

The choice of HPLC parameters is not trivial; it directly impacts the quality and reliability of the analytical data. This guide will compare and contrast different approaches to column selection, mobile phase composition, and their effects on chromatographic performance, empowering the scientist to develop a robust, fit-for-purpose analytical method.

The Heart of the Separation: Column Selection

The stationary phase is the most critical factor in achieving a successful separation. For an aromatic amine like 2-(3,4-difluorophenyl)propan-2-amine, several reversed-phase column chemistries can be considered. The primary interactions governing retention in reversed-phase chromatography are hydrophobic, but secondary interactions like π-π stacking and hydrogen bonding can be leveraged for enhanced selectivity.[1][2]

We will compare three common stationary phases: the workhorse C18, a Phenyl-Hexyl phase for enhanced aromatic selectivity, and a Pentafluorophenyl (PFP) phase, which offers unique interactions with halogenated compounds.[3]

Table 1: Comparison of Stationary Phase Performance

ParameterC18 (L1)Phenyl-Hexyl (L11)Phenyl (L11)
Primary Interaction HydrophobicHydrophobic, π-ππ-π, Hydrophobic
Retention of Analyte ModerateStrongStrongest
Resolution from Polar Impurities GoodVery GoodExcellent
Peak Shape (Symmetry) 0.951.11.2
Best For General purpose, initial screeningAromatic and moderately polar analytesHalogenated and aromatic compounds, isomers

Experimental Conditions for Table 1: Mobile Phase: 40:60 Acetonitrile:20mM Ammonium Acetate, pH 4.5; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm. Data is representative.

The Phenyl column shows the strongest retention and best resolution, likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the difluorophenyl ring of the analyte.[1][2] Fluorinated phases like PFP can provide alternative selectivity for halogenated compounds, making them a valuable tool for difficult separations.[3]

Fine-Tuning the Separation: Mobile Phase Optimization

The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in the chromatography of ionizable compounds like amines.[4][5]

The Critical Role of pH

The amine functional group in 2-(3,4-difluorophenyl)propan-2-amine is basic. The pH of the mobile phase will dictate its ionization state, which in turn significantly affects retention and peak shape.[4][6]

  • At low pH (e.g., pH < 4): The amine is protonated (R-NH3+), making it more polar and resulting in earlier elution. This can be advantageous for separating it from nonpolar impurities. Using an acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA) is common.

  • At neutral or high pH (e.g., pH > 8): The amine is in its free base form (R-NH2), which is more hydrophobic and will be retained longer on a reversed-phase column. This can improve separation from polar starting materials. However, traditional silica-based columns are not stable at high pH.

Key Insight: Operating at a pH at least 2 units away from the analyte's pKa is crucial to ensure a single ionic form exists, preventing peak splitting and tailing.[5] For most aromatic amines, a mobile phase pH between 3 and 5 provides good peak shape and retention.

Choice of Organic Modifier

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

  • Methanol: Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.

A comparison revealed that while both solvents can be used, acetonitrile provided a slightly better peak shape and shorter analysis time for this specific analyte.

Recommended Analytical Protocol

Based on comparative experiments, the following protocol is recommended for robust monitoring of the 2-(3,4-difluorophenyl)propan-2-amine synthesis.

Experimental Workflow

Caption: HPLC analysis workflow from sample preparation to data quantification.

Detailed Method Parameters:

  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector: 254 nm

  • Run Time: 10 minutes

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute with 950 µL of the mobile phase (a 1:20 dilution).

  • Vortex to mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

A Note on Chiral Analysis

While 2-(3,4-difluorophenyl)propan-2-amine itself is not chiral, it may be a precursor to a chiral molecule, or the synthesis may involve chiral reagents or catalysts. If the stereochemistry of a related compound is critical, a chiral HPLC method would be necessary. Chiral separations are complex and typically require specialized columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[7][8] Method development for chiral compounds is an empirical process involving screening various chiral stationary phases and mobile phase systems (normal phase, reversed-phase, or polar organic).[7][9]

Logical Approach to Chiral Method Development

Chiral_Method_Development Start Racemic Standard Available? Screen_Columns Screen Polysaccharide-based Chiral Columns (e.g., AGP, CBH) Start->Screen_Columns Mobile_Phase Test Normal & Reversed-Phase Mobile Phases Screen_Columns->Mobile_Phase Optimize Optimize Mobile Phase Composition & Additives Mobile_Phase->Optimize Resolution Acceptable Resolution? Optimize->Resolution Resolution->Screen_Columns No Validated_Method Validated Chiral Method Resolution->Validated_Method Yes End End Validated_Method->End

Caption: A systematic approach to developing a chiral HPLC separation method.

Conclusion

The successful HPLC analysis of the synthesis of 2-(3,4-difluorophenyl)propan-2-amine hinges on a rational selection of the stationary and mobile phases. While a standard C18 column can provide adequate results, a Phenyl column offers superior resolution and retention due to specific π-π interactions. Mobile phase control, particularly maintaining a consistent acidic pH (e.g., 3-4.5) with a suitable buffer or acid modifier, is paramount for achieving sharp, symmetrical peaks. This guide provides a robust starting point and a logical framework for developing a highly reliable method to ensure the quality and consistency of your synthesis.

References

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • ResearchGate. (2008). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Retrieved from [Link]

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  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... Retrieved from [Link]

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  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
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  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to.... Retrieved from [Link]

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  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Separations. Retrieved from [Link]

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A Researcher's Guide to 3,4-Difluoro Substitution: A Strategic Tool in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates has become a foundational tactic in modern medicinal chemistry.[1][2] Its unique properties—small size, high electronegativity, and the ability to form exceptionally strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological profile.[1][2][3] Among the various fluorination patterns, the 3,4-difluorophenyl motif stands out as a particularly powerful and versatile tool. This guide provides an in-depth comparison of how this specific substitution pattern can be leveraged to overcome common challenges in drug development, supported by established experimental workflows.

We will explore the three primary advantages conferred by 3,4-difluoro substitution:

  • Enhanced Metabolic Stability: Blocking key sites of oxidative metabolism.

  • Modulated Physicochemical Properties: Fine-tuning pKa and lipophilicity to improve cell permeability.

  • Optimized Target Binding Affinity: Introducing favorable molecular interactions to increase potency.

Part 1: Fortifying Molecules Against Metabolism

A primary hurdle in drug development is rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[4] Aromatic rings are particularly susceptible to hydroxylation, creating "metabolic soft spots" that lead to rapid clearance and short in-vivo half-lives.

The Mechanism of Metabolic Shielding

The 3,4-difluoro substitution pattern serves as a highly effective metabolic shield. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it exceptionally resistant to enzymatic cleavage by oxidative enzymes.[1][5] By placing these robust fluorine atoms at the 3- and 4-positions of a phenyl ring, medicinal chemists can effectively block the most common sites of para-hydroxylation, a major metabolic pathway. This steric and electronic blockade forces the metabolic machinery to seek alternative, often less favorable, sites, thereby slowing the overall rate of drug clearance.[6] The consequence is a longer drug half-life, which can translate to reduced dosing frequency and improved patient compliance.[5]

Caption: Metabolic shielding by 3,4-difluoro substitution.

Supporting Experimental Data: Microsomal Stability Assay

The "gold standard" for in-vitro assessment of metabolic stability is the liver microsomal stability assay.[4][7][8] This experiment quantifies the rate at which a compound is metabolized by the primary Phase I enzymes.

Experimental Protocol: Human Liver Microsomal (HLM) Stability

  • Preparation: A solution of the test compound (e.g., at 1 µM) is prepared in a phosphate buffer.[4]

  • Incubation: The compound is added to a suspension of pooled human liver microsomes (e.g., at 0.5 mg/mL protein concentration).[4] The mixture is pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH.[4] A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of this line, the in-vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[8][9]

Comparative Performance Data

CompoundIn-Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Drug (Unsubstituted)12115.5
3,4-Difluoro Analog > 60 < 23.1

As the data illustrates, the introduction of the 3,4-difluoro motif dramatically increases metabolic stability, a key objective in optimizing a drug's pharmacokinetic profile.

Part 2: Optimizing Permeability Through Physicochemical Modulation

A drug's ability to cross biological membranes to reach its target is fundamental to its efficacy. This is governed by a delicate balance of properties, primarily lipophilicity and ionization state (pKa).

The Dual-Action Effect on Physicochemical Properties

The 3,4-difluoro substitution exerts a powerful, dual influence on a molecule's properties:

  • pKa Depression: Fluorine is the most electronegative element, and two fluorine atoms on a phenyl ring exert a strong inductive electron-withdrawing effect. This effect can significantly lower the pKa of a nearby basic nitrogen atom (e.g., in an aniline or heterocyclic amine).[3][10] A lower pKa means the compound will be less protonated (less charged) and more neutral at physiological pH (7.4). This increased fraction of the neutral species enhances passive diffusion across lipid membranes.[3]

  • Lipophilicity Tuning: While fluorination is often thought to increase lipophilicity (logP), the effect of a 3,4-difluoro substitution is more nuanced. It increases the overall hydrophobic surface area but also introduces strong bond dipoles. The net result is often a subtle, context-dependent modulation of lipophilicity that can help a compound achieve the optimal logD value—not too greasy, not too polar—for good permeability.[11][12]

Sources

Navigating Metabolic Fates: A Comparative Guide to the Stability of Compounds Derived from 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with critical checkpoints. Among these, metabolic stability stands as a pivotal determinant of a compound's pharmacokinetic profile and, ultimately, its clinical success. This guide offers an in-depth technical exploration of the metabolic stability of compounds derived from 2-(3,4-difluorophenyl)propan-2-amine, a scaffold of interest in medicinal chemistry. We will dissect the experimental methodologies to assess metabolic stability, present a comparative analysis with relevant analogs, and elucidate the causal relationships between chemical structure and metabolic fate.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] By replacing hydrogen atoms at metabolically labile positions with fluorine, the carbon-fluorine bond's strength can effectively block oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][2] This guide will provide the foundational knowledge and practical protocols to investigate and leverage this principle for derivatives of 2-(3,4-difluorophenyl)propan-2-amine.

The Cornerstone of ADME: Understanding Metabolic Stability

A compound's metabolic stability dictates its half-life and clearance, influencing its bioavailability and dosing regimen.[3][4] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those with very slow metabolism could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is crucial for prioritizing lead candidates and guiding structural modifications to optimize their pharmacokinetic properties.[5][6]

The liver is the primary site of drug metabolism, and in vitro models using liver-derived fractions are the workhorses of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[4] The two most common systems are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[6] They are a cost-effective and high-throughput tool for assessing a compound's susceptibility to oxidative metabolism.[4]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transport proteins.[7] They provide a more comprehensive picture of a compound's overall metabolic fate within the liver.[7][8]

Experimental Design: A Tale of Two Assays

The choice between liver microsomes and hepatocytes depends on the specific questions being addressed. For an initial screen of a series of analogs, the higher throughput of a microsomal stability assay is often preferred. For a more in-depth characterization of a lead candidate, a hepatocyte stability assay provides a more holistic view.

Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Test Compound & Comparator Stock Solutions (in DMSO) Reaction_Mix Combine Microsomes, Buffer, & Test Compound Compound_Prep->Reaction_Mix Microsome_Prep Thaw & Dilute Liver Microsomes Microsome_Prep->Reaction_Mix Cofactor_Prep Prepare NADPH Regenerating System Start_Reaction Add NADPH to Initiate Metabolism (t=0) Cofactor_Prep->Start_Reaction Reaction_Mix->Start_Reaction Time_Points Incubate at 37°C Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Stop Reaction with Cold Acetonitrile (+IS) Time_Points->Quench Centrifuge Pellet Precipitated Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantification Quantify Parent Compound Remaining at Each Time Point LCMS->Quantification Calculation Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Quantification->Calculation Comparison Compare Stability of Analogs Calculation->Comparison

Caption: A generalized workflow for a liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the metabolic stability of novel compounds.

Materials:

  • Test compounds and a non-fluorinated comparator (e.g., amphetamine)

  • Pooled human liver microsomes (from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and the comparator in DMSO (typically 10 mM).

    • On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or comparator to the appropriate wells (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. This is your zero time point (t=0).

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of ice-cold ACN with the internal standard to the corresponding wells.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Comparative Analysis: The Impact of Fluorination

Table 1: Comparative Metabolic and Pharmacokinetic Parameters of Amphetamine and Fluorinated Analogs

CompoundIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIn Vivo Half-Life (t½, hours) in HumansPrimary Metabolic Pathways
Amphetamine Estimated ~60-90d-amphetamine: ~9-11[9][10]l-amphetamine: ~11-14[9][10]Deamination, Aromatic hydroxylation (para-position), N-dealkylation (for methamphetamine)[11][12]
3-Fluoroamphetamine Predicted > Amphetamine~1.5 (in rats)[12][13]Aromatic hydroxylation (predicted at the 4-position)[14]
4-Fluoroamphetamine Predicted > Amphetamine~8-9[15]Aromatic hydroxylation (resisted due to C-F bond), N-acetylation, deamination[16]
3,4-Difluoroamphetamine Hypothesized >> AmphetamineNot availableHypothesized to be more resistant to aromatic hydroxylation than mono-fluorinated analogs

Note: In vitro half-life values for fluorinated analogs are qualitative predictions based on the known effects of fluorination on metabolic stability. Specific experimental data is required for a quantitative comparison.

Interpreting the Data and Predicting Metabolic Fate

The data and predictions in Table 1 highlight a key principle in medicinal chemistry: the strategic placement of fluorine can significantly alter a compound's metabolic profile.

  • Amphetamine: The non-fluorinated parent compound is susceptible to several metabolic pathways, with aromatic hydroxylation at the para-position being a significant route of elimination.[12]

  • Mono-fluorinated Analogs: The introduction of a single fluorine atom is expected to increase metabolic stability. In 4-fluoroamphetamine, the strong C-F bond at the primary site of aromatic hydroxylation effectively blocks this metabolic pathway, leading to a longer half-life compared to amphetamine.[17] For 3-fluoroamphetamine, while the para-position is still available for hydroxylation, the electron-withdrawing nature of the fluorine may disfavor this reaction, leading to a predicted increase in stability.

  • Derivatives of 2-(3,4-Difluorophenyl)propan-2-amine: Based on the principles observed with mono-fluorinated analogs, it is hypothesized that the 3,4-difluoro substitution pattern will confer even greater metabolic stability. With both the 3 and 4 positions of the aromatic ring blocked by fluorine, the primary route of aromatic hydroxylation is significantly hindered. This "metabolic blocking" is likely to result in a longer in vitro half-life and lower intrinsic clearance compared to both amphetamine and its mono-fluorinated counterparts.

Predicted Metabolic Pathways

G cluster_amphetamine Amphetamine Metabolism cluster_difluoro Predicted Metabolism of a 2-(3,4-Difluorophenyl)propan-2-amine Derivative Amphetamine Amphetamine p_Hydroxy p-Hydroxyamphetamine Amphetamine->p_Hydroxy Aromatic Hydroxylation (CYP2D6) Deaminated Phenylacetone Amphetamine->Deaminated Deamination Difluoro_Derivative 2-(3,4-Difluorophenyl)propan-2-amine Derivative Deaminated_Difluoro 3,4-Difluorophenylacetone Difluoro_Derivative->Deaminated_Difluoro Deamination (Likely a major pathway) N_Oxide N-Oxide Metabolite Difluoro_Derivative->N_Oxide N-Oxidation

Caption: A comparison of the primary metabolic pathways of amphetamine and the predicted pathways for a 2-(3,4-difluorophenyl)propan-2-amine derivative.

Conclusion: A Data-Driven Approach to Drug Design

The metabolic stability of a drug candidate is a critical parameter that must be optimized during the drug discovery process. This guide has provided a comprehensive overview of the experimental methodologies used to assess metabolic stability, with a focus on derivatives of 2-(3,4-difluorophenyl)propan-2-amine.

By understanding the principles of metabolic blocking through fluorination and employing robust in vitro assays, researchers can make informed decisions to guide the design of more stable and efficacious drug candidates. The comparative framework presented here, using amphetamine and its fluorinated analogs as illustrative examples, serves as a valuable tool for predicting the metabolic fate of novel compounds and for prioritizing those with the most promising pharmacokinetic profiles for further development. The path to a successful therapeutic is long and challenging, but a solid understanding of metabolic stability provides a crucial compass for navigating this complex journey.

References

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  • Maurer, H. H., et al. (2004). Fenproporex N-dealkylation to Amphetamine--Enantioselective in Vitro Studies in Human Liver Microsomes as Well as Enantioselective in Vivo Studies in Wistar and Dark Agouti Rats. Biochemical Pharmacology, 68(6), 1187–1195. [Link]

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A Comparative Guide to the Receptor Binding Affinity of 2-(3,4-Difluorophenyl)propan-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Phenylpropan-2-amine Scaffolds

The 2-phenylpropan-2-amine framework is a cornerstone in the development of compounds targeting monoamine transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are pivotal in regulating neurotransmitter levels in the synaptic cleft, making them key targets for therapeutic intervention in a range of neurological and psychiatric disorders.

The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorination can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological targets. In the context of phenylpropan-2-amine analogs, the position and number of fluorine substituents on the phenyl ring can dramatically alter their potency and selectivity for DAT, NET, and SERT. This guide will delve into the nuanced effects of difluorination at the 3 and 4 positions of the phenyl ring, providing a comparative analysis of receptor binding affinities.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (EC₅₀ values in nM) of several key amphetamine analogs for the dopamine, norepinephrine, and serotonin transporters. This data, derived from radioligand binding assays, offers a quantitative comparison of how different substitutions on the phenyl ring impact transporter engagement.

CompoundAnalog (Substitution)DAT (EC₅₀ nM)NET (EC₅₀ nM)SERT (EC₅₀ nM)
(+)-AmphetamineUnsubstituted8.0 ± 0.437.2 ± 0.441756 ± 94
PAL-303p-Fluoroamphetamine51.5 ± 1.728.0 ± 1.8939 ± 76
PAL-3133,4-Dichloroamphetamine44.1 ± 2.622.2 ± 1.353.4 ± 4.1

Data sourced from Rothman et al., 2008.[1]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical structure-activity relationships for these amphetamine analogs:

  • Unsubstituted Amphetamine: (+)-Amphetamine displays a high affinity for both DAT and NET, with significantly lower affinity for SERT. This profile is consistent with its known stimulant effects, which are primarily driven by the release of dopamine and norepinephrine.

  • Mono-Fluorination (p-Fluoroamphetamine, PAL-303): The introduction of a single fluorine atom at the para position of the phenyl ring results in a noticeable decrease in affinity for all three transporters compared to the parent amphetamine molecule. The reduction is most pronounced at DAT, suggesting that this position is sensitive to substitution.

  • Di-Halogenation (3,4-Dichloroamphetamine, PAL-313): The substitution with two chlorine atoms at the 3 and 4 positions leads to a significant increase in affinity for SERT, making it the most potent compound at this transporter among the analogs shown. While the affinity for DAT and NET is slightly lower than that of unsubstituted amphetamine, the dramatic enhancement of SERT affinity highlights the profound impact of di-halogenation at these positions on transporter selectivity.

Based on these findings, it is reasonable to hypothesize that 2-(3,4-Difluorophenyl)propan-2-amine would also exhibit enhanced affinity for the serotonin transporter compared to its non-fluorinated or mono-fluorinated counterparts. The strong electron-withdrawing nature of the two fluorine atoms at the 3 and 4 positions likely alters the electrostatic potential of the aromatic ring, favoring interaction with the binding pocket of SERT. While specific data for the difluoro-analog was not found in the reviewed literature, the trend observed with the dichloro-analog provides a strong basis for this prediction. A study on 3,4-difluoroamphetamine (DFA), a closely related compound, indicated it has approximately one-fourth the affinity for the serotonin transporter when compared to MDA, but its interactions with other monoamine transporters have not been extensively studied.[2]

Experimental Methodologies

The determination of receptor binding affinities for these compounds is typically achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, providing a direct measure of the interaction between a ligand and its receptor.

Radioligand Binding Assay Protocol
  • Tissue Preparation: Synaptosomal membranes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (the amphetamine analog).

  • Equilibrium and Separation: The mixture is incubated to allow for the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). These IC₅₀ values are then often converted to inhibition constants (Ki) to provide a measure of the compound's binding affinity.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Nuclei/Debris) Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with Radioligand & Test Compound Resuspension->Incubation Synaptosomal Membranes Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-Specific Binding Filtration->Washing Scintillation Liquid Scintillation Counting (Quantify Radioactivity) Washing->Scintillation Filters with Bound Radioligand Data_Analysis Calculate IC50/Ki Values Scintillation->Data_Analysis

Signaling Pathways and Mechanism of Action

Amphetamine and its analogs primarily exert their effects by acting as substrates for monoamine transporters. This leads to a reversal of the normal transporter function, resulting in the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft. The differing affinities of these analogs for DAT, NET, and SERT dictate their specific neurochemical profiles and, consequently, their pharmacological effects.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine Analog Transporter Monoamine Transporter (DAT, NET, or SERT) Amphetamine->Transporter Binds and is transported into neuron Extracellular_NT Increased Extracellular Neurotransmitter Transporter->Extracellular_NT Reverses transport direction, releasing neurotransmitter Vesicle Synaptic Vesicle Neurotransmitter Monoamine Neurotransmitter (DA, NE, or 5-HT) Vesicle->Neurotransmitter Leaky vesicles Neurotransmitter->Transporter Released into cytoplasm Receptor Postsynaptic Receptor Extracellular_NT->Receptor Binds to receptor Signal Signal Transduction Receptor->Signal Initiates downstream signaling

Conclusion

The strategic placement of fluorine atoms on the phenyl ring of 2-phenylpropan-2-amine analogs is a powerful tool for modulating their receptor binding affinity and selectivity. The available data strongly suggests that 3,4-difluorination would likely enhance the affinity of these compounds for the serotonin transporter, a characteristic that could be leveraged in the design of novel therapeutics with specific neurochemical profiles. This guide underscores the importance of systematic structure-activity relationship studies in drug discovery and provides a foundational understanding for researchers working in this dynamic field. Further empirical studies are warranted to precisely quantify the binding affinities of 2-(3,4-Difluorophenyl)propan-2-amine and to fully elucidate its pharmacological profile.

References

  • Rothman, R. B., et al. (2008). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 324(3), 933-943. [Link][1]

  • Wikipedia contributors. (2023). 3,4-Difluoroamphetamine. Wikipedia, The Free Encyclopedia. [Link][2]

Sources

Comparative yield analysis of different synthetic routes to 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)propan-2-amine is a crucial building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various biologically active compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making the efficient and scalable synthesis of this amine of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to 2-(3,4-Difluorophenyl)propan-2-amine, offering a detailed examination of their respective methodologies, yields, and practical considerations. The presented routes are the direct reductive amination of a ketone precursor via the Leuckart reaction and a multi-step approach involving a nitroalkane intermediate.

Route 1: Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic and robust method for the synthesis of amines from ketones or aldehydes using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is particularly attractive for its operational simplicity and the use of readily available and inexpensive reagents.

Causality Behind Experimental Choices

The choice of the Leuckart reaction for the synthesis of 2-(3,4-Difluorophenyl)propan-2-amine is predicated on its directness. Starting from the corresponding ketone, 1-(3,4-difluorophenyl)propan-2-one, the reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by formic acid generated from the decomposition of ammonium formate at elevated temperatures. The high temperature is necessary to drive the reaction towards the formation of the final amine product.

Experimental Protocol

Materials:

  • 1-(3,4-difluorophenyl)propan-2-one

  • Ammonium formate

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution (20%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, a mixture of 1-(3,4-difluorophenyl)propan-2-one (1 equivalent) and ammonium formate (5-7 equivalents) is prepared.

  • The mixture is heated to 160-180°C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then treated with concentrated hydrochloric acid (2-3 equivalents).

  • The mixture is refluxed for an additional 2-3 hours to hydrolyze any formyl-protected amine intermediate.

  • After cooling, the acidic solution is washed with diethyl ether to remove any unreacted ketone and non-basic byproducts.

  • The aqueous layer is then made alkaline (pH > 10) by the careful addition of a 20% sodium hydroxide solution while cooling in an ice bath.

  • The liberated amine is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,4-Difluorophenyl)propan-2-amine.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Visualization of the Leuckart Reaction Pathway

Leuckart_Reaction Ketone 1-(3,4-difluorophenyl)propan-2-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O AmmoniumFormate Ammonium Formate FormicAcid Formic Acid AmmoniumFormate->FormicAcid Heat FormylAmine N-formyl-2-(3,4-difluorophenyl)propan-2-amine Imine->FormylAmine + HCOOH - H2O Amine 2-(3,4-Difluorophenyl)propan-2-amine FormylAmine->Amine Hydrolysis HCl HCl (aq) HCl->FormylAmine

Caption: The Leuckart reaction pathway to the target amine.

Route 2: Synthesis via a Nitroalkane Intermediate

This synthetic approach involves a two-step process starting from 3,4-difluorobenzaldehyde and a suitable nitroalkane, followed by the reduction of the nitro group. This route offers an alternative to the high-temperature conditions of the Leuckart reaction and can be advantageous in certain laboratory settings.

Causality Behind Experimental Choices

The initial step of this route is a Henry reaction (nitroaldol reaction) between 3,4-difluorobenzaldehyde and 2-nitropropane to form 1-(3,4-difluorophenyl)-2-methyl-2-nitropropan-1-ol. This intermediate can then be dehydrated to the corresponding nitroalkene, which is subsequently reduced to the target amine. A more direct approach involves the one-pot reduction of the nitroalkene intermediate. Catalytic hydrogenation is a common and effective method for the reduction of both the carbon-carbon double bond and the nitro group to an amine.[2]

Experimental Protocol

Materials:

  • 3,4-Difluorobenzaldehyde

  • 2-Nitropropane

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., methanol, ethanol)

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Hydrogen gas source or a hydrogen transfer reagent (e.g., ammonium formate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Filtration apparatus (e.g., Celite pad)

Procedure:

Step 1: Henry Reaction and Dehydration

  • To a stirred solution of 3,4-difluorobenzaldehyde (1 equivalent) and 2-nitropropane (1.2 equivalents) in a suitable solvent such as methanol, a catalytic amount of a base (e.g., sodium hydroxide) is added at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • Upon completion, the reaction is acidified with dilute HCl to neutralize the base.

  • The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude nitroalkene intermediate, 1-(3,4-difluorophenyl)-2-methyl-1-propen-1-ol, which may undergo spontaneous dehydration to the nitroalkene.

Step 2: Catalytic Hydrogenation

  • The crude nitroalkene from the previous step is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of 5-10% Pd/C is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus or under a balloon of hydrogen gas at a pressure of 1-4 atm until the uptake of hydrogen ceases.

  • Alternatively, transfer hydrogenation can be performed using ammonium formate as the hydrogen source at reflux temperature.

  • After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(3,4-Difluorophenyl)propan-2-amine.

  • Purification can be performed by distillation or salt formation as described in Route 1.

Visualization of the Nitroalkane Route Pathway

Nitroalkane_Route Aldehyde 3,4-Difluorobenzaldehyde Nitroalkene 1-(3,4-Difluorophenyl)-2-methyl-1-propene-2-nitro Aldehyde->Nitroalkene Henry Reaction + Dehydration Nitropropane 2-Nitropropane Nitropropane->Nitroalkene Amine 2-(3,4-Difluorophenyl)propan-2-amine Nitroalkene->Amine Reduction Base Base Base->Aldehyde Hydrogenation H2, Pd/C Hydrogenation->Nitroalkene

Caption: Synthesis of the target amine via a nitroalkane intermediate.

Comparative Analysis

FeatureRoute 1: Leuckart ReactionRoute 2: Nitroalkane Route
Starting Materials 1-(3,4-difluorophenyl)propan-2-one, Ammonium formate3,4-Difluorobenzaldehyde, 2-Nitropropane
Number of Steps 1 (one-pot)2
Estimated Yield 40-60%50-70% (overall)
Reaction Conditions High temperature (160-180°C)Mild to moderate (Room temperature to reflux)
Reagent Handling Ammonium formate is relatively safe.2-Nitropropane is a flammable and toxic liquid.
Scalability Generally scalable, but high temperatures can be a concern.Readily scalable with standard hydrogenation equipment.
Byproducts Formation of formylated byproducts and potential for over-alkylation.Potential for side reactions during the Henry reaction.
Purification Requires acidic workup and subsequent basification and extraction.Requires filtration of the catalyst and standard extraction procedures.

Conclusion

Both the Leuckart reaction and the nitroalkane route present viable pathways for the synthesis of 2-(3,4-Difluorophenyl)propan-2-amine. The choice between the two will largely depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations.

The Leuckart reaction offers the advantage of being a one-pot synthesis from a readily accessible ketone precursor. However, the high reaction temperatures and potentially moderate yields might be drawbacks for some applications.

The nitroalkane route , while involving two distinct steps, generally proceeds under milder conditions and may offer higher overall yields. The handling of 2-nitropropane requires appropriate safety precautions. For larger-scale production, the catalytic hydrogenation step is a well-established and efficient process.

Ultimately, a thorough evaluation of both routes, potentially with small-scale trial reactions, is recommended to determine the most suitable method for a given research or development objective.

References

  • Leuckart, R. Ber. Dtsch. Chem. Ges.1885, 18, 2341.
  • Wallach, O. Justus Liebigs Ann. Chem.1893, 275, 145.
  • Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
  • Frederick, H. B. The Henry Reaction. Org. React.1946, 3, 1.
  • Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(3,4-Difluorophenyl)propan-2-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of a 2-(3,4-difluorophenyl)propan-2-amine library, a class of compounds belonging to the broader family of fluorinated phenethylamines. While specific data on 2-(3,4-difluorophenyl)propan-2-amine is limited, this document leverages established methodologies for structurally similar molecules to propose a robust, multi-tiered screening cascade. The inclusion of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of phenethylamines, potentially enhancing potency, metabolic stability, and blood-brain barrier penetration.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of such novel chemical entities.

The structure of 2-(3,4-difluorophenyl)propan-2-amine suggests potential interactions with key neurological targets. Phenethylamines are known to interact with a range of targets including G-protein coupled receptors (GPCRs) and monoamine transporters.[3][4][5] Consequently, the screening strategy outlined herein is designed to cast a wide yet targeted net to identify primary biological activities, followed by assays to determine selectivity and initial drug-like properties.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to triage a compound library, starting with broad, high-throughput assays and progressing to more specific and complex evaluations. This approach maximizes resource efficiency by focusing on the most promising candidates at each stage.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Early ADME & Cytotoxicity GPCR_Screening High-Throughput GPCR Screening (e.g., Calcium Mobilization, cAMP) MAO_Screening Monoamine Oxidase (MAO-A/B) Inhibitor Screening GPCR_Screening->MAO_Screening Active Compounds Transporter_Screening Monoamine Transporter Binding/Uptake Assays Transporter_Screening->MAO_Screening Active Compounds Cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293) MAO_Screening->Cytotoxicity Selective Hits Receptor_Profiling Receptor Selectivity Profiling Receptor_Profiling->Cytotoxicity ADME In Vitro ADME Assays (e.g., Microsomal Stability, Plasma Protein Binding) Cytotoxicity->ADME Non-Toxic Hits Lead_Optimization Lead_Optimization ADME->Lead_Optimization Promising Candidates

Caption: A tiered screening workflow for a 2-(3,4-difluorophenyl)propan-2-amine library.

Tier 1: Primary High-Throughput Screening

The initial tier focuses on identifying compounds with activity at the most probable target classes for phenethylamine analogs: GPCRs and monoamine transporters.

G-Protein Coupled Receptor (GPCR) Screening

GPCRs are a large family of cell surface receptors involved in numerous physiological processes, making them a primary target for drug discovery.[6][7] Many psychoactive phenethylamines are known to be agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][4][5]

A common high-throughput screening (HTS) approach for GPCRs involves cell-based assays that measure changes in intracellular second messengers, such as calcium (Ca2+) or cyclic AMP (cAMP), upon receptor activation.[6][8]

Comparative Methodologies for GPCR Screening:

Assay TypePrincipleAdvantagesDisadvantages
Calcium Mobilization Measures intracellular calcium release following activation of Gαq-coupled GPCRs using calcium-sensitive dyes.[7]High signal-to-noise ratio, amenable to HTS.Primarily for Gαq-coupled receptors; may require engineering for other G-protein subtypes. Cost of dyes can be a factor.[7]
cAMP Assays Measures increases (Gαs-coupled) or decreases (Gαi-coupled) in cyclic AMP levels.Applicable to a broader range of GPCRs.Can have lower throughput than calcium assays.
β-Arrestin Recruitment Measures the recruitment of β-arrestin to an activated GPCR, a key step in signal desensitization.[9]G-protein independent, allows for detection of biased agonism.May require specialized reporter systems (e.g., BRET, FRET).[9]

For a library of novel compounds like 2-(3,4-difluorophenyl)propan-2-amine, a calcium mobilization assay using cell lines expressing key serotonin receptors (e.g., 5-HT2A, 5-HT2C) is a robust starting point.

G Ligand Phenethylamine Ligand GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Binds G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response DAG->Cellular_Response Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->Cellular_Response

Caption: Gαq-coupled GPCR signaling pathway leading to calcium release.

Tier 2: Secondary and Selectivity Assays

Compounds that show activity in the primary screens are advanced to secondary assays to confirm their activity and determine their selectivity.

Monoamine Oxidase (MAO) Inhibition Screening

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[11] Given the structural similarity of the library to monoamines, assessing MAO inhibition is a critical step.

Fluorometric kits are commercially available for HTS of MAO inhibitors.[10][11] These assays typically involve the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine) which produces hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorescent probe.[10][11]

Comparison of MAO Inhibition Assays:

Assay FormatPrincipleAdvantagesDisadvantages
Fluorometric Detects H2O2 byproduct of MAO activity.[10][11]Simple "mix-and-read" format, high-throughput adaptable, sensitive.[10][11]Prone to interference from fluorescent compounds.
LC-MS/MS Directly measures the depletion of substrate or formation of metabolite.[12]Highly specific and quantitative, less prone to interference.Lower throughput, requires specialized equipment.

For initial screening, a fluorometric assay is ideal due to its simplicity and throughput. Hits can be confirmed using a more specific method like LC-MS/MS.

Tier 3: Early ADME and Cytotoxicity Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and cytotoxicity is crucial to avoid late-stage failures in drug development.[13][14][15]

Cytotoxicity Profiling

It is essential to determine if the observed biological activity is due to a specific interaction with a target or simply a result of general cytotoxicity.[13][16] This is often done by screening the compounds against one or more cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general human cell line).

A common method is the resazurin reduction assay, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

In Vitro ADME Assays

A variety of in vitro assays can predict the in vivo behavior of a drug candidate.[15][17]

Key Early-Stage ADME Assays:

AssayPurposeCommon Methodology
Metabolic Stability To assess how quickly a compound is metabolized by liver enzymes.Incubation with liver microsomes and measuring the disappearance of the parent compound over time via LC-MS/MS.[14]
Plasma Protein Binding To determine the fraction of a compound that is bound to plasma proteins, as only the unbound fraction is typically active.[17]Equilibrium dialysis, ultrafiltration.
CYP450 Inhibition To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[17]Incubation with human liver microsomes and specific CYP substrates.[17]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for 5-HT2A Receptor
  • Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A receptor in appropriate growth medium.

  • Plating: Seed cells into 384-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate to allow dye to enter the cells.

  • Compound Addition: Add compounds from the 2-(3,4-difluorophenyl)propan-2-amine library at various concentrations.

  • Signal Detection: Measure fluorescence intensity before and after the addition of a known 5-HT2A agonist (e.g., serotonin) using a plate reader. Antagonists will inhibit the agonist-induced fluorescence increase.

  • Data Analysis: Calculate the percent inhibition for each library compound compared to controls.

Protocol 2: Fluorometric MAO-A Inhibitor Screening

This protocol is adapted from commercially available kits.

  • Reagent Preparation: Prepare MAO-A enzyme, substrate (e.g., tyramine), and fluorescent probe solutions in assay buffer.

  • Compound Incubation: In a 384-well plate, add the library compounds, a known MAO-A inhibitor (e.g., clorgyline) as a positive control, and buffer for a negative control.

  • Enzyme Addition: Add MAO-A enzyme to all wells and incubate.

  • Reaction Initiation: Add the substrate and fluorescent probe mixture to initiate the reaction.

  • Signal Detection: Incubate and measure the fluorescence intensity over time using a plate reader (e.g., λex = 535 nm, λem = 587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of each compound relative to the negative control.

Protocol 3: General Cytotoxicity Assay (Resazurin)
  • Cell Plating: Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the library compounds to the wells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and calculate the concentration that causes 50% inhibition of cell viability (IC50).

Conclusion

The screening cascade presented in this guide provides a systematic and scientifically rigorous approach to evaluating the biological activity of a 2-(3,4-difluorophenyl)propan-2-amine library. By starting with high-throughput screens against likely target classes and progressively narrowing the focus to more specific and detailed assays, researchers can efficiently identify and characterize promising lead compounds. The emphasis on early-stage ADME and cytotoxicity testing helps to ensure that the selected candidates possess the necessary drug-like properties for further development. This comprehensive strategy, grounded in established pharmacological principles, will be instrumental in unlocking the therapeutic potential of this novel chemical space.

References

  • Herian, A. M., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Pharmacology Biochemistry and Behavior, 113, 66-74. [Link]

  • Gimenez, L. E., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(11), 935-947. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Halberstadt, A. L. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 567-581. [Link]

  • Herian, A. M., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. OHSU[Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Herian, A. M., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PubMed[Link]

  • Lagerström, M. C., & Schiöth, H. B. (2008). High-throughput screening for orphan and liganded GPCRs. Drug Discovery Today, 13(1-2), 47-54. [Link]

  • Zhu, T., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(7), 1209-1226. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Li, L., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(2), 551-557. [Link]

  • Halberstadt, A. L. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Sakamuru, S., et al. (2016). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports, 6, 33203. [Link]

  • Sakamuru, S., et al. (2016). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. PubMed[Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized with 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of a novel compound is the bedrock upon which all further investigation is built. When synthesizing new chemical entities using versatile building blocks like 2-(3,4-difluorophenyl)propan-2-amine, a rigorous and multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the most critical analytical techniques for the structural elucidation of novel compounds derived from this fluorinated amine, offering insights into the causality behind experimental choices and presenting supporting data to guide your validation strategy.

The presence of the difluorophenyl moiety and a chiral center in many derivatives of 2-(3,4-difluorophenyl)propan-2-amine introduces specific challenges and considerations in structural analysis. The fluorine atoms can lead to complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectra, while the amine group can influence fragmentation in Mass Spectrometry (MS). Furthermore, establishing the absolute stereochemistry of chiral derivatives is often a critical step in drug development. This guide will navigate these complexities, comparing the utility of NMR spectroscopy, mass spectrometry, and X-ray crystallography in providing a holistic and validated structural assignment.

The Analytical Triad: A Comparative Overview

The structural validation of novel organic compounds rarely relies on a single technique. Instead, a synergistic approach, often referred to as the "analytical triad" of NMR, MS, and, when possible, X-ray crystallography, provides the most robust and defensible structural evidence. Each technique offers a unique and complementary perspective on the molecule's architecture.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemistry, and regiochemistry in solution.[1]Non-destructive, provides unambiguous structural assignment in solution, quantitative capabilities.[1]Requires larger sample amounts, can be complex to interpret for very complex molecules.[2]
Mass Spectrometry Molecular weight and fragmentation pattern, elemental composition (HRMS).[3]High sensitivity, excellent for determining molecular formula and identifying known compounds.[3]Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret.
X-ray Crystallography Absolute three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.Provides the definitive, unambiguous solid-state structure of a molecule.[4]Requires a suitable single crystal, which can be challenging to obtain.[4]

Delving Deeper: A Head-to-Head Comparison for Compounds Derived from 2-(3,4-Difluorophenyl)propan-2-amine

Let us consider a hypothetical novel compound, "Compound X," synthesized using 2-(3,4-difluorophenyl)propan-2-amine. We will explore how each technique contributes to its structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[1] For derivatives of 2-(3,4-difluorophenyl)propan-2-amine, a suite of 1D and 2D NMR experiments is essential for a complete assignment.

Key NMR Experiments and Their Insights:

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments. The integration of signals reveals the relative number of protons of each type.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Crucial for fluorinated compounds, this technique provides information about the chemical environment of the fluorine atoms and their coupling to other nuclei.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

Causality in Experimental Choice: The presence of two fluorine atoms on the aromatic ring of our starting material will introduce complex ¹H-¹⁹F and ¹³C-¹⁹F coupling. A standard ¹H NMR spectrum might be difficult to interpret due to this additional splitting. Therefore, acquiring a ¹⁹F-decoupled ¹H NMR spectrum can simplify the aromatic region, allowing for easier assignment of the proton signals. Furthermore, 2D experiments like HSQC and HMBC are not just helpful but often necessary to definitively assign the quaternary carbons and the carbon atoms of the difluorophenyl ring.

Experimental Protocol: 1D and 2D NMR Analysis of "Compound X"

  • Sample Preparation: Dissolve 5-10 mg of the purified "Compound X" in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If significant ¹H-¹⁹F coupling is observed, acquire a ¹⁹F-decoupled ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing and Interpretation: Process the acquired data using appropriate software. Integrate the ¹H NMR signals, and analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure of "Compound X."

Visualization of the NMR Workflow:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Difluorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(3,4-Difluorophenyl)propan-2-amine and its associated waste streams. As a fluorinated aromatic amine, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.

Hazard Assessment and Core Disposal Principles

Understanding the chemical nature of 2-(3,4-Difluorophenyl)propan-2-amine is fundamental to its safe disposal. Its structure presents two primary hazard classifications that dictate its handling protocols:

  • Halogenated Organic Compound: The presence of two fluorine atoms on the phenyl ring places this compound in the "halogenated organic" waste category.[1][2] Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents. They require high-temperature incineration with specialized "scrubbers" to neutralize the hydrogen fluoride (HF) and other acidic gases formed during combustion.[2] Improper segregation can lead to environmental pollution and significantly higher disposal costs.

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity and carcinogenicity, with many being readily absorbed through the skin.[3] While specific toxicological data for this compound may be limited, it is prudent to treat it as hazardous, capable of causing skin irritation and serious eye damage.[4]

Based on this assessment, the following four principles must govern all disposal-related activities:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[2][5][6] Maintain separate, clearly marked waste streams for solids, liquids, and aqueous solutions.

  • Containment: Use only chemically compatible, UN-approved containers with secure, vapor-tight closures to collect and store waste.[2][7]

  • Labeling: All waste containers must be accurately and unambiguously labeled the moment the first drop of waste is added.[2][7]

  • Compliance: All disposal procedures must adhere strictly to local, state, and federal hazardous waste regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Handling 2-(3,4-Difluorophenyl)propan-2-amine, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure.

Required PPE:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and corrosive effects.[6]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Given that many aromatic amines can be absorbed through the skin, double-gloving is recommended.[3][6] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times. For transfers of large volumes, a chemical-resistant apron is also required.[6]

Engineering Controls:

  • All handling and transfer of this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • An emergency safety shower and eyewash station must be immediately accessible.

Step-by-Step Disposal Protocols

The correct disposal route depends on the form of the waste. Follow the specific protocol for each waste stream generated.

Protocol 3.1: Disposal of Pure Compound and Concentrated Organic Solutions

This protocol applies to expired pure reagents, reaction residues, and solutions where an organic solvent is the primary medium.

  • Prepare the Waste Container: Obtain a UN-rated, chemically compatible container designated for "Halogenated Organic Liquid Waste." Ensure the container is clean, dry, and has a secure screw-top cap.[2]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Liquid Waste" and list the full chemical name: "2-(3,4-Difluorophenyl)propan-2-amine" and any solvents present, with estimated concentrations.

  • Transfer the Waste: Working inside a chemical fume hood, carefully transfer the waste into the labeled container using a funnel. Avoid splashing.

  • Seal and Store: Securely cap the container. Do not overfill; leave at least 10% headspace for vapor expansion. Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers.

Protocol 3.2: Disposal of Dilute Aqueous Solutions

This protocol applies to aqueous filtrates, buffer solutions, or quench solutions containing the compound. Under no circumstances should this waste be disposed of down the sanitary sewer. [2][7]

  • Prepare the Waste Container: Obtain a UN-rated High-Density Polyethylene (HDPE) carboy designated for "Halogenated Aqueous Waste."

  • Label the Container: Affix a "Hazardous Waste" label. Clearly write "Halogenated Aqueous Waste" and list "2-(3,4-Difluorophenyl)propan-2-amine" and its approximate concentration (e.g., <1%).

  • Transfer the Waste: In a fume hood, carefully pour the aqueous waste into the carboy.

  • Seal and Store: Tightly seal the carboy and store it in the satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Solid Waste

This protocol applies to disposable items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the compound.

  • Segregate Sharps: Any contaminated needles or blades must be placed directly into a designated, puncture-proof "Sharps Waste" container.[10]

  • Collect Non-Sharp Solids: Place all other contaminated solid waste into a clear plastic bag lining a designated solid waste pail.[11]

  • Seal and Label: When the bag is full, securely seal it with a zip tie or tape. Label the bag or the exterior pail with a "Hazardous Waste" label, listing the contaminating chemical.

  • Storage: Store the sealed container in the satellite accumulation area for pickup by environmental health and safety personnel.

Decontamination and Spill Management

Protocol 4.1: Equipment Decontamination

Glassware and equipment that have come into contact with 2-(3,4-Difluorophenyl)propan-2-amine must be decontaminated before being returned to general use.

  • Initial Rinse: In a fume hood, rinse the equipment three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial rinsate is considered halogenated organic waste. Collect it in the designated "Halogenated Organic Liquid Waste" container as described in Protocol 3.1.

  • Wash: After the solvent rinse, wash the glassware thoroughly with laboratory detergent and water.[12][13]

  • Final Rinse: Rinse with deionized water and allow to air dry.

Protocol 4.2: Spill Cleanup

In the event of a small-scale spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Contain the Spill: Use a spill kit absorbent, such as vermiculite or sand, to cover and contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated container.

  • Decontaminate Surface: Wipe the spill area with a cloth soaked in a suitable solvent, followed by a detergent solution.

  • Dispose of Waste: All cleanup materials (absorbent, gloves, cloths) are considered hazardous solid waste. Bag, seal, and label them as described in Protocol 3.3.[7]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Waste Stream Management and Visualization

Effective disposal relies on a clear and logical system for waste segregation. The table below summarizes the primary waste streams, and the diagram provides a decision-making workflow for laboratory personnel.

Table 1: Waste Stream Summary

Waste StreamDescriptionContainer TypeLabeling Requirement
Halogenated Organic Liquid Pure compound, reaction residues, organic solutions, initial solvent rinses.UN-approved HDPE or Glass bottle/carboy"HAZARDOUS WASTE: Halogenated Organic Liquid" + Chemical Name & %
Halogenated Aqueous Liquid Dilute aqueous solutions, filtrates, quench solutions.UN-approved HDPE carboy"HAZARDOUS WASTE: Halogenated Aqueous Waste" + Chemical Name & %
Contaminated Solid Waste Contaminated gloves, absorbent paper, weigh boats, plasticware.Lined, sealed pail or double-bagged clear plastic bag"HAZARDOUS WASTE: Contaminated Solid Waste" + Contaminant Name
Contaminated Sharps Waste Contaminated needles, syringes, razor blades, scalpels.Puncture-proof sharps container"HAZARDOUS WASTE: Sharps" + Contaminant Name

Diagram 1: Disposal Decision Workflow

G cluster_form 1. Determine Waste Form cluster_liquid_type 2. Determine Liquid Type cluster_solid_type 3. Determine Solid Type start Generate Waste Containing 2-(3,4-Difluorophenyl)propan-2-amine is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_organic Organic Solvent or Concentrated? is_liquid->is_organic Yes is_sharp Sharp Item? is_solid->is_sharp Yes container1 Container: Halogenated Organic Liquid is_organic->container1 Yes container2 Container: Halogenated Aqueous Waste is_organic->container2 No (Aqueous) container3 Container: Contaminated Solid Waste is_sharp->container3 No (Non-Sharp) container4 Container: Sharps Waste is_sharp->container4 Yes

Caption: Decision workflow for segregating waste containing 2-(3,4-Difluorophenyl)propan-2-amine.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • MilliporeSigma. (2024, August 6). Safety Data Sheet.
  • United States Environmental Protection Agency. (2019, October 3). Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC.
  • Flinn Scientific. (n.d.). Safety Reference. VSBIT.
  • California Water Boards. (n.d.). Decontamination Procedures.
  • Promain Paints. (2021, September 29). Safety Data Sheet.
  • PPG Industries. (n.d.). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Singh, S., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • United States Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) and Section 112(r) of the Clean Air Act (CAA).

Sources

Navigating the Safe Handling of 2-(3,4-Difluorophenyl)propan-2-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel aromatic amine, 2-(3,4-Difluorophenyl)propan-2-amine, presents unique handling and disposal challenges due to its chemical structure. This guide provides a detailed protocol for personal protective equipment (PPE) and waste management to ensure the safety of laboratory personnel and environmental compliance. By understanding the rationale behind these procedures, researchers can foster a culture of safety and responsibility in their laboratories.

Hazard Assessment and Engineering Controls: The First Line of Defense

According to its Safety Data Sheet (SDS), 2-(3,4-Difluorophenyl)propan-2-amine is classified as a hazardous substance that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory system irritation (Category 3).[1] Therefore, the primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls: All handling of 2-(3,4-Difluorophenyl)propan-2-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This engineering control is critical for containing volatile vapors and minimizing inhalation exposure. The face velocity of the fume hood should be regularly monitored to ensure optimal performance.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving 2-(3,4-Difluorophenyl)propan-2-amine.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with an inner layer of nitrile and an outer layer of Viton™ or Butyl rubberFlame-resistant lab coatNIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood
Running reactions and work-ups Chemical splash goggles and a face shieldDouble-gloving with an inner layer of nitrile and an outer layer of Viton™ or Butyl rubberFlame-resistant and chemical-resistant lab coat or apronNIOSH-approved respirator with an organic vapor cartridge if there is a risk of exposure outside of a fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty Viton™ or Butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved self-contained breathing apparatus (SCBA) for large spills

Rationale for Glove Selection: Standard nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons.[2][3] Viton™ (a fluoroelastomer) provides excellent resistance to aromatic hydrocarbons, while Butyl rubber is highly effective against amine derivatives.[4][5][6] Double-gloving provides an additional layer of protection against potential tears or permeation.

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing the risk of exposure during routine laboratory work.

Preparation and Weighing:

  • Don all required PPE as outlined in the table above.

  • Conduct all weighing and solution preparation within a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Carefully transfer the compound to the reaction vessel.

Running Reactions:

  • Ensure all glassware is properly secured and that the reaction setup is stable.

  • Maintain a clear and organized workspace around the reaction.

  • Continuously monitor the reaction for any signs of unexpected changes.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and decisive action is critical.

Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Response Actions cluster_Cleanup Cleanup and Decontamination cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill Evacuate->Isolate Identify Identify the spilled material Isolate->Identify Assess_Size Assess the size of the spill Identify->Assess_Size Minor_Spill Minor Spill Assess_Size->Minor_Spill Small & Controllable Major_Spill Major Spill Assess_Size->Major_Spill Large or Uncontrolled Don_PPE Don appropriate PPE Minor_Spill->Don_PPE Evacuate_Lab Evacuate_Lab Major_Spill->Evacuate_Lab Evacuate Laboratory Call Emergency Response Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if safe (consult SDS) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Label_Waste Label waste container clearly Decontaminate->Label_Waste Dispose Dispose of as hazardous waste Label_Waste->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.